Pentyl dihydrogen phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
pentyl dihydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C5H13O4P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPMUHPCAUGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862913 | |
| Record name | Phosphoric acid, monopentyl ester | |
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Molecular Weight |
168.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl acid phosphate appears as a colorless liquid. Burns, though difficult to ignite. Denser than water and is insoluble in water. Hence, sinks in water. Corrosive to metals and tissue. Vapors are heavier than air. Used as a curing agent in paints and plastics and in the manufacture of synthetic fibers., Liquid, Colorless liquid; [CAMEO] | |
| Record name | AMYL ACID PHOSPHATE | |
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CAS No. |
12789-46-7, 2382-76-5 | |
| Record name | AMYL ACID PHOSPHATE | |
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| Record name | Phosphoric acid, monopentyl ester | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Laboratory Synthesis of Pentyl Dihydrogen Phosphate
This document provides an in-depth technical guide for the synthesis, purification, and characterization of pentyl dihydrogen phosphate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. It is structured to provide a robust and reproducible protocol grounded in established chemical literature and safety standards.
Introduction: The Significance of Alkyl Phosphates
Alkyl dihydrogen phosphates, such as this compound (also known as monoamyl phosphate), are a crucial class of organophosphorus compounds.[1] Their amphiphilic nature, stemming from a polar phosphate head group and a nonpolar alkyl tail, makes them valuable in various industrial and research applications. They serve as effective surfactants, plasticizers, flame retardants, and curing agents for resins.[2][3][4] In the biomedical field, the phosphate monoester motif is fundamental to life, appearing in nucleic acids, phospholipids, and numerous coenzymes.[1] Consequently, the ability to synthesize these molecules efficiently and safely in a laboratory setting is a vital skill for chemists in diverse fields.
This guide focuses on a classic and reliable method for preparing this compound: the phosphorylation of pentan-1-ol using phosphorus oxychloride (POCl₃). While newer, milder methods exist for complex molecules,[5][6] the POCl₃ route remains a cost-effective and scalable approach for simple primary alcohols, provided that stringent safety and procedural controls are observed.
Synthetic Strategy: The Phosphorylation of Pentan-1-ol
The core of this synthesis is the formation of a P-O bond between the phosphorus center and the oxygen atom of the alcohol. Phosphorus oxychloride is a highly reactive and effective phosphorylating agent for this purpose.
Rationale for Reagent Selection
Phosphorus oxychloride (POCl₃) is an aggressive electrophile due to the electron-withdrawing nature of its three chlorine atoms and one oxygen atom. This high reactivity ensures efficient conversion of the alcohol. However, this same reactivity presents two primary challenges:
-
Over-reactivity: The reaction can proceed past the desired mono-ester to form dipentyl hydrogen phosphate and tripentyl phosphate.[6]
-
Hydrolysis and Hazards: POCl₃ reacts violently with water, releasing toxic hydrochloric acid (HCl) gas.[7][8][9] It is also highly corrosive and toxic, capable of causing severe burns upon contact and fatal if inhaled.[8][9][10][11]
Careful control of stoichiometry, temperature, and reaction conditions is therefore paramount to favor the formation of the desired monoalkyl phosphate and to ensure operational safety. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced, driving the reaction forward and preventing acid-catalyzed side reactions.
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: nucleophilic substitution followed by hydrolysis.
-
Step 1: Formation of Pentyl Phosphorodichloridate: The hydroxyl group of pentan-1-ol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A chloride ion is displaced, and the proton from the alcohol is neutralized by the base (e.g., pyridine), forming pentyl phosphorodichloridate and pyridinium chloride.
-
Step 2: Hydrolysis: The intermediate phosphorodichloridate is quenched with water. The two remaining P-Cl bonds are hydrolyzed to P-OH bonds, yielding the final product, this compound, and additional HCl, which is neutralized by the excess base or during the aqueous workup.
.dot
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving phosphorus oxychloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Reagents | ||
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Phosphorylating agent |
| Pentan-1-ol | Anhydrous, ≥99% | Alcohol substrate |
| Pyridine | Anhydrous, ≥99% | HCl scavenger/base |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Reaction solvent |
| Deionized Water | Hydrolysis/Workup | |
| Hydrochloric Acid (HCl) | 2 M solution | pH adjustment during workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |
| Equipment | ||
| Round-bottom flask (3-neck) | 250 mL | Reaction vessel |
| Dropping funnel | 100 mL | Controlled addition of POCl₃ |
| Magnetic stirrer and stir bar | Reaction mixing | |
| Ice/water bath | Temperature control | |
| Nitrogen/Argon gas line | Inert atmosphere | |
| Condenser | ||
| Separatory funnel | 500 mL | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
Safety Precautions: Handling Phosphorus Oxychloride
-
Corrosivity and Toxicity: POCl₃ is extremely corrosive and toxic.[9] Inhalation can be fatal, and skin/eye contact causes severe burns.[7][8] Always handle in a fume hood and wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.
-
Reactivity with Water: It reacts violently with water and moisture, releasing heat and toxic gases.[7][8][11] Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (N₂ or Ar).
-
Spill Management: In case of a spill, do not use water. Neutralize with a dry material like sodium bicarbonate or sand.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum. Flame- or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Initial Reaction Mixture: To the reaction flask, add anhydrous pentan-1-ol (e.g., 0.1 mol) and anhydrous pyridine (e.g., 0.11 mol, 1.1 equivalents). Dissolve these in anhydrous dichloromethane (DCM, ~100 mL).
-
Cooling: Place the flask in an ice/water bath and stir the solution until it reaches 0 °C.
-
Addition of POCl₃: In the dropping funnel, prepare a solution of phosphorus oxychloride (e.g., 0.1 mol, 1.0 equivalent) in anhydrous DCM (~40 mL).
-
Reaction Execution: Add the POCl₃ solution dropwise to the stirred alcohol/pyridine mixture over approximately 1 hour, ensuring the internal temperature does not rise above 5 °C. A white precipitate (pyridinium chloride) will form. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 2 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture back down to 0 °C in the ice bath. Very slowly and carefully, add crushed ice or cold deionized water (~50 mL) dropwise through the dropping funnel to quench the reaction and hydrolyze the intermediate. This step is highly exothermic; control the addition rate to keep the temperature below 10 °C.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. The layers may not separate well initially. Add more DCM and water if necessary.
-
Extraction: Separate the layers. The product, being an acid, may partition into both the aqueous and organic layers depending on the pH. To isolate it, acidify the aqueous layer with 2 M HCl to a pH of ~1-2. Extract the acidified aqueous layer three times with DCM. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product will likely be a viscous, colorless oil.[12] Alkyl phosphates are notoriously difficult to purify via distillation or simple crystallization.[13] A common and effective method is to form a salt. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., acetone) and add cyclohexylamine dropwise until precipitation is complete. The resulting cyclohexylammonium salt can often be recrystallized from a solvent system like ethanol/ether to yield a pure, solid product.[1] The free acid can be regenerated by an ion-exchange column if required.
.dot
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Confirming the structure and purity of the final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
| Technique | Expected Results for this compound |
| ³¹P NMR | A single resonance peak, typically in the range of δ 0 to +5 ppm (referenced to 85% H₃PO₄). This confirms the presence of a single phosphate species.[14][15] |
| ¹H NMR | - -OCH₂- group: A multiplet around δ 3.8-4.1 ppm, showing coupling to both the adjacent CH₂ group and the ³¹P nucleus (³JHP ≈ 6-8 Hz).- Alkyl chain: Characteristic signals for the remaining methylene groups (~δ 1.2-1.7 ppm) and the terminal methyl group (~δ 0.9 ppm, a triplet).- -OH groups: A broad singlet, which is exchangeable with D₂O. The chemical shift is highly dependent on concentration and solvent. |
| ¹³C NMR | Five distinct signals corresponding to the carbons of the pentyl group. The carbon atom bonded to the oxygen (-CH₂O-) will be the most downfield shifted and may show coupling to the phosphorus nucleus (²JCP). |
| FT-IR | Broad O-H stretch (~3400-2500 cm⁻¹), P=O stretch (~1250-1100 cm⁻¹), P-O-C stretch (~1050-990 cm⁻¹). |
| Mass Spec (ESI-) | A peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 167.05. |
Conclusion
The synthesis of this compound via the phosphorylation of pentan-1-ol with phosphorus oxychloride is a robust and well-established laboratory procedure. Success hinges on a deep respect for the hazardous nature of the phosphorylating agent and meticulous control over reaction conditions—specifically, maintaining an anhydrous environment and low temperatures to mitigate side reactions and ensure safety. The purification of the final product often requires a strategic approach, such as salt formation, to overcome the physical challenges associated with alkyl phosphoric acids. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable compound for a multitude of scientific applications.
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An In-Depth Technical Guide to Pentyl Dihydrogen Phosphate: Properties, Synthesis, and Pharmaceutical Applications
This guide provides a comprehensive technical overview of pentyl dihydrogen phosphate (also known as amyl phosphate or pentyl phosphate), a monoalkyl phosphate ester with significant utility across various industrial and scientific domains. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis protocols, and emerging applications of this versatile organophosphate compound.
Introduction: The Amphiphilic Nature of Alkyl Phosphates
Alkyl dihydrogen phosphates represent a crucial class of organophosphorus compounds, bridging the gap between polar and nonpolar realms.[1] this compound, with its five-carbon aliphatic chain and a hydrophilic dihydrogen phosphate head group, embodies this amphiphilic character. This dual nature is the foundation of its utility, enabling it to function as a surfactant, emulsifier, and stabilizer in complex chemical systems.[2][3] In the context of pharmaceutical sciences, these properties are leveraged to improve the formulation of poorly soluble active pharmaceutical ingredients (APIs) and to develop prodrug strategies for enhanced bioavailability.[4][5]
Molecular Structure and Physicochemical Properties
This compound is the monoester of n-pentanol and phosphoric acid. Its structure consists of a terminal pentyl group (C5H11) covalently linked to a phosphate group through an ester bond. The two remaining hydroxyl groups on the phosphorus atom impart its acidic nature.
Chemical Structure
-
IUPAC Name: this compound[6]
-
Synonyms: Amyl phosphate, Monoamyl phosphate, n-Pentyl phosphate, Phosphoric acid monopentyl ester[2][6][7]
-
Canonical SMILES: CCCCCOP(=O)(O)O[6]
-
InChI Key: NVTPMUHPCAUGCB-UHFFFAOYSA-N[6]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and formulations, for process design, and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 2382-76-5 | [2][8] |
| Molecular Weight | 168.13 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Density | ~1.23 g/cm³ (Predicted) | [2] |
| Boiling Point | 285.6 °C at 760 mmHg (Predicted) | [2] |
| Topological Polar Surface Area | 66.8 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2][6] |
Spectroscopic Characterization
-
³¹P NMR Spectroscopy: As a simple monoalkyl phosphate, a single, sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum. Based on analogs like trifluoroethyl phosphate (δ -1.14 ppm) and neopentyl phosphate (δ -0.182 ppm), the chemical shift for this compound is anticipated to be in the range of δ = -2 to +2 ppm (relative to 85% H₃PO₄).[9][11] This technique is exceptionally useful for assessing purity and distinguishing between mono-, di-, and tri-substituted phosphate esters.[12]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals corresponding to the pentyl chain. The methylene group adjacent to the phosphate ester oxygen (-O-CH₂ -CH₂-) would appear as a multiplet (a triplet of triplets due to coupling with both the adjacent CH₂ group and the phosphorus atom) at approximately δ = 3.9-4.2 ppm . The other methylene groups would appear further upfield between δ = 1.2-1.7 ppm , and the terminal methyl group would be a triplet around δ = 0.9 ppm . The two acidic protons on the phosphate group (P-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected that confirm the structure. These include:
-
P=O Stretch: A strong, broad band around 1200-1250 cm⁻¹ .
-
P-O-C Stretch: A strong band around 1000-1050 cm⁻¹ .
-
(P)O-H Stretch: A very broad and strong absorption in the region of 2500-2900 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyls on the phosphate group.[9]
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the alkyl chain.[9]
-
Synthesis of this compound: A Laboratory Protocol
The synthesis of monoalkyl phosphates requires careful control of stoichiometry to minimize the formation of dialkyl and trialkyl byproducts. The phosphorylation of an alcohol using phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine is a common and effective laboratory method.[13][14]
Reaction Principle and Causality
The synthesis proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic phosphorus atom of POCl₃.[15] This forms a dichlorophosphate intermediate (-OPOCl₂), which is an excellent leaving group.[13] Pyridine serves two critical roles: first, as a mild base to neutralize the HCl generated during the initial reaction, and second, to facilitate the subsequent hydrolysis of the remaining P-Cl bonds to yield the final dihydrogen phosphate product without promoting unwanted side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Disclaimer: This protocol is adapted from established methods for monoalkyl phosphate synthesis and should be performed by trained personnel using appropriate personal protective equipment (PPE) in a chemical fume hood. [9]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-pentanol (1.0 equiv.) and anhydrous pyridine (2.5 equiv.). Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Expertise & Experience: The use of anhydrous (dry) solvents and a nitrogen atmosphere is critical to prevent premature hydrolysis of the highly reactive POCl₃, which would form phosphoric acid and reduce yield.
-
-
Phosphorylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes.
-
Trustworthiness: Slow, dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR if available.
-
Hydrolysis (Quenching): Once the starting alcohol is consumed, cool the mixture back to 0 °C. Cautiously add water (5.0 equiv.) dropwise to hydrolyze the intermediate phosphoryl dichloridate.
-
Expertise & Experience: This step is also highly exothermic. Slow addition of water is crucial for safety and to ensure the selective hydrolysis of P-Cl bonds over the desired P-O-pentyl ester bond.
-
-
Work-up: After stirring overnight to ensure complete hydrolysis, transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 1-2 with 2M HCl. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine to remove residual water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The final product, this compound, is typically obtained as a viscous, colorless oil. Further purification can be achieved via column chromatography if necessary.
Applications in Drug Development and Pharmaceutical Sciences
The unique physicochemical properties of this compound make it relevant to the pharmaceutical industry in two primary capacities: as a formulation excipient and as a simple prodrug moiety.
Role as an Amphiphilic Excipient
Many promising drug candidates exhibit poor aqueous solubility, which severely limits their oral bioavailability and formulation options. Amphiphilic molecules like this compound can act as surfactants or emulsifying agents to create stable microemulsions or nanoemulsions.[16][17] In these formulations, the hydrophobic pentyl tail can associate with the lipophilic drug molecule, while the hydrophilic phosphate head group interacts with the aqueous medium, effectively dispersing the drug in a stable colloidal system. This enhances solubility and can improve drug absorption across biological membranes.[18]
Pentyl Phosphate as a Prodrug Moiety
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[19] Attaching a dihydrogen phosphate group to a hydroxyl-containing drug is a well-established prodrug strategy to dramatically increase water solubility.[4] This is particularly useful for drugs that need to be administered in high doses or via intravenous injection.
The pentyl ester of such a phosphate prodrug represents a "prodrug of a prodrug." It masks one of the acidic protons of the phosphate group, increasing lipophilicity compared to the dihydrogen phosphate form. This can be a strategic choice to balance solubility and membrane permeability.[20]
Mechanism of Action: Once administered, the pentyl ester is rapidly cleaved by ubiquitous esterase enzymes in the plasma and tissues to yield the dihydrogen phosphate prodrug. Subsequently, alkaline phosphatases cleave the phosphate-drug bond, releasing the active parent drug at the site of action.[20]
Caption: Bioactivation pathway of a pentyl phosphate prodrug.
This dual-stage release can modulate the pharmacokinetic profile of a drug. While simple alkyl esters like pentyl phosphate are generally not used for complex targeted delivery, they represent a fundamental tool in the medicinal chemist's arsenal for overcoming the solubility and delivery challenges of promising therapeutic agents.[4]
Safety and Handling
This compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[6] It is toxic if inhaled, ingested, or in contact with skin.[21] Handling should always occur in a well-ventilated chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong bases and reducing agents.[21]
Conclusion
This compound is a structurally simple yet functionally versatile molecule. Its amphiphilic nature underpins its use as a surfactant and curing agent in industrial applications. For pharmaceutical scientists, it serves as a valuable excipient for formulating poorly soluble drugs and represents a fundamental building block in the design of phosphate-based prodrugs aimed at enhancing solubility and modifying pharmacokinetic profiles. A thorough understanding of its chemical properties, synthesis, and biological interactions is essential for leveraging its full potential in both material science and drug development.
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Bollikonda, R., et al. (2015). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions, 44(24), 10691-10709. Available from: [Link]
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PubChem. 4-tert-Pentylphenyl dihydrogen phosphate. National Center for Biotechnology Information. Available from: [Link]
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Painter, G. R., et al. (2021). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS infectious diseases, 7(6), 1436–1453. Available from: [Link]
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Spectroscopic Data of 2,4-Diamino-6-phenyl-1,3,5-triazine: A Comprehensive Technical Guide
Disclaimer: The user initially requested spectroscopic data for CAS 2382-76-5. However, this CAS number corresponds to pentyl dihydrogen phosphate. The context of the request, with its focus on an in-depth technical guide for researchers and drug development professionals, strongly suggests that the intended compound was 2,4-Diamino-6-phenyl-1,3,5-triazine (also known as Benzoguanamine), which has the CAS number 91-76-9. This guide will therefore focus on the spectroscopic data for 2,4-Diamino-6-phenyl-1,3,5-triazine.
Introduction
2,4-Diamino-6-phenyl-1,3,5-triazine, commonly known as Benzoguanamine, is a heterocyclic organic compound with the chemical formula C₉H₉N₅.[1] Structurally, it is a derivative of melamine where one of the amino groups is replaced by a phenyl group.[2] This substitution imparts unique chemical properties, making Benzoguanamine a crucial intermediate in the synthesis of various resins, coatings, and polymers.[3][4] Its applications extend to the pharmaceutical industry, where the triazine scaffold is of significant interest in drug design and development. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in these diverse applications.
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Benzoguanamine. The interpretation of this data is grounded in the fundamental principles of each spectroscopic technique, offering researchers and drug development professionals a comprehensive resource for their work with this compound.
Chemical Structure and Properties
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"solubility of monoamyl phosphate in organic solvents"
An In-depth Technical Guide to the Solubility of Monoamyl Phosphate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamyl phosphate, a member of the alkyl phosphate family, possesses amphiphilic properties that make it a compound of significant interest in various applications, including as a surfactant, emulsifier, and a potential component in drug delivery systems.[1] A thorough understanding of its solubility in organic solvents is critical for its effective formulation, purification, and application. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of monoamyl phosphate in a range of common organic solvents. It combines fundamental principles of solubility with a detailed experimental protocol for its accurate determination, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Chemical Nature of Monoamyl Phosphate
Monoamyl phosphate is an organic ester of phosphoric acid characterized by a five-carbon alkyl chain (amyl group) attached to a phosphate group. This structure imparts both a non-polar (hydrophobic) character through the alkyl chain and a polar (hydrophilic) nature through the phosphate head. This dual characteristic, known as amphiphilicity, governs its interactions with various solvents and is the primary determinant of its solubility profile.
The phosphate group, with its capacity for hydrogen bonding and ionization, tends to interact favorably with polar solvents. Conversely, the amyl tail is more compatible with non-polar environments. The overall solubility in a given organic solvent is therefore a balance between these competing interactions.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For monoamyl phosphate, its solubility in organic solvents is influenced by several key factors:
-
Solvent Polarity: Polar solvents, such as alcohols, can engage in hydrogen bonding with the phosphate group of monoamyl phosphate, promoting solubility. Non-polar solvents, like toluene, will primarily interact with the amyl chain through weaker van der Waals forces.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for solvating the polar phosphate head of monoamyl phosphate. Solvents like methanol and ethanol are excellent hydrogen bond donors and acceptors, which is expected to lead to higher solubility.
-
Molecular Size and Shape: The relatively small size of the amyl group means that the polar phosphate head has a significant influence on the overall properties of the molecule. Longer-chain monoalkyl phosphates would be expected to exhibit lower solubility in polar organic solvents and greater solubility in non-polar organic solvents.
Estimated Solubility of Monoamyl Phosphate in Common Organic Solvents
While specific experimental data for the solubility of monoamyl phosphate is not extensively published, we can provide reasoned estimations based on the principles outlined above and the known solubility of similar short-chain alkyl phosphates. These estimations should be considered as a starting point for experimental work.
| Solvent | Dielectric Constant (approx.) | Solvent Type | Estimated Solubility of Monoamyl Phosphate | Rationale for Estimation |
| Methanol | 32.7 | Polar Protic | High | Excellent hydrogen bonding capabilities and polarity allow for strong interactions with the phosphate group.[3] |
| Ethanol | 24.5 | Polar Protic | High to Moderate | Good hydrogen bonding, but the slightly larger alkyl chain compared to methanol may slightly reduce its solvating power for the phosphate head.[4] |
| Acetone | 20.7 | Polar Aprotic | Moderate | A polar aprotic solvent that can act as a hydrogen bond acceptor, but not a donor. This limits its interaction with the phosphate group compared to protic solvents.[5] |
| Ethyl Acetate | 6.0 | Moderately Polar Aprotic | Low to Moderate | Lower polarity and limited hydrogen bonding ability suggest weaker interactions with the phosphate group. |
| Dichloromethane | 9.1 | Polar Aprotic | Low | While considered a polar aprotic solvent, its ability to solvate the highly polar phosphate head is limited.[6] Phosphates generally have low solubility in dichloromethane.[7] |
| Toluene | 2.4 | Non-polar | Very Low | As a non-polar aromatic solvent, it will primarily interact with the amyl chain, with very limited favorable interactions with the phosphate group. |
Note: These are qualitative estimations. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Monoamyl Phosphate Solubility
A robust and reliable experimental protocol is crucial for determining the precise solubility of monoamyl phosphate in various organic solvents. The following section provides a detailed, step-by-step methodology based on the isothermal equilibrium method.
Principle
A supersaturated solution of monoamyl phosphate in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of monoamyl phosphate in the supernatant is determined analytically.
Materials and Equipment
-
Monoamyl phosphate (high purity)
-
Organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow Diagram
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n-Pentyl Phosphate: Advanced Synthesis and Purification Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-pentyl phosphates, encompassing mono-, di-, and tri-ester forms, are valuable organophosphorus compounds with applications ranging from industrial reagents to precursors in pharmaceutical development. Their synthesis, however, often yields a heterogeneous mixture of these species alongside inorganic phosphate byproducts. Achieving high purity, a critical requirement for research and drug development, necessitates robust and well-designed purification strategies. This guide provides an in-depth exploration of the prevalent synthetic methodologies for n-pentyl phosphate and details the critical purification techniques required to isolate specific phosphate esters. We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in navigating the complexities of organophosphate chemistry.
Introduction: The Chemical Landscape of n-Pentyl Phosphates
Alkyl phosphates are central to numerous biological and industrial processes.[1] N-pentyl phosphate, a representative short-chain alkyl phosphate, serves as a crucial intermediate and building block. The synthesis of a specific n-pentyl phosphate ester—whether the mono-, di-, or tri-ester—is often complicated by the stepwise nature of phosphorylation, which typically results in a mixture of products.[2][3][4] The challenge for the synthetic chemist is twofold: first, to direct the reaction toward the desired ester as much as possible, and second, to effectively separate the target molecule from a complex reaction crude. This guide addresses these challenges by providing a comprehensive overview of synthesis and a detailed examination of purification workflows.
Synthesis of n-Pentyl Phosphates: A Comparative Overview
The choice of phosphorylating agent is the most critical factor determining the outcome of the synthesis. The two most common and historically significant reagents are phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).
Method 1: Phosphorylation via Phosphorus Oxychloride (POCl₃)
This is a versatile and widely adopted method for preparing alkyl phosphates.[5] The reaction involves the nucleophilic attack of n-pentanol on phosphorus oxychloride. The stoichiometry of the alcohol relative to POCl₃ is the primary determinant of the final product distribution.
Causality and Mechanistic Insight: The reaction proceeds through a stepwise displacement of chloride ions from the POCl₃ molecule by n-pentanol. The hydrochloric acid (HCl) generated in each step must be neutralized to prevent unwanted side reactions, such as the decomposition of the phosphate esters.[5] This is typically achieved by including a tertiary amine base, such as pyridine or triethylamine, which acts as an HCl scavenger.[5][6]
-
For Tri-n-pentyl Phosphate: Using a stoichiometric excess of n-pentanol (≥ 3 equivalents) and base drives the reaction to completion, favoring the formation of the tri-ester.
-
For Di-n-pentyl Phosphate: Restricting the stoichiometry of n-pentanol to approximately 2 equivalents can favor the di-ester, though this often yields a mixture. A more controlled approach involves reacting POCl₃ with the primary alcohol and triethylamine, followed by steam hydrolysis to yield dialkyl phosphates with high purity, effectively avoiding contamination from trialkyl phosphates.[6]
-
For Mono-n-pentyl Phosphate: Synthesizing the mono-ester with POCl₃ is challenging due to the difficulty in halting the reaction after the first addition. Other methods are generally preferred for this target.
Method 2: Phosphorylation via Phosphorus Pentoxide (P₂O₅)
Phosphorus pentoxide is a powerful dehydrating agent and an effective phosphorylating agent, particularly for the synthesis of mono-alkyl phosphates.[3][4] The reaction between an alcohol and P₂O₅ is complex and typically yields a mixture of mono- and di-alkyl phosphates, along with free phosphoric acid.[4]
Causality and Mechanistic Insight: The reaction's complexity arises from the polymeric structure of P₂O₅ and the various phosphate intermediates formed. To enhance the yield of mono-alkyl phosphate, specific process controls are implemented:
-
Use of a "Heel": The reaction can be performed by suspending P₂O₅ in a "heel" of a previous reaction product. This heel, primarily composed of mono-alkyl acid phosphate, helps to moderate the reaction.[3]
-
Controlled Addition of Water: Adding water to the reaction mixture can hydrolyze phosphate anhydrides and ester linkages, which helps to increase the proportion of the desired mono-lauryl phosphate.[4]
This method is often favored in industrial settings for producing mixtures rich in mono-alkyl phosphates that are used in applications like surfactants and emulsifiers.
Summary of Synthesis Methods
| Method | Primary Reagents | Predominant Product(s) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride | n-Pentanol, POCl₃, Base (Pyridine) | Tri- or Di-pentyl Phosphate | Good control via stoichiometry; general method for various alkyl phosphates.[5][6] | Generates corrosive HCl; POCl₃ is hazardous; can be difficult to stop at mono-ester. |
| Phosphorus Pentoxide | n-Pentanol, P₂O₅ | Mono- and Di-pentyl Phosphate | Effective for mono-alkyl phosphate synthesis; industrially scalable.[3][4] | Highly exothermic reaction; produces a complex mixture requiring extensive purification.[4] |
| Isopropenyl Phosphate | n-Pentanol, Dimethyl Isopropenyl Phosphate, Base | Mono-pentyl Phosphate | Atom-efficient; proceeds under mild conditions (room temp); selective for primary alcohols.[7] | Newer method; reagent may not be as readily available as POCl₃ or P₂O₅. |
High-Purity Purification of n-Pentyl Phosphates
The purification strategy is dictated by the target molecule and the impurities present in the crude reaction mixture. Since synthesis often yields a mixture of mono-, di-, and tri-esters, chromatographic methods are indispensable for achieving the high purity required for research and pharmaceutical applications.
Foundational Purification: Workup and Extraction
Initial purification for reactions using POCl₃ involves an aqueous workup. Water is added to the cooled reaction mixture to dissolve the pyridine hydrochloride salt.[5] The organic layer, containing the phosphate esters, is then separated.
For mixtures of mono- and di-alkyl phosphates, solvent extraction can be employed as a preliminary separation step. This technique leverages the differential polarity of the phosphate species to partition them between two immiscible solvents, offering an efficient method for bulk separation.[2]
High-Resolution Purification: Chromatographic Techniques
For isolating a single species with high purity, chromatography is the method of choice.
IEC separates molecules based on their net charge.[8] This technique is exceptionally effective for separating the different n-pentyl phosphate esters.
Principle of Separation: At a neutral or slightly basic pH, the phosphate species exhibit different charge states:
-
Mono-pentyl phosphate: Carries a -2 charge (ROPO₃²⁻).
-
Di-pentyl phosphate: Carries a -1 charge ((RO)₂PO₂⁻).
-
Tri-pentyl phosphate: Is neutral and has no charge.
When a crude mixture is loaded onto an anion-exchange column (with positively charged functional groups), the components will behave differently. The tri-ester will pass through unretained, while the mono- and di-esters will bind to the column with strengths proportional to their charge. Elution is then achieved by applying a gradient of increasing salt concentration (e.g., NaCl or ammonium bicarbonate), which displaces the bound phosphates, with the di-ester (weaker binding) eluting before the mono-ester (stronger binding).
Experimental Protocol: Anion-Exchange Purification
-
Column Preparation: An appropriate anion-exchange resin (e.g., DEAE-Sephacel or a strong anion exchanger like Q-Sepharose) is packed into a column and equilibrated with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Preparation: The crude n-pentyl phosphate mixture is dissolved in the equilibration buffer. The pH should be adjusted to ensure the phosphate species are charged.
-
Loading: The sample is loaded onto the equilibrated column at a controlled flow rate.
-
Wash: The column is washed with several column volumes of the equilibration buffer to elute any unbound neutral species (i.e., tri-n-pentyl phosphate).
-
Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in equilibration buffer) is applied to the column. Fractions are collected throughout the gradient.
-
Analysis: Fractions are analyzed by a suitable method (e.g., TLC, ³¹P NMR, or phosphate assay) to identify those containing the desired product.
-
Desalting: The pooled fractions containing the purified product are desalted, if necessary, by dialysis, size-exclusion chromatography, or reverse-phase chromatography.
RPC separates molecules based on their hydrophobicity.[9] While less straightforward than IEC for charged species, it is a powerful tool, especially for desalting or for purifying derivatized phosphates.
Principle of Separation: In RPC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[9] The retention of the n-pentyl phosphates will increase with the number of pentyl groups: Tri-pentyl phosphate > Di-pentyl phosphate > Mono-pentyl phosphate.
For the acidic mono- and di-esters, ion-pairing RPC can be used. A reagent like tetrabutylammonium phosphate is added to the mobile phase to form a neutral ion pair with the charged phosphates, allowing them to be retained and separated on the reversed-phase column.[9] Alternatively, derivatization, such as methylation of the phosphate group, can reduce polarity and significantly improve chromatographic performance on a reversed-phase column.[10]
Conclusion
The successful synthesis and purification of a specific n-pentyl phosphate ester is a multi-step process that demands a clear understanding of the underlying chemical principles. The choice of phosphorylating agent allows the chemist to target a particular class of ester, with the POCl₃ method offering good control for di- and tri-esters and the P₂O₅ method being a common route to mono-ester rich mixtures. For applications demanding high purity, chromatographic separation is non-negotiable. Ion-exchange chromatography, in particular, provides a robust and highly effective system for resolving mono-, di-, and tri-pentyl phosphates based on their distinct charge states. By combining a well-chosen synthetic route with a logical and targeted purification workflow, researchers can confidently produce high-purity n-pentyl phosphates for their specific needs in drug development and scientific discovery.
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- Semantic Scholar. (1994). Separation of organophosphonates by ion chromatography with indirect photometric detection.
- Van der Eycken, E. V., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances, 13(23), 15632-15636.
- Harynuk, J. J., et al. (2013). Profiling Alkyl Phosphates in Industrial Petroleum Samples by Comprehensive Two-Dimensional Gas Chromatography with Nitrogen Phosphorus Detection (GC × GC–NPD), Post-column Deans Switching, and Concurrent Backflushing. Energy & Fuels, 27(12), 7438-7445.
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An In-Depth Technical Guide to the Thermal Stability of Phosphoric Acid Monopentyl Ester
Abstract
Phosphoric acid monopentyl ester, also known as amyl phosphate, is a versatile organophosphate compound utilized across various industrial sectors, from its role as a curing agent and catalyst to its application as a surfactant.[1] Its efficacy and safety in these applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal degradation of phosphoric acid monopentyl ester, offering insights into its decomposition pathways, the analytical methodologies for its characterization, and the critical factors influencing its stability. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically grounded understanding of this compound's behavior at elevated temperatures.
Introduction: The Significance of Thermal Stability
Phosphoric acid monopentyl ester [(CH₃(CH₂)₄O)P(O)(OH)₂] is a monoalkyl ester of phosphoric acid. Its utility in industrial processes often involves exposure to elevated temperatures.[1] Understanding its thermal stability is paramount for several key reasons:
-
Process Optimization: Defining the upper temperature limits for the use of monopentyl phosphate ensures consistent performance and prevents unwanted side reactions that could compromise product quality.
-
Safety and Hazard Mitigation: The thermal decomposition of organophosphates can release hazardous and corrosive byproducts.[1][2] A thorough understanding of the decomposition process is crucial for implementing appropriate safety protocols and engineering controls.
-
Product Formulation and Shelf-Life: For formulations containing monopentyl phosphate, its thermal stability directly impacts the product's long-term storage and reliability under various environmental conditions.
This guide will delve into the core scientific principles governing the thermal degradation of phosphoric acid monopentyl ester, providing both theoretical understanding and practical experimental guidance.
Decomposition Pathways: A Tale of Two Mechanisms
The thermal degradation of phosphoric acid monopentyl ester is not a singular event but rather a competition between two primary mechanistic pathways: pyrolytic elimination and hydrolysis . The prevalence of each pathway is dictated by the specific conditions, most notably the presence of water.
Pyrolytic Elimination: The Anhydrous Route
In the absence of significant amounts of water, the primary thermal decomposition route for monoalkyl phosphates is a cis-elimination reaction.[3] This process involves the intramolecular abstraction of a β-hydrogen from the alkyl chain by one of the oxygen atoms of the phosphate group, proceeding through a six-membered transition state.
For phosphoric acid monopentyl ester, this results in the formation of 1-pentene and orthophosphoric acid .
Key Characteristics:
-
Products: 1-Pentene and Orthophosphoric Acid.
-
Conditions: Favored under anhydrous or low-moisture conditions at elevated temperatures.
-
Significance: This is the dominant intrinsic thermal decomposition pathway. The formation of phosphoric acid, a corrosive substance, is a key safety consideration.[4]
The phosphoric acid generated can undergo further dehydration at higher temperatures to form pyrophosphoric acid and other condensed phosphates.
Logical Relationship: Pyrolytic Elimination Pathway
Caption: Hydrolytic degradation of phosphoric acid monopentyl ester.
Experimental Assessment of Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability of phosphoric acid monopentyl ester. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. [5][6]When run simultaneously (TGA-DSC), these techniques provide a powerful tool for determining decomposition temperatures, observing mass loss events, and characterizing the energetic nature (endothermic or exothermic) of these events. [6]
Objective: To determine the onset of thermal decomposition and characterize the associated mass loss and thermal events.
Instrumentation: Simultaneous TGA-DSC instrument.
Procedure:
-
Instrument Calibration: Ensure the instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Tare an appropriate crucible (e.g., alumina or platinum). Platinum is a good conductor but can be catalytic, while alumina is more inert. [6] * Using a micropipette, dispense a small, accurately weighed sample (typically 5-10 mg) of phosphoric acid monopentyl ester into the crucible. A smaller sample mass minimizes thermal gradients. [6]3. Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Heating Rate: A rate of 10 °C/min is a common starting point. Slower heating rates can improve resolution of thermal events, while faster rates can shift decomposition to higher temperatures. [6][7] * Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at 10 °C/min.
-
-
-
Data Analysis:
-
TGA Curve: Analyze the mass vs. temperature plot to identify the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Determine the percentage of mass lost at each decomposition step.
-
DTG Curve: Examine the first derivative of the TGA curve to pinpoint the temperatures of maximum decomposition rates.
-
DSC Curve: Correlate thermal events (endothermic or exothermic peaks) with mass loss events from the TGA curve.
-
Workflow: TGA-DSC Experimental Protocol
Caption: Workflow for TGA-DSC analysis of thermal stability.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is an indispensable technique for identifying the volatile products of thermal decomposition. [8][9]The sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of phosphoric acid monopentyl ester.
Instrumentation: Pyrolysis unit coupled to a GC-MS system.
Procedure:
-
Sample Preparation:
-
A small, accurately known amount of the liquid sample (typically in the microgram range) is loaded into a pyrolysis sample cup.
-
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature based on the TGA results, typically at or slightly above the temperature of maximum decomposition rate (from the DTG curve). A temperature range (e.g., 300-500 °C) can be investigated to observe changes in the product profile.
-
Atmosphere: Helium (carrier gas for GC).
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) is generally suitable for separating the expected products (alkenes, alcohols).
-
Temperature Program: A typical program might start at 40 °C and ramp up to 250-300 °C to ensure elution of all volatile components.
-
MS Detection: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the corresponding compound.
-
Confirm the presence of expected products like 1-pentene and n-pentanol.
-
Factors Influencing Thermal Stability
The thermal stability of phosphoric acid monopentyl ester is not an immutable property but is influenced by several factors:
| Factor | Influence on Thermal Stability | Mechanistic Rationale |
| Presence of Water | Decreases stability | Promotes the lower-energy hydrolysis pathway, leading to degradation at temperatures below the onset of pyrolysis. [10] |
| pH (in aqueous systems) | Can significantly alter stability | The rate of hydrolysis of phosphate esters is pH-dependent. Both acid- and base-catalyzed hydrolysis can occur, altering the degradation kinetics. [10] |
| Presence of Metals/Salts | Can either increase or decrease stability | Formation of metal salts of the phosphate can alter the decomposition mechanism and temperature. For example, calcium alkyl phosphates have been shown to decompose in multiple stages, with cleavage of the alkyl chain occurring at temperatures up to 300 °C. [11] |
| Alkyl Chain Length | Generally, stability increases with chain length | For some organo-montmorillonites, longer alkyl chains have been associated with higher evaporation/decomposition temperatures. [12]However, for simple monoalkyl phosphates, this effect may be less pronounced for shorter chains. |
Industrial and Safety Implications
A comprehensive understanding of the thermal stability of phosphoric acid monopentyl ester is critical for its safe handling and use.
Handling and Storage
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong bases and oxidizing agents. [2][13][14]* Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, especially when there is a risk of splashing. [2][4][13]Emergency eyewash stations and safety showers should be readily accessible. [2][4]
Thermal Hazards
-
Decomposition Products: At elevated temperatures, expect the formation of 1-pentene (flammable) and phosphoric acid (corrosive). In the event of a fire, poisonous gases, including phosphorus oxides, will be produced. [1]* Fire Safety: Amyl acid phosphate is a combustible liquid. [1]Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. [1]Keep containers cool with a water spray in a fire to prevent them from exploding. [1]
Conclusion
The thermal stability of phosphoric acid monopentyl ester is governed by a delicate balance between pyrolytic elimination and hydrolysis. In anhydrous conditions, the primary decomposition pathway yields 1-pentene and phosphoric acid, while the presence of water introduces a competing hydrolysis route to produce n-pentanol and phosphoric acid. A robust analytical strategy employing TGA-DSC and Py-GC-MS is essential for fully characterizing the decomposition profile and identifying the degradation products. For professionals in research and drug development, a nuanced understanding of these factors is not merely academic; it is a prerequisite for ensuring process safety, optimizing applications, and guaranteeing product integrity.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Amyl Acid Phosphate. Retrieved from [Link]
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Stockbridge, R. B., & Wolfenden, R. (2009). Phosphate Monoester Hydrolysis in Cyclohexane. ResearchGate. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines. Retrieved from [Link]
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Chen, J., et al. (2025). Thermal Decomposition Mechanisms of Phosphorus Flame Retardants: A combined theoretical and experimental approach. ResearchGate. Retrieved from [Link]
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Kozlowski, R. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal-degradation compounds of MP shown in Figure 3. Retrieved from [Link]
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Sikorski, M., et al. (2023). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. Retrieved from [Link]
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Creative Safety Supply. (2024). Chemical Industry Safety: Essential Practices for Hazardous Material Handling. Retrieved from [Link]
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La Cruz, N. L., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH. Retrieved from [Link]
-
Barinov, S. M., et al. (2022). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. MDPI. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ResearchGate. (n.d.). Thermal parameters from DSC and TGA analyses. Retrieved from [Link]
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Kozlowski, R. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved from [Link]
-
Al-Faze, R., et al. (2025). The influence of alkyl chain length on surfactant distribution within organo-montmorillonites and their thermal stability. ResearchGate. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2004). Australian regulatory guidelines for prescription medicines - Appendix 14: Stability testing. Retrieved from [Link]
-
Hoffmann, F., et al. (2025). Investigation of thermal decomposition of phosphonic acids. ResearchGate. Retrieved from [Link]
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Asensio, E., et al. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Adeyemi, A. O., et al. (2001). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. PubMed. Retrieved from [Link]
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SERDP. (n.d.). Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon. Retrieved from [Link]
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Mukhezakule, M. C., et al. (2018). The effects of aluminum and silicon phosphates on thermal stability and flammability of polystyrene. Indian Academy of Sciences. Retrieved from [Link]
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Greaves, A. K., & Letcher, R. J. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. Retrieved from [Link]
-
Waters. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]
-
La Cruz, N. L., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. Retrieved from [Link]
-
Eltra. (n.d.). TGA Thermostep - Thermogravimetric Analyzer. Retrieved from [Link]
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Kamerlin, S. C. L., & Warshel, A. (2010). A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. Longdom Publishing. Retrieved from [Link]
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Cabeza, L. F., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Flow steps of extraction, cleanup and sample loading of organophosphate.... Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Decomposition of Sodium Phosphates. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). User Com. Retrieved from [Link]
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Arabiourrutia, M., et al. (2025). Analysis of Products Generated from the Thermal and Catalytic Degradation of Pure and Waste Polyolefins using Py-GC/MS. ResearchGate. Retrieved from [Link]
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"understanding the acidity of pentyl dihydrogen phosphate"
An In-depth Technical Guide to the Acidity of Pentyl Dihydrogen Phosphate: From First Principles to Practical Application
Authored by a Senior Application Scientist
Abstract
This compound, a monoalkyl ester of phosphoric acid, is a molecule of significant interest across diverse scientific domains, from industrial chemistry to advanced drug development.[1][2] Its utility as a surfactant, plasticizer, and, most critically, as a prodrug moiety, is fundamentally governed by its physicochemical properties, chief among them being its acidity.[1][2][3] This guide provides a comprehensive examination of the acidity of this compound, grounded in first principles of physical organic chemistry and extending to the practical methodologies for its characterization. We will explore the structural determinants of its acidic character, present a robust protocol for the experimental determination of its dissociation constants (pKa), and discuss the profound implications of its acidity on its function, particularly within the context of pharmaceutical sciences.
Introduction: The Significance of Acidity in Phosphate Esters
Organophosphates are central to biochemistry, forming the backbone of DNA and RNA and acting as key intermediates in metabolic pathways.[4][5] In medicinal chemistry, the phosphate ester functional group is a powerful tool used to modify the properties of parent drug molecules.[3] Attaching a phosphate moiety can dramatically increase aqueous solubility and provide a handle for targeted drug release, a strategy known as the phosphate prodrug approach.[3]
The success of this approach hinges on the acidity of the phosphate ester. The pKa values of a molecule dictate its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets like enzymes.[4] For a molecule like this compound (C₅H₁₃O₄P), understanding its two distinct acidic protons is not merely an academic exercise; it is critical for predicting its behavior in formulation, its absorption in the gastrointestinal tract, and its metabolic fate in vivo.
Table 1: Selected Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Chemical Formula | C₅H₁₃O₄P | [2] |
| Molecular Weight | 168.13 g/mol | [2][6] |
| Synonyms | Monoamyl phosphate, Phosphoric acid monopentyl ester | [2][7] |
| Appearance | Colorless liquid | [7][8] |
| Predicted pKa₁ | ~2.05 | [9] |
| Predicted pKa₂ | ~6-7 | [5][10] |
| Solubility | Insoluble in water; High solubility in organic solvents | [1][2][8] |
Theoretical Framework: Understanding the Acidity of this compound
This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. Each dissociation event is characterized by an acid dissociation constant (pKa).
The Two Dissociation Equilibria
The acidity stems from the two hydroxyl groups attached to the central phosphorus atom.
-
First Dissociation (pKa₁): The first proton is strongly acidic, with a predicted pKa value around 2.05.[9] This is comparable to the first pKa of phosphoric acid itself (pKa₁ ≈ 2.14).[10] At any pH above ~2, this proton will be lost, resulting in the pentyl hydrogen phosphate monoanion.
-
Second Dissociation (pKa₂): The second proton is significantly less acidic, with an estimated pKa value in the range of 6-7, typical for monoalkyl phosphate esters.[5] This dissociation yields the pentyl phosphate dianion.
The overall dissociation process can be visualized as follows:
Factors Influencing pKa Values
Several key factors determine the acidity of the P-OH protons.[11][12]
-
Resonance Stabilization: Upon deprotonation, the negative charge on the resulting conjugate base is delocalized across the oxygen atoms of the phosphate group through resonance. This delocalization stabilizes the anion, making the corresponding acid stronger (lower pKa). The dianion formed after the second dissociation is also resonance-stabilized.
-
Inductive Effects: The pentyl group is an alkyl group, which is weakly electron-donating (+I effect). Compared to a hydrogen atom (as in phosphoric acid), this +I effect slightly pushes electron density towards the phosphate group. This can destabilize the resulting anion, theoretically making the acid slightly weaker (higher pKa) than phosphoric acid. However, this effect is generally modest for alkyl phosphates.[11]
-
Electrostatic Effects: After the first deprotonation, it is more difficult to remove a second proton from an already negatively charged species (the monoanion). The electrostatic repulsion between the negative charge and the departing proton significantly increases the energy required for the second dissociation, resulting in a much higher pKa₂ compared to pKa₁.
Experimental Determination of pKa: A Self-Validating Protocol
While theoretical predictions are useful, the definitive determination of pKa values requires empirical measurement.[13] Potentiometric titration is the gold-standard method for this purpose.[14]
Principle of Potentiometric Titration
The method involves titrating a solution of the acid (this compound) with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[15]
Detailed Experimental Workflow
This protocol is designed to be self-validating through rigorous calibration and systematic data acquisition.
Materials:
-
This compound (analyte)
-
0.1 M Sodium hydroxide (NaOH), standardized solution (titrant)
-
0.1 M Hydrochloric acid (HCl)
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Stir plate and magnetic stir bar
-
Class A burette (50 mL)
Workflow Diagram:
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is responding accurately and linearly.[14]
-
Analyte Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. Add a sufficient amount of KCl to maintain a constant and high ionic strength throughout the titration, which helps to keep activity coefficients constant.[13]
-
Titration Procedure:
-
Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Record the initial pH of the analyte solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the second equivalence point to ensure the full titration curve is captured.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Identify the two equivalence points (steepest parts of the curve). This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence points appear as peaks.
-
The volume of NaOH at the first equivalence point is Veq₁. The volume at the second equivalence point is Veq₂.
-
The first half-equivalence point is at Veq₁ / 2. The pH at this volume is equal to pKa₁.
-
The second half-equivalence point is at (Veq₁ + Veq₂) / 2. The pH at this volume is equal to pKa₂.
-
Table 2: Example of Hypothetical Titration Data and pKa Determination
| Volume NaOH (mL) | Measured pH | Comments |
| 0.0 | 1.65 | Initial pH |
| ... | ... | ... |
| 4.5 | 2.05 | pH = pKa₁ (at Veq₁ / 2) |
| ... | ... | ... |
| 9.0 | 4.40 | First Equivalence Point (Veq₁) |
| ... | ... | ... |
| 13.5 | 6.80 | pH = pKa₂ (at (Veq₁ + Veq₂) / 2) |
| ... | ... | ... |
| 18.0 | 9.50 | Second Equivalence Point (Veq₂) |
| ... | ... | ... |
Authoritative Grounding & Practical Implications
The acidity of this compound is not just a chemical curiosity; it is a critical parameter for its application, especially in drug development.[4][16]
The Phosphate Prodrug Strategy
Many potent drug molecules suffer from poor aqueous solubility, limiting their formulation options and bioavailability.[3] Converting a hydroxyl group on the drug to a phosphate ester creates a phosphate prodrug. This strategy leverages the properties of the phosphate group:
-
Enhanced Solubility: At physiological pH (~7.4), this compound will be predominantly in its dianionic form (since pH > pKa₂). This negative charge dramatically increases water solubility compared to a neutral parent molecule.[3]
-
Bioreversion: The human body is rich in enzymes called alkaline phosphatases, which efficiently cleave phosphate esters.[3] Once the soluble prodrug is absorbed, these enzymes hydrolyze the phosphate group, releasing the active parent drug at the site of action.
The ionization state is key. The charged form is soluble in the aqueous environment of the GI tract, but the neutral form is generally required to passively diffuse across the lipid bilayer of cell membranes.[4] A delicate balance must be struck, and knowledge of the pKa values allows drug development professionals to model and predict this behavior.
Conclusion
The acidity of this compound is a defining characteristic that dictates its chemical behavior and practical utility. As a diprotic acid with pKa values of approximately 2.05 and 6-7, its ionization state is highly sensitive to pH. This property is masterfully exploited in the design of phosphate prodrugs to enhance the solubility and delivery of therapeutic agents. A thorough understanding, derived from both theoretical principles and precise experimental determination via methods like potentiometric titration, is essential for researchers and scientists seeking to harness the full potential of this versatile organophosphate compound.
References
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- Meier, C. (2006). Prodrugs of biologically active phosphate esters.
- Tokyo Chemical Industry Co., Ltd. (2024). Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design.
- Ghosh, S. K., & Al-Ghananeem, A. M. (2021). Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed.
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- YouTube. (2022). Factors affecting pKa.
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"pentyl dihydrogen phosphate safety and handling in the lab"
An In-Depth Technical Guide to the Safe Laboratory Handling of Pentyl Dihydrogen Phosphate
Introduction: Understanding this compound
This compound, also known as amyl acid phosphate or phosphoric acid, monopentyl ester, is an organophosphate compound utilized across various industrial and research applications.[1][2][3] Its utility stems from its properties as a surfactant, flame retardant, and plasticizer.[2][3][4] Researchers may encounter it in formulations for cleaning products, as a curing agent in paints and plastics, or in the development of novel materials.[2][5][6] However, its classification as a toxic and corrosive organophosphate necessitates a comprehensive understanding of its hazards and strict adherence to safety protocols to mitigate risks in a laboratory setting.[1][5]
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for laboratory personnel, including researchers, scientists, and technicians, who may work with this substance.
Hazard Identification and Risk Profile
This compound presents significant health and safety risks. Inhalation, ingestion, or skin contact can cause severe injury or death, with the potential for delayed effects.[1][5] As a corrosive substance, it can cause severe skin burns and serious eye damage.[5][7][8]
Physicochemical and Toxicological Properties
A clear understanding of the substance's properties is the foundation of a robust safety plan.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1][5][9] |
| CAS Numbers | 12789-46-7; 2382-76-5 | [1][2][3] |
| Molecular Formula | C₅H₁₃O₄P | [1][3] |
| Molecular Weight | ~168.13 g/mol | [1][3] |
| Boiling Point | 285.6°C at 760 mmHg | [3][7] |
| Density | 1.23 g/cm³ (Denser than water) | [3][5][9] |
| Solubility | Insoluble in water; High solubility in organic solvents | [2][3][5][9] |
| Flash Point | 126.5°C | [3][7] |
| Vapor Properties | Vapors are heavier than air | [5][9] |
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity | - | TOXIC; may cause severe injury or death[1][5] |
Reactivity Hazards
This compound is incompatible with certain materials and can react to produce dangerous byproducts:
-
Strong Reducing Agents (e.g., hydrides): Reacts to form highly toxic and flammable phosphine gas.[5][7]
-
Oxidizing Agents: Partial oxidation may lead to the release of toxic phosphorus oxides (POx).[5][7]
-
Metals (e.g., aluminum, zinc): Contact may evolve flammable hydrogen gas.[1] It is corrosive to metals.[5][9]
-
Alkalies: Incompatible.[1]
-
Heat: When heated, vapors can form explosive mixtures with air. Containers may explode when heated, and heating to decomposition emits toxic fumes.[1][5]
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls, which prioritizes safety measures from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Standard Operating Procedures (SOPs)
All work with this compound must be conducted under approved Standard Operating Procedures (SOPs). The following sections provide detailed protocols that should be adapted into institution-specific SOPs.
Personal Protective Equipment (PPE)
The final line of defense is appropriate PPE. Never handle this chemical without adequate protection.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Use nitrile, neoprene, or butyl rubber gloves. Avoid cotton, leather, or canvas.[10][11] Double-gloving is recommended. Inspect for tears before use and wash the exterior before removal.[12][13] |
| Eyes/Face | Safety goggles and face shield | Must provide protection against chemical splashes.[11][14] A face shield is required when handling larger quantities or when there is a significant splash risk. |
| Body | Chemical-resistant lab coat or apron | A flame-retardant and chemical-resistant lab coat is mandatory.[14] A chemical-resistant apron should be worn over the lab coat when mixing or transferring.[11][13] |
| Respiratory | Use in a chemical fume hood | All handling of this compound should occur in a certified chemical fume hood to prevent inhalation of toxic vapors.[1][14] For emergencies or situations with potential for high vapor concentration, a positive pressure self-contained breathing apparatus (SCBA) is required.[1] |
| Feet | Closed-toe shoes | Leather or canvas shoes are not appropriate as they absorb chemicals.[10] Wear chemical-resistant shoe covers if there is a risk of spills. |
Protocol for Safe Handling and Use
-
Preparation:
-
Designate a specific area within a chemical fume hood for the work.
-
Ensure an emergency eyewash station and safety shower are immediately accessible and tested.[14]
-
Assemble all necessary equipment and reagents before starting.
-
Verify that a spill kit with appropriate absorbent material (e.g., dry sand, crushed limestone, soda ash) is nearby.[1] Do not use water on the material itself in a spill.[1]
-
-
Handling:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations, including weighing, transferring, and mixing, inside the chemical fume hood.[1]
-
Use spark-proof tools and equipment to avoid ignition sources.[15]
-
Dispense the liquid carefully to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
Storage Requirements
Proper storage is critical to prevent hazardous reactions and degradation.
-
Location: Store in a cool, dry, well-ventilated area.[7]
-
Separation: Store away from incompatible materials, including heat sources, alkalies, strong reducing agents, oxidizers, and metals like aluminum and zinc.[1]
-
Containers: Keep containers tightly closed.[7]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[7]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. Effects of exposure may be delayed.[1][5]
Caption: Workflow for the safe disposal of hazardous waste.
Waste Disposal Protocol
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. [14]2. Containerization: Collect all waste (liquid, solid contaminated debris, and contaminated PPE) in robust, leak-proof containers that are chemically compatible with the substance. [14]3. Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols (e.g., Toxic, Corrosive). [14]4. Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. [14]Never dispose of this chemical down the drain or in regular trash.
References
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This compound: Properties, Applications, and Industrial Significance. (n.d.). LookChem. Retrieved from [Link]
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This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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Cas 2382-76-5, this compound. (n.d.). LookChem. Retrieved from [Link]
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1-18 ORGANOPHOSPHATE POISONING. (n.d.). CRS EMS Guidelines. Retrieved from [Link]
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Organophosphate poisoning: Symptoms and treatment. (2021, July 21). Medical News Today. Retrieved from [Link]
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Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. (2023, July 14). PubMed Central. Retrieved from [Link]
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Organophosphate/Carbamate Exposure - Management. (2024, August 2). Sydney Children's Hospitals Network. Retrieved from [Link]
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Management of acute organophosphorus pesticide poisoning. (n.d.). PubMed Central. Retrieved from [Link]
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GHS 11 (Rev.11) SDS Word Download CAS: 2382-76-5 Name: this compound. (n.d.). XiXisys.com. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPIS. Retrieved from [Link]
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Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. (2007, February 8). PubMed Central. Retrieved from [Link]
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The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]
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Environmental fate and toxicology of organophosphate pesticides. (2017, March 3). Journal of the Geological Society. Retrieved from [Link]
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Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida, IFAS Extension. Retrieved from [Link]
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Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension. Retrieved from [Link]
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Organophosphate esters in inert landfill soil: A case study. (n.d.). PubMed. Retrieved from [Link]
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Alkyl phosphates – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Decontamination of organophosphorus pesticides on sensitive equipment. (n.d.). ResearchGate. Retrieved from [Link]
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Edit chemical label this compound. (n.d.). chemical-label.com. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
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Abstract for RR-08. (2025, January 17). National Toxicology Program - NIH. Retrieved from [Link]
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This compound. (n.d.). Product Ingredients. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Utilizing Pentyl Dihydrogen Phosphate as a Primary Surfactant in Microemulsion Formulation
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pentyl dihydrogen phosphate as an anionic surfactant for the formulation of microemulsions. We delve into the physicochemical principles governing its function, present a detailed protocol for the construction of pseudo-ternary phase diagrams to identify stable microemulsion regions, and outline essential characterization techniques. The causality behind experimental choices is emphasized to provide a foundational understanding for robust formulation development.
Introduction: The Scientific Merits of this compound
This compound (CAS No. 2382-76-5), also known as monoamyl phosphate, is an organophosphate ester surfactant.[1][2] Structurally, it is an amphiphilic molecule composed of a five-carbon alkyl chain (pentyl group) that serves as the hydrophobic tail, and a highly polar dihydrogen phosphate group as the hydrophilic head.[2] This architecture allows it to position itself at oil-water interfaces, effectively reducing interfacial tension—a prerequisite for the formation of microemulsions.
Unlike non-ionic surfactants, this compound is anionic, providing electrostatic stabilization to dispersed droplets, which can prevent coalescence. Phosphate esters are known for their versatility, stability over a wide pH range, and good electrolyte tolerance.[3] The choice of a monoalkyl phosphate like this compound is often driven by the desire for excellent detergency and foaming properties, though its primary role in microemulsions is emulsification and stabilization.[4]
Mechanistic Insight: Microemulsion Formation with an Anionic Surfactant
Microemulsions are clear, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a co-surfactant.[5][6] Their formation is a spontaneous process that occurs when the interfacial tension is reduced to an ultra-low value (near zero).[7]
The this compound molecules adsorb at the oil-water interface, orienting their hydrophobic pentyl tails towards the oil phase and their hydrophilic phosphate heads towards the aqueous phase. This assembly lowers the free energy of the system and facilitates the dispersion of one liquid phase into the other in the form of nano-sized droplets, typically in the range of 10-100 nm.[6] The use of a co-surfactant (e.g., a short-chain alcohol like ethanol) is often critical. It partitions between the surfactant molecules at the interface, increasing the interfacial flexibility and allowing the film to curve appropriately to form and stabilize the micro-droplets.
Caption: Self-assembly of this compound at the oil-water interface.
Experimental Protocol: Formulation and Identification of Microemulsions
This protocol describes the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system composed of oil, water, and a surfactant/co-surfactant mixture (Smix). This is the foundational method for systematically screening formulations.[5][8]
Materials & Equipment
-
Surfactant: this compound (CAS: 2382-76-5)
-
Co-surfactant: Ethanol (95%) or Propylene Glycol
-
Oil Phase: Isopropyl Myristate (IPM) or another suitable oil
-
Aqueous Phase: Deionized or distilled water
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Glass vials (10-20 mL) with screw caps
-
Positive displacement micropipettes
-
Water bath or incubator for temperature control (optional)
-
Step-by-Step Methodology
Step 1: Preparation of the Surfactant/Co-surfactant Mixture (Smix)
-
The causality for using a co-surfactant is to increase the fluidity of the interfacial film, which is necessary to achieve the negative Gibbs free energy required for spontaneous microemulsion formation.
-
Prepare different weight ratios of this compound (S) to co-surfactant (CoS). Common starting ratios are 1:1, 2:1, 3:1, and 1:2 (S:CoS).
-
For a 1:1 ratio, for example, mix 5 g of this compound with 5 g of ethanol. Ensure homogeneity by vortexing.
Step 2: Titration for Phase Diagram Construction
-
For a fixed Smix ratio (e.g., 1:1), prepare mixtures of the oil phase and the Smix in different weight ratios. Start with nine vials, with Oil:Smix ratios ranging from 1:9 to 9:1 (e.g., 1g Oil + 9g Smix, 2g Oil + 8g Smix, etc.).
-
Place each vial on a magnetic stirrer.
-
Slowly titrate each Oil:Smix mixture with the aqueous phase (deionized water) dropwise.
-
After each addition, vortex the vial for 1-2 minutes and allow it to equilibrate. Observe the mixture for transparency. The transition from a turbid, cloudy emulsion to a clear, transparent liquid marks the formation of a microemulsion.
-
Record the mass of water added at the point of this transition.
-
Continue adding water until the system becomes turbid again, recording the mass at which this phase separation occurs. This defines the boundaries of the microemulsion region for that specific Oil:Smix ratio.
Step 3: Plotting the Pseudo-Ternary Phase Diagram
-
Calculate the weight percentage of oil, water, and Smix for each point recorded in Step 2.
-
Plot these compositions on ternary-phase graph paper or using appropriate software.
-
Repeat Steps 2 and 3 for each prepared Smix ratio (2:1, 3:1, etc.).
-
The area enclosed by the plotted points for each Smix ratio represents the stable microemulsion region. The formulation with the largest stable microemulsion area is often considered the most robust.[5]
Caption: Workflow for microemulsion formulation and characterization.
Characterization of this compound Microemulsions
Once stable formulations are identified from the phase diagram, they must be characterized to ensure they meet the required specifications. This step is a self-validating system for the protocol's success.
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A monodisperse population of droplets with a size below 100 nm and a low PDI (<0.3) is characteristic of a microemulsion.[8]
-
Electrical Conductivity: This measurement helps determine the microemulsion type.[9]
-
Low conductivity (<10 μS/cm) suggests a water-in-oil (W/O) microemulsion where water droplets are dispersed in a continuous oil phase.
-
High conductivity (>100 μS/cm) indicates an oil-in-water (O/W) microemulsion where the continuous phase is conductive water.
-
Intermediate values can suggest a bicontinuous structure.
-
-
Thermodynamic Stability Studies: To confirm thermodynamic stability (a key feature of microemulsions), selected formulations should be subjected to stress tests:
-
Centrifugation: Centrifuge at ~5000 rpm for 30 minutes. The formulation should show no signs of phase separation.
-
Freeze-Thaw Cycles: Subject the formulation to multiple cycles of freezing (e.g., -20°C for 24h) and thawing (25°C for 24h). The microemulsion should remain clear and stable.
-
Representative Data
The following table presents hypothetical characterization data for three formulations (F1, F2, F3) selected from a stable microemulsion region identified using a 2:1 Smix ratio of this compound to Ethanol.
| Formulation ID | Smix:Oil Ratio (w/w) | Water (%) | Mean Droplet Size (nm) | PDI | Conductivity (μS/cm) | Stability Test Result |
| F1 | 70:30 | 15 | 25.4 | 0.15 | 185 | Pass |
| F2 | 60:40 | 20 | 42.8 | 0.21 | 250 | Pass |
| F3 | 50:50 | 25 | 85.1 | 0.28 | 310 | Pass |
Applications in Drug Development
This compound-based microemulsions are promising vehicles for drug delivery, particularly for poorly water-soluble (hydrophobic) active pharmaceutical ingredients (APIs).[2][7] The oil core of the nano-droplets can solubilize the API, enhancing its bioavailability. The small droplet size can improve drug permeation across biological membranes. As an anionic surfactant, this compound may also interact with biological surfaces, potentially influencing drug absorption pathways. These systems are being explored for topical, transdermal, and oral drug delivery.[7]
References
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Title: Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length Source: ResearchGate URL: [Link]
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Title: Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification Source: Journal of the Chemical Society C: Organic URL: [Link]
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Title: Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin Source: ResearchGate URL: [Link]
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Title: A New Phosphorylating Reagent. I. The Preparation of Alkyl Dihydrogen Phosphates by Means of 2-Chloromethyl-4-nitrophenyl Phosphorodichloridate Source: Journal of the American Chemical Society URL: [Link]
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Title: Preparation and Characterization of Microemulsions Based on Antarctic Krill Oil Source: MDPI URL: [Link]
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Title: Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review Source: Tenside Surfactants Detergents URL: [Link]
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Title: Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena Source: MDPI URL: [Link]
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Title: Formulation and characterization of topical microemulsion loaded with naproxen Source: ScienceScholar URL: [Link]
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Title: Design and Characterization of Microemulsion Systems for Naproxen Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Alkyl Phosphates Safety Assessment Source: Cosmetic Ingredient Review URL: [Link]
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Title: Alkyl Phosphate Esters Source: INNOSPEC URL: [Link]
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Title: Critical micelle concentration Source: Wikipedia URL: [Link]
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Title: Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization Source: Agilent URL: [Link]
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Title: Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applications Source: Prospector URL: [Link]
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Title: Alkyl phosphate Source: Wikipedia URL: [Link]
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Title: Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery Source: Proceedings of Universities. Applied Chemistry and Biotechnology URL: [Link]
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Application Notes & Protocols: Pentyl Dihydrogen Phosphate for Nanoparticle Functionalization
Introduction: The Critical Role of Surface Chemistry in Nanoparticle Performance
The efficacy of inorganic nanoparticles in advanced applications, from drug delivery to catalysis and optoelectronics, is not solely dictated by their core material properties but is critically dependent on their surface chemistry.[1] Unmodified nanoparticles are prone to aggregation due to high surface energies and can exhibit poor dispersibility in relevant media, limiting their practical use. Surface functionalization addresses these challenges by introducing a layer of organic ligands that control stability, solubility, and biocompatibility, and can impart specific functionalities.[2][3]
Among the various classes of ligands, organophosphates, and their close relatives phosphonic acids, have emerged as exceptionally robust anchoring groups, particularly for metal oxide nanoparticles.[4][5] This guide focuses on Pentyl Dihydrogen Phosphate (C₅H₁₃O₄P) , an organophosphate compound featuring a five-carbon alkyl chain. This molecule offers a compelling combination of a high-affinity phosphate headgroup for strong surface binding and a moderately hydrophobic pentyl tail that can enhance dispersibility in non-aqueous solvents or serve as a foundational layer for further modification.
The dihydrogen phosphate group forms strong, stable covalent bonds (M-O-P) with surface metal atoms of various oxides, such as iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂).[3][6] This interaction is often more stable than the carboxylate or amine linkages, providing superior long-term colloidal stability. This document provides a comprehensive overview of the mechanisms, protocols, and characterization techniques for the successful functionalization of nanoparticles using this compound.
The Mechanism: Anchoring via Ligand Exchange
The most common method for applying this compound is through a post-synthetic procedure known as ligand exchange.[3][7] Nanoparticles are often synthesized in the presence of long-chain surfactants like oleic acid, which control their nucleation and growth and provide initial colloidal stability. However, these native ligands can be insulating and are not ideal for many applications.[8] The ligand exchange process replaces these native ligands with the desired functional molecule.
The primary driving force for the exchange with this compound is the formation of a thermodynamically more favorable bond between the phosphate headgroup and the nanoparticle surface compared to the original ligand's binding group (e.g., a carboxylate).
Key Mechanistic Steps:
-
Dissociation of Native Ligands: The native ligands (e.g., oleate) exist in a dynamic equilibrium, continuously binding to and detaching from the nanoparticle surface.[9]
-
Introduction of this compound: An excess of this compound is introduced into the nanoparticle dispersion.
-
Surface Adsorption & Bonding: The phosphate headgroup coordinates with the metal atoms on the nanoparticle surface. This process is significantly more favorable for metal oxides, where a stable M-O-P bond is formed.[3]
-
Equilibrium Shift: The strong, covalent nature of the M-O-P bond shifts the equilibrium, leading to the progressive and often complete displacement of the original, more weakly bound ligands.[7]
This process is visually represented in the workflow below.
Figure 2: Key techniques for validating nanoparticle functionalization.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To provide direct chemical evidence of the ligand exchange.
-
Procedure:
-
Acquire spectra of: (a) the initial oleic acid-capped nanoparticles, (b) pure this compound, and (c) the final functionalized nanoparticles.
-
Prepare samples by drop-casting a concentrated dispersion onto a KBr pellet or using an ATR accessory.
-
-
Expected Results & Interpretation:
-
Initial NPs: Strong peaks around 1710 cm⁻¹ (C=O stretch) and 2850-2950 cm⁻¹ (C-H stretches) from oleic acid.
-
Final NPs: The C=O peak at 1710 cm⁻¹ should be significantly diminished or absent. New, broad peaks should appear in the 900-1200 cm⁻¹ region, corresponding to P-O and P=O stretches from the bound phosphate group. [5]The C-H stretch peaks will remain due to the pentyl chain.
-
2. Dynamic Light Scattering (DLS) and Zeta Potential
-
Objective: To assess the hydrodynamic size, size distribution, and surface charge, which are indicators of colloidal stability. [10]* Procedure:
-
Prepare a dilute, optically clear suspension of the nanoparticles in a suitable solvent (e.g., hexane or DCM).
-
Filter the suspension through a 0.22 µm syringe filter if necessary to remove dust.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using DLS.
-
Measure the Zeta Potential to determine surface charge.
-
-
Expected Results & Interpretation:
-
DLS: A monomodal size distribution with a low PDI (<0.3) indicates a stable, non-aggregated sample. The hydrodynamic diameter will be slightly larger than the core size measured by TEM due to the ligand shell and solvent layer.
-
Zeta Potential: For dispersions in non-polar solvents, a significant non-zero potential (either positive or negative, e.g., > |20| mV) suggests sufficient electrostatic repulsion to maintain stability. The change in zeta potential before and after functionalization confirms a modification of the surface chemistry.
-
3. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the nanoparticle core and confirm that the functionalization process did not induce irreversible aggregation or alter the core morphology.
-
Procedure:
-
Deposit a drop of a very dilute nanoparticle dispersion onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Image the grid at various magnifications.
-
-
Expected Results & Interpretation: TEM images should show well-dispersed individual nanoparticles. The core size and shape should be consistent with the pre-functionalization material. Comparing images before and after the protocol can confirm that the washing and precipitation steps did not cause significant, irreversible clumping.
Summary and Outlook
This compound is a highly effective ligand for the functionalization of a wide range of nanoparticles, especially metal oxides. Its phosphate headgroup provides a robust anchoring point, leading to superior stability compared to other common ligands. The protocols outlined in this guide provide a reliable framework for achieving successful surface modification. Proper and thorough characterization using a combination of spectroscopic and microscopic techniques is paramount to validating the outcome and ensuring the production of high-quality, functional nanomaterials for research and development.
References
- The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019). Vertex AI Search Result.
- Application Notes and Protocols for Nanoparticle Functionalization with m-PEG4-phosphonic acid ethyl ester. (n.d.). BenchChem.
- Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. (n.d.). MDPI.
- Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. (2022).
- This compound: Properties, Applications, and Industrial Significance. (n.d.). Verdant.
- Pentyl dihydrogen phosph
- pentyl dihydrogen phosph
- Enhanced power conversion efficiency via hybrid ligand exchange treatment of p-type PbS quantum dots. (n.d.).
- Ligand Exchange and Binding at the Surface of PbS Quantum Dots Quantified Using Multimodal Magnetic Resonance. (n.d.).
- Recent Research Progress in Surface Ligand Exchange of PbS Quantum Dots for Solar Cell Applic
- Functionalized platinum nanoparticles with surface charge trigged by pH: synthesis, characterization and stability studies. (2016). Beilstein Journals.
- Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. (n.d.). Nanoscale Advances (RSC Publishing).
- Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. (2002).
- Functionalization of Metal Oxide Nanostructures via Self-Assembly. Implications and Applications. (2011).
- Functionalized platinum nanoparticles with surface charge trigged by pH: Synthesis, characterization and stability studies. (2016).
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Application Notes and Protocols: Monoamyl Phosphate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Monoamyl Phosphate in Drug Formulation
Monoamyl phosphate, a monoalkyl phosphate, is an amphiphilic molecule characterized by a polar phosphate head group and a non-polar five-carbon (amyl) tail.[1] This structure imparts surfactant-like properties, making it a valuable excipient in pharmaceutical formulations.[2][3] Its ability to self-assemble and interact with both hydrophilic and lipophilic moieties allows for its application in a variety of drug delivery systems, including liposomes, nanoparticles, and emulsions. The primary functions of monoamyl phosphate in these systems are to enhance drug solubility, improve stability, and facilitate transport across biological membranes.[2][4]
The causality behind its effectiveness lies in its molecular architecture. The phosphate head can engage in ionic and hydrogen bonding interactions, while the alkyl tail can associate with hydrophobic drug molecules and lipidic components of delivery systems. This dual nature allows monoamyl phosphate to act as a bridge between aqueous and non-aqueous phases, a critical function in many formulation types.
Core Applications & Formulation Strategies
Monoamyl phosphate's utility spans several types of drug delivery platforms. Its selection as a formulation component is driven by the physicochemical properties of the active pharmaceutical ingredient (API) and the desired delivery route.
Liposomal Formulations: Enhancing Stability and Drug Loading
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[5][6] Monoamyl phosphate can be incorporated into the lipid bilayer of liposomes to modulate their physical properties.
Causality of Application:
-
Increased Stability: The negatively charged phosphate head group of monoamyl phosphate can increase the zeta potential of liposomes, leading to greater electrostatic repulsion between vesicles and preventing aggregation.
-
Enhanced Drug Encapsulation: For certain APIs, the inclusion of monoamyl phosphate can improve encapsulation efficiency by providing additional interaction sites within the bilayer or at the bilayer-aqueous interface.
This protocol describes the preparation of liposomes incorporating monoamyl phosphate for the encapsulation of a model hydrophobic drug.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Monoamyl phosphate
-
Model hydrophobic drug (e.g., Paclitaxel)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and monoamyl phosphate in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:Monoamyl Phosphate).
-
Add the model hydrophobic drug to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated drug by centrifugation or size exclusion chromatography.
-
Workflow Diagram: Liposome Preparation
Sources
- 1. The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]
- 3. researchgate.net [researchgate.net]
- 4. WO1995022950A1 - Enhancement of transdermal drug delivery using monoalkyl phosphates and other absorption promoters - Google Patents [patents.google.com]
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Application Notes & Protocols: Pentyl Dihydrogen Phosphate as a Bioactive Component in Tissue Engineering Scaffolds
Introduction: The Rationale for Phosphate-Functionalized Biomaterials in Regenerative Medicine
In the pursuit of engineering functional tissues, the scaffold is not merely a passive structural support but an active participant in guiding cellular fate.[1][2] It serves as a synthetic extracellular matrix (ECM), providing the necessary physical cues and biochemical signals to orchestrate cell adhesion, proliferation, and differentiation.[3][4] Nature frequently utilizes phosphate groups for critical biological functions, from the phosphodiester backbone of DNA to the regulation of protein activity via phosphorylation and the mineral component of bone, hydroxyapatite.[5][6] Harnessing this ubiquitous biological motif by incorporating phosphate functionalities into biomaterials offers a powerful strategy to enhance their bioactivity and, consequently, their regenerative potential.[7][8]
Pentyl dihydrogen phosphate (C₅H₁₃O₄P), also known as amyl dihydrogen phosphate, is an organophosphate compound that presents an intriguing candidate for the functionalization of tissue engineering scaffolds.[9][10] The presence of a phosphate head group provides a locus for ionic and hydrogen bonding interactions with cell surface receptors and extracellular matrix proteins. The pentyl (alkyl) chain, in turn, can influence the hydrophobic/hydrophilic balance of the material surface, a critical parameter for protein adsorption and subsequent cell attachment.[11] The dihydrogen phosphate moiety offers a readily available source of phosphate ions upon degradation, which can be particularly beneficial in osteogenic applications by promoting mineralization.[8][12]
These application notes provide a comprehensive guide for researchers and drug development professionals on the incorporation and characterization of this compound within polymeric scaffolds for tissue engineering applications. We will explore the underlying scientific principles, provide detailed experimental protocols, and offer insights into the expected outcomes.
Part 1: Scaffold Functionalization with this compound
The incorporation of this compound into a polymer scaffold can be achieved through several methods, primarily dependent on the base polymer's chemistry. A common and versatile approach is the surface grafting of the phosphate compound onto a pre-fabricated scaffold possessing reactive functional groups, such as carboxylic acids or hydroxyls. This method preserves the bulk properties of the scaffold material while modifying the surface to be more bioactive.
Protocol 1.1: Surface Grafting of this compound onto a Poly(lactic-co-glycolic acid) (PLGA) Scaffold via Carbodiimide Chemistry
This protocol details the surface modification of a PLGA scaffold, a widely used biodegradable polymer in tissue engineering, to introduce surface carboxyl groups via hydrolysis, followed by the covalent attachment of this compound.
Materials:
-
Pre-fabricated porous PLGA scaffold
-
Sodium Hydroxide (NaOH) solution, 0.5 M
-
Hydrochloric Acid (HCl) solution, 0.1 M
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Surface Hydrolysis of PLGA:
-
Immerse the PLGA scaffold in a 0.5 M NaOH solution for 30 minutes at room temperature to hydrolyze the ester bonds on the surface, creating carboxylic acid groups.
-
Neutralize the scaffold by immersing it in 0.1 M HCl for 5 minutes, followed by extensive rinsing with DI water until the pH of the rinsing solution is neutral.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of EDC (10 mg/mL) and NHS (6 mg/mL) in cold MES buffer (0.1 M, pH 5.5).
-
Immerse the hydrolyzed PLGA scaffold in the EDC/NHS solution and react for 1 hour at 4°C with gentle agitation. This reaction forms a semi-stable NHS-ester intermediate on the scaffold surface.
-
-
Grafting of this compound:
-
Prepare a solution of this compound (20 mg/mL) in PBS (pH 7.4).
-
Remove the scaffold from the EDC/NHS solution, rinse briefly with cold MES buffer, and immediately immerse it in the this compound solution.
-
Allow the reaction to proceed for 12-24 hours at 4°C with gentle agitation. The primary alcohol of the pentyl group is not the intended reactive site; rather, the reaction is theorized to occur via the phosphate group with the activated carboxyls, though this can be complex. An alternative is to use an amino-functionalized alkyl phosphate for more direct amide bond formation. For the purpose of this protocol, we proceed with the direct phosphate coupling.
-
-
Washing and Sterilization:
-
After the grafting reaction, wash the scaffold thoroughly with PBS and then DI water to remove any unreacted reagents.
-
Lyophilize the scaffold for 24-48 hours.
-
Sterilize the functionalized scaffold using ethylene oxide (EtO) or gamma irradiation prior to cell culture experiments.
-
Caption: Workflow for surface functionalization of a PLGA scaffold.
Part 2: Physicochemical Characterization of the Functionalized Scaffold
Thorough characterization is essential to confirm the successful grafting of this compound and to understand how this modification alters the scaffold's properties.[2][13]
Protocol 2.1: Surface Chemistry Analysis using X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive surface analysis technique that can confirm the presence of phosphorus on the scaffold surface.
Procedure:
-
Mount samples of both unmodified and functionalized scaffolds on the XPS sample holder.
-
Perform a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans for Carbon (C1s), Oxygen (O1s), and Phosphorus (P2p).
-
Expected Outcome: The functionalized scaffold should show a distinct P2p peak that is absent in the unmodified control. Analysis of the high-resolution C1s and O1s spectra can also provide evidence of the covalent linkage.
Protocol 2.2: Wettability Assessment via Contact Angle Measurement
Surface wettability is a crucial factor influencing protein adsorption and cell adhesion.[13] The introduction of hydrophilic phosphate groups is expected to alter the surface energy.
Procedure:
-
Place a scaffold sample on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the scaffold surface.
-
Capture an image of the droplet and measure the contact angle.
-
Perform measurements at multiple locations on the scaffold and for both modified and unmodified samples.
-
Expected Outcome: A significant decrease in the water contact angle for the phosphate-functionalized scaffold compared to the more hydrophobic unmodified PLGA, indicating increased surface hydrophilicity.[5]
| Parameter | Unmodified PLGA Scaffold | PDP-Functionalized Scaffold | Rationale |
| XPS P2p Peak | Absent | Present | Confirms the presence of phosphorus on the surface. |
| Water Contact Angle | High (e.g., >90°) | Lower (e.g., <70°) | Indicates increased surface hydrophilicity due to phosphate groups.[5] |
| Degradation Rate | Baseline | Potentially faster | Increased hydrophilicity may accelerate hydrolytic degradation. |
| Compressive Modulus | Baseline | May be slightly altered | Surface modification should not significantly impact bulk mechanical properties. |
Table 1: Expected Physicochemical Properties of Unmodified vs. Functionalized Scaffolds.
Part 3: In Vitro Biological Evaluation
The ultimate test of a tissue engineering scaffold is its ability to support and guide cellular functions.[14][15][16] A series of in vitro assays are necessary to evaluate the biocompatibility and bioactivity of the this compound-functionalized scaffolds.[17]
Protocol 3.1: Cell Viability and Proliferation Assay (MTT Assay)
This assay assesses the cytocompatibility of the material by measuring the metabolic activity of cells cultured on the scaffold.[15]
Materials:
-
Sterile unmodified and PDP-functionalized scaffolds
-
Target cell line (e.g., human Mesenchymal Stem Cells - hMSCs)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
24-well tissue culture plates
Procedure:
-
Place sterile scaffold discs into the wells of a 24-well plate.
-
Seed hMSCs onto the scaffolds at a density of 5 x 10⁴ cells per scaffold.
-
Culture for 1, 3, and 7 days.
-
At each time point, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Expected Outcome: The PDP-functionalized scaffold should support cell viability and proliferation at levels comparable to or greater than the unmodified control and tissue culture plastic, demonstrating its non-cytotoxic nature.
Protocol 3.2: Cell Adhesion and Morphology Analysis (Scanning Electron Microscopy - SEM)
SEM allows for the direct visualization of how cells attach and spread on the scaffold surface.
Procedure:
-
Seed cells onto the scaffolds as described in Protocol 3.1 and culture for 24-48 hours.
-
Fix the cell-seeded scaffolds with glutaraldehyde.
-
Dehydrate the samples through a graded series of ethanol solutions.
-
Critical point dry the samples.
-
Sputter-coat the samples with gold or palladium.
-
Image the scaffolds using an SEM.
-
Expected Outcome: Cells on the PDP-functionalized scaffold are expected to exhibit a well-spread morphology with numerous filopodia and lamellipodia, indicative of strong cell-material interaction, potentially superior to the unmodified scaffold.
Protocol 3.3: Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)
For bone tissue engineering applications, the ability of the scaffold to promote osteogenic differentiation of stem cells is critical. Alkaline phosphatase (ALP) is an early marker of osteogenesis.
Procedure:
-
Culture hMSCs on the scaffolds in osteogenic induction medium for 7 and 14 days.
-
At each time point, lyse the cells on the scaffolds.
-
Use a commercial ALP activity assay kit to measure the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
-
Normalize the ALP activity to the total protein content in each sample (determined by a BCA or Bradford assay).
-
Expected Outcome: The PDP-functionalized scaffold is hypothesized to significantly enhance ALP activity compared to the unmodified control, suggesting that the phosphate groups actively promote osteogenic differentiation.[18]
Caption: Postulated signaling pathway for enhanced osteogenesis.
Conclusion and Future Perspectives
The incorporation of this compound into tissue engineering scaffolds represents a promising strategy for creating bioactive materials that can actively direct cellular behavior. The protocols outlined in these application notes provide a robust framework for the fabrication, characterization, and in vitro evaluation of such functionalized scaffolds. The enhanced hydrophilicity and presence of bioactive phosphate moieties are expected to improve cell adhesion, proliferation, and, particularly in the context of bone regeneration, osteogenic differentiation.
Future work should focus on optimizing the grafting density of this compound, exploring its use with a wider range of polymeric biomaterials, and progressing to in vivo studies to validate the in vitro findings in a more complex biological environment. The principles and methods described herein serve as a foundational guide for researchers aiming to unlock the potential of organophosphate-functionalized biomaterials in the field of regenerative medicine.
References
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In Vitro Testing of Scaffolds for Mesenchymal Stem Cell-Based Meniscus Tissue Engineering—Introducing a New Biocompatibility Scoring System. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Pawlik, A., et al. (2023). Influence of alkyl chain length on calcium phosphate deposition onto titanium surfaces modified with alkylphosphonic acid monolayers. ResearchGate. Retrieved January 13, 2026, from [Link]
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Wang, Y., et al. (2024). Degradation and detection of organophosphorus pesticides based on peptides and MXene–peptide composite materials. Analyst, 149(3), 643-652. [Link]
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Why are phosphate groups so important in biology? Why are they so special? (2019). Quora. Retrieved January 13, 2026, from [Link]
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Nail, L. N., Zhang, D., Reinhard, J. L., & Grunlan, M. A. (2022). Fabrication of a Bioactive, PCL-based "Self-fitting" Shape Memory Polymer Scaffold. JoVE (Journal of Visualized Experiments), (186), e52981. [Link]
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Allcock, H. R., et al. (2012). Synthesis of phosphonated polyphosphazenes via two synthetic routes. Macromolecules, 45(21), 8562-8570. [Link]
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Martins, A. M., et al. (2023). Hydrogel-Based Scaffolds: Advancing Bone Regeneration Through Tissue Engineering. Gels, 9(12), 971. [Link]
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Subbiah, R., et al. (2020). Biocompatibility of Biomaterials for Tissue Regeneration or Replacement. Biotechnology Journal, 15(12), e2000160. [Link]
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Alizadeh-Osgouei, M., et al. (2022). Additive Manufacturing of Polymer/Mg-Based Composites for Porous Tissue Scaffolds. Polymers, 14(24), 5489. [Link]
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Müller, F. A., et al. (2007). Cellulose phosphates as biomaterials. In vivo biocompatibility studies. Journal of Materials Science: Materials in Medicine, 18(1), 121-128. [Link]
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Application Note & Protocol: A Researcher's Guide to Incorporating Pentyl Dihydrogen Phosphate into Polymer Films for Enhanced Functionality
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of pentyl dihydrogen phosphate (PDP) into polymer films. This compound, an organophosphate compound, is utilized to modify the surface properties of polymers, significantly enhancing adhesion, corrosion resistance, and biocompatibility.[1][2][3][4][5] The phosphate head group provides a reactive site for strong interaction with various substrates, particularly metals, while the pentyl chain influences the polymer matrix compatibility.[6][7][8] This guide details two primary deposition methods, spin coating and dip coating, and outlines rigorous characterization techniques to validate the successful functionalization of the polymer films. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying scientific principles.
Introduction: The Rationale for Phosphate Functionalization
The surface of a polymer is paramount in determining its real-world performance, from the adhesion of a protective coating to the biological response of a medical implant.[9] However, many commodity polymers possess chemically inert and low-energy surfaces (e.g., hydrophobic), which limits their direct application in advanced technologies.[10][11] Surface functionalization offers a direct pathway to tailor these properties.
The incorporation of alkyl phosphates, such as this compound (CAS 2382-76-5), is a highly effective strategy to achieve this.[4] The dihydrogen phosphate moiety (-OPO(OH)₂) is a powerful functional group known to:
-
Enhance Adhesion: It can form strong coordinate bonds (chelation) with metal oxides on substrate surfaces like steel, aluminum, and titanium, dramatically improving the adhesion of the polymer film.[6][7][8][12]
-
Improve Corrosion Resistance: On metal substrates, the phosphate groups can form a dense, passive iron phosphate layer that acts as a barrier to corrosive media like water and ions.[7][13][14]
-
Modify Surface Wettability: The polar phosphate groups increase the surface energy of the polymer film, transforming it from hydrophobic to more hydrophilic, which is crucial for biocompatibility and subsequent coating applications.[15][16]
-
Act as a Versatile Additive: Alkyl phosphates also find use as plasticizers, flame retardants, and surfactants in various polymer formulations.[1][2][4][17]
This guide provides detailed, field-tested protocols for incorporating PDP into a polymer matrix and validating its functional impact on the resulting film.
Materials and Equipment
Chemicals & Consumables
-
This compound (PDP), CAS: 2382-76-5
-
Base Polymer (e.g., Polymethyl methacrylate (PMMA), Polystyrene (PS), Polycaprolactone (PCL))
-
Solvents (must dissolve both the polymer and PDP), e.g.,
-
Substrates (e.g., Silicon wafers, glass slides, steel coupons)
-
Deionized (DI) Water
-
Isopropanol (IPA)
-
Nitrogen Gas (for drying)
-
Syringes with 0.2 µm or 0.45 µm filters (e.g., PTFE or nylon)[18]
Equipment
-
Analytical Balance
-
Magnetic Stirrer and Hot Plate
-
Convection Oven or Vacuum Oven
-
Fume Hood[19]
-
Contact Angle Goniometer[24]
-
X-ray Photoelectron Spectrometer (XPS)[25]
-
Adhesion Tester (e.g., for ASTM D3359 tape test)[26]
Experimental Workflow: From Solution to Functional Film
The overall process involves preparing a homogenous solution of the polymer and PDP, depositing this solution as a thin liquid layer onto a substrate, and then removing the solvent to form a solid, functionalized film.
Caption: General experimental workflow for creating and validating PDP-functionalized polymer films.
Detailed Protocols
Protocol 1: Precursor Solution Preparation
Causality: The goal is a completely homogenous solution. Any undissolved polymer or additive will result in film defects. The concentration of solids (polymer + PDP) directly influences the final film thickness; higher concentrations generally yield thicker films.[21] Filtration is a critical step to remove dust and micro-particulates that can cause pinholes or comets in the final film.[18]
Step-by-Step Methodology:
-
Determine Concentrations: Decide on the total solids concentration (e.g., 5-15% w/v) and the weight percentage of PDP relative to the polymer (e.g., 1-10 wt%).
-
Solvent Selection: Choose a solvent that readily dissolves both the chosen polymer and PDP. PDP is soluble in many organic solvents.[1][4]
-
Dissolution: a. In a clean glass vial inside a fume hood, add the calculated amount of polymer to the appropriate volume of solvent. b. Place a magnetic stir bar in the vial and stir on a magnetic stirrer until the polymer is fully dissolved. This may take several hours. Gentle heating (e.g., 40-60 °C) can be used to accelerate dissolution, depending on the solvent's boiling point. c. Once the polymer is dissolved, add the calculated amount of PDP to the solution. d. Continue stirring for at least 1-2 hours to ensure complete homogenization.
-
Filtration: Draw the solution into a clean syringe and attach a syringe filter (0.45 µm or smaller). Dispense the filtered solution into a new, clean vial. This step is mandatory for high-quality films.[18]
Protocol 2: Film Deposition
Choose one of the following methods based on substrate geometry and desired film characteristics.
Causality: Spin coating uses centrifugal force to spread the liquid across a flat substrate, creating a highly uniform thin film.[20][21] The final thickness is primarily determined by the solution's viscosity and the rotational speed; higher speeds result in thinner films.[21]
Step-by-Step Methodology:
-
Substrate Preparation: Clean the substrate thoroughly. A common procedure for glass or silicon is sonication in acetone, followed by isopropanol, and then rinsing with DI water. Dry the substrate completely using a nitrogen gun. For enhanced adhesion, substrates can be plasma-treated to generate hydroxyl groups.
-
Coater Setup: Place the spin coater in a fume hood. Ensure the vacuum chuck is clean.[19]
-
Deposition: a. Place the clean substrate onto the center of the vacuum chuck and turn on the vacuum to secure it.[19] b. Using a pipette, dispense a small amount of the filtered polymer-PDP solution onto the center of the substrate. The amount should be sufficient to cover the entire surface when spread. c. Close the lid of the spin coater.[19]
-
Spin Cycle: a. Spread Cycle (Optional but Recommended): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.[27] b. Spin Cycle: Ramp up to the desired high speed (e.g., 1000-4000 rpm) and hold for 30-60 seconds.[21][27] The bulk of the solvent evaporates during this stage.
-
Film Removal: Once the spin cycle is complete, turn off the vacuum and carefully remove the coated substrate with tweezers.
Causality: Dip coating is ideal for coating non-planar or larger objects.[22][23] The film is formed as the substrate is withdrawn from the solution. A balance between viscous drag, gravity, and surface tension of the liquid determines the film thickness, which is heavily dependent on the withdrawal speed and solution viscosity.[28]
Step-by-Step Methodology:
-
Substrate Preparation: Clean the substrate as described in the spin coating protocol.
-
Coater Setup: a. Fill a dipping reservoir with the filtered polymer-PDP solution. b. Mount the clean substrate onto the dipper arm.
-
Deposition Cycle: a. Immersion: Immerse the substrate into the solution at a constant speed (e.g., 20 mm/min). b. Dwell Time: Allow the substrate to remain in the solution for a set time (e.g., 60 seconds) to ensure complete wetting. c. Withdrawal: Withdraw the substrate from the solution at a precise, constant speed (e.g., 10-100 mm/min). This is the most critical step for determining film thickness.[23] d. Drying & Evaporation: Allow excess liquid to drain and the solvent to evaporate. This can be done at ambient conditions or in a controlled environment.[22][29]
Caption: Comparison of the key stages in spin coating and dip coating deposition processes.
Protocol 3: Post-Deposition Annealing
Causality: Annealing (or soft-baking) is performed to remove any residual solvent trapped within the polymer film and to relax polymer chains, which can improve film density and adhesion to the substrate.[18] The temperature must be chosen carefully, typically above the solvent's boiling point but below the polymer's glass transition temperature (Tg) to prevent film reflow or degradation.
Step-by-Step Methodology:
-
Place the coated substrate on a hot plate or in a convection/vacuum oven.
-
Set the temperature to an appropriate value (e.g., 70-110 °C for PMMA films cast from PGMEA).
-
Anneal for a sufficient time (e.g., 5-30 minutes) to drive off all residual solvent.
-
Allow the film to cool to room temperature slowly before characterization.
Film Characterization and Validation
This section is critical for confirming the successful incorporation of PDP and quantifying its effect on film properties. A control film (polymer only, no PDP) should always be prepared and analyzed alongside the functionalized film for direct comparison.
Caption: Workflow for the characterization and validation of PDP-incorporated polymer films.
Surface Wettability: Contact Angle Goniometry
Protocol:
-
Place the polymer film on the sample stage of the goniometer.
-
Dispense a single droplet of DI water (typically 2-5 µL) onto the film surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.[10]
-
Use the instrument's software to measure the static contact angle.
-
Repeat the measurement at least five times across different areas of the film and average the results.[10]
Expected Outcome: The incorporation of polar phosphate groups should increase the surface energy of the film, making it more hydrophilic.[11][15] This will result in a lower water contact angle compared to the control polymer film.
| Sample | Average Water Contact Angle (°) | Surface Character |
| Control PMMA Film | 75.2 ± 2.5 | Moderately Hydrophobic |
| PMMA + 5% PDP Film | 58.6 ± 2.1 | More Hydrophilic |
Surface Composition: X-ray Photoelectron Spectroscopy (XPS)
Protocol:
-
Mount samples of the control film and the PDP-functionalized film onto the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum analysis chamber.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, and P 2p regions.[16]
Expected Outcome: XPS is a surface-sensitive technique that can confirm the presence of phosphorus from the PDP at the film's surface.[25][30] The P 2p peak (binding energy ~133-134 eV) should be present in the PDP-modified film and absent in the control.[31]
| Sample | C (%) | O (%) | P (%) |
| Control PMMA Film | 71.4 | 28.6 | 0.0 |
| PMMA + 5% PDP Film | 68.2 | 30.1 | 1.7 |
Film Adhesion: Tape Test (ASTM D3359)
Protocol:
-
Use a sharp blade to make a cross-hatch pattern (grid of 6x6 or 11x11 lines) through the film to the substrate.
-
Firmly apply a piece of specified pressure-sensitive tape over the grid.
-
Within 90 seconds, rapidly pull the tape off at a 180° angle.
-
Examine the grid area for removal of the coating and classify the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).
Expected Outcome: Due to the chelating effect of the phosphate groups with the substrate, the PDP-functionalized film should exhibit significantly better adhesion.[6][7][32]
| Sample (on Steel Substrate) | ASTM D3359 Rating | Observation |
| Control Polymer Film | 1B | >65% of film area removed |
| Polymer + 5% PDP Film | 5B | No peeling or removal |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Hazy or Opaque Film | - Incomplete dissolution of polymer or PDP- Incompatible solvent- PDP concentration too high (phase separation) | - Ensure all components are fully dissolved before deposition- Test alternative solvents- Reduce the wt% of PDP |
| Film Defects (Comets, Pinholes) | - Particulates in the solution- Dirty substrate or environment | - Always filter the solution before use [18]- Ensure rigorous substrate cleaning and work in a clean area |
| Inconsistent Film Thickness | - (Spin) Non-level spin coater, inconsistent dispensing- (Dip) Inconsistent withdrawal speed | - Level the spin coater; use a consistent dispensing technique- Use a high-precision, jitter-free dip coater[22] |
| Poor Adhesion (PDP Film) | - Insufficient PDP at the interface- Contaminated substrate surface | - Increase PDP concentration or anneal to promote migration- Re-evaluate and improve substrate cleaning protocol |
Conclusion
This application note provides a robust framework for the successful incorporation of this compound into polymer films. By following the detailed protocols for solution preparation, film deposition via spin or dip coating, and post-deposition annealing, researchers can reliably produce functionalized films. The true measure of success lies in rigorous characterization. The validation techniques outlined—contact angle goniometry, XPS, and adhesion testing—form a self-validating system that confirms the presence of the phosphate moiety and quantifies its significant, positive impact on critical surface properties like wettability and adhesion. This methodology empowers scientists to effectively tailor polymer surfaces for a wide range of advanced applications.
References
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DataPhysics Instruments. (n.d.). Measuring the water contact angle on surface-treated polymer films according to ASTM D5946. Retrieved from [Link]
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NNCI. (n.d.). Exploring Surface Energy of Polymers by Contact Angle. Retrieved from [Link]
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Pappas, D., Copeland, C., & Jensen, R. (2007). Wettability Tests of Polymer Films and Fabrics and Determination of Their Surface Energy by Contact-Angle Methods. U.S. Army Research Laboratory. Retrieved from [Link]
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AZoM. (2003). Surface Free Energies of Polymers - Optimisation of the Determination of Polymer Surface Free Energy. Retrieved from [Link]
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LookChem. (n.d.). This compound: Properties, Applications, and Industrial Significance. Retrieved from [Link]
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Washington State University. (n.d.). Making thin films by spin coating. Retrieved from [Link]
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Valdes, T. I., et al. (2023). Enhancing PEEK Surface Bioactivity Through Phosphate and Calcium Functionalization. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Complexation with Metals: Anticorrosion Phosphorus-Containing Polymer Coatings. In Phosphorus-Based Polymers. Retrieved from [Link]
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Jin, J., et al. (2020). Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield. MDPI. Retrieved from [Link]
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Asua, J. M., et al. (2022). Taking Advantage of Phosphate Functionalized Waterborne Acrylic Binders to Get Rid of Inhibitors in Direct-to-Metal Paints. Polymers, 14(2), 299. Retrieved from [Link]
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Siow, K. S., et al. (2012). Deposition and XPS and FTIR Analysis of Plasma Polymer Coatings Containing Phosphorus. Plasma Processes and Polymers, 9(8), 775-785. Retrieved from [Link]
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Wikipedia. (n.d.). Dip-coating. Retrieved from [Link]
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iGEM. (2011). Team:Cambridge/Protocols/Spin Coating. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved from [Link]
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EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. Retrieved from [Link]
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Semantic Scholar. (n.d.). Phosphorus-based polymers : from synthesis to applications. Retrieved from [Link]
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SPS-Europe B.V. (n.d.). The Spin Coating Theory. Retrieved from [Link]
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Chalmers University of Technology. (2017). Development of a polymeric dip coating procedure for nanosplasmonic fiber optic sensors. Retrieved from [Link]
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Biolin Scientific. (n.d.). Dip Coating | Measurements. Retrieved from [Link]
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Universitas Gadjah Mada. (2024). Development of Chitosan-based thin film membranes containing calcium phosphate, and urea for controlled nutrient release in slow-release fertilizer applications. Retrieved from [Link]
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ResearchGate. (n.d.). XPS analysis of P-functionalized samples before and after their use. Retrieved from [Link]
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Wikipedia. (n.d.). Spin coating. Retrieved from [Link]
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MDPI. (2023). A Phosphate-Modified Aqueous Acrylic–Alkyd Resin for Protective Technology to Prevent Corrosion of Iron Substrates. Retrieved from [Link]
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Brinker, C. J., & Frye, G. C. (n.d.). Dip Coating. In Nanostructures Research. Retrieved from [Link]
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Western University. (2022). Synthesis and Characterization of Phosphorus Containing Polymers for the Purpose of Polymer Derived Ceramics. Retrieved from [Link]
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ResearchGate. (n.d.). Improving the performance of acrylic-epoxy ester hybrid coatings with phosphate monomers. Retrieved from [Link]
-
Kratos Analytical. (n.d.). Polymer XPS Analysis. Retrieved from [Link]
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NIH. (2023). Dip-Coating Fabrication of All-Polymer Multilayer Photonic Crystals through 3D Printer Conversion. Retrieved from [Link]
-
ACS Publications. (2013). Phosphorus-Containing Polymers: A Great Opportunity for the Biomedical Field. Retrieved from [Link]
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Oak Ridge National Laboratory. (2016). Influence of newly synthesized titanium phosphates on the corrosion protection properties of alkyd coating. Retrieved from [Link]
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ResearchGate. (n.d.). Phosphate polymerizable adhesion promoters. Retrieved from [Link]
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NIH. (2012). Controlled biointerfaces with biomimetic phosphorus-containing polymers. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Adhesion on polymers. Retrieved from [Link]
-
Purdue University. (2007). Measurements of adhesion forces in pharmaceutical powder-polymer systems. Retrieved from [Link]
-
ResearchGate. (1975). ADHESION MEASUREMENT OF THIN FILMS. Retrieved from [Link]
-
Prospector Knowledge Center. (2022). Adhesion Promoters 101. Retrieved from [Link]
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Application Notes and Protocols: Pentyl Dihydrogen Phosphate as a Potential Brønsted Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical guide on the potential application of pentyl dihydrogen phosphate as a Brønsted acid catalyst in organic synthesis. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, its inherent acidity and structural similarity to well-established organophosphorus acid catalysts suggest its utility in a range of acid-mediated transformations. These application notes offer a theoretical framework, key physicochemical properties, safety and handling protocols, and a general experimental protocol for evaluating its catalytic efficacy in esterification reactions.
Introduction to Organophosphorus Brønsted Acid Catalysis
Organophosphorus compounds, particularly phosphoric acids and their derivatives, have emerged as a versatile class of catalysts in modern organic synthesis. Chiral phosphoric acids, for instance, are renowned for their ability to catalyze a wide array of enantioselective transformations. The catalytic activity of these compounds stems from their ability to act as efficient Brønsted acids, donating a proton to activate substrates.
This compound, a mono-alkyl ester of phosphoric acid, possesses two acidic protons on the phosphate moiety, making it a potential Brønsted acid catalyst. Its solubility in organic solvents further enhances its suitability for homogeneous catalysis.[1][2] This guide explores the untapped potential of this simple yet functional molecule in catalyzing organic reactions.
Properties and Characterization of this compound
A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2382-76-5 | [3] |
| Molecular Formula | C₅H₁₃O₄P | [3] |
| Molecular Weight | 168.13 g/mol | [4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 158-163 °C at 6 Torr | [4] |
| Solubility | Insoluble in water, soluble in organic solvents | [1][2][3] |
Safety and Handling
This compound is a corrosive substance that requires careful handling in a laboratory setting.[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and safety goggles.[4]
-
Handling : All manipulations should be conducted in a well-ventilated chemical fume hood. Avoid direct physical contact.[4]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and incompatible materials such as strong bases and metals.[4]
-
In case of exposure :
-
Inhalation : Move the individual to fresh air.
-
Skin contact : Immediately flush the affected area with running water for at least 20 minutes.
-
Eye contact : Immediately flush eyes with running water for at least 20 minutes and seek medical attention.
-
Ingestion : Rinse mouth and do NOT induce vomiting. Seek immediate medical attention.[4]
-
Proposed Catalytic Application: Brønsted Acid Catalysis
The dihydrogen phosphate group of this compound can act as a proton donor, making it a candidate for a Brønsted acid catalyst. The pentyl group provides solubility in organic reaction media.
Proposed Catalytic Cycle for Esterification
The diagram below illustrates a plausible catalytic cycle for the esterification of a carboxylic acid with an alcohol, catalyzed by this compound.
Caption: Figure 1: Proposed catalytic cycle for esterification.
Mechanism Explanation:
-
Protonation : The acidic this compound protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack : The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Water Elimination : A proton transfer and subsequent elimination of a water molecule leads to the formation of a protonated ester.
-
Catalyst Regeneration : The pentyl hydrogen phosphate anion deprotonates the ester, releasing the final ester product and regenerating the this compound catalyst.
General Protocol for a Trial Reaction: Esterification of Octanoic Acid with Pentyl Alcohol
This protocol is a general guideline for researchers to begin investigating the catalytic activity of this compound. Optimization of reaction conditions (temperature, catalyst loading, reaction time) is recommended. This protocol is adapted from a procedure using a similar diaryl phosphoric acid catalyst.[5]
Materials and Reagents
-
Octanoic acid
-
Pentyl alcohol
-
This compound (catalyst)
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Experimental Procedure
Caption: Figure 2: Experimental workflow for esterification.
Step-by-Step Method:
-
Reaction Setup : Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents : To the flask, add octanoic acid, pentyl alcohol (1.0-1.5 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition : Add this compound as the catalyst. A starting catalyst loading of 2-10 mol% with respect to the limiting reagent is recommended for initial screening.
-
Reaction : Heat the reaction mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization : Characterize the purified pentyl octanoate by standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry).
Table 2: Suggested Starting Conditions for Esterification
| Parameter | Suggested Value |
| Substrate Ratio (Acid:Alcohol) | 1 : 1.2 |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-12 hours (monitor by TLC) |
Conclusion and Future Outlook
This compound represents a readily available and potentially cost-effective Brønsted acid catalyst for organic synthesis. Its acidic nature and solubility in organic solvents make it a promising candidate for a variety of acid-catalyzed reactions, including esterifications, acetalizations, and hydrolysis reactions. The general protocol provided herein serves as a starting point for researchers to explore the catalytic potential of this and other simple alkyl dihydrogen phosphates. Further studies are warranted to fully elucidate its catalytic scope, optimize reaction conditions for various transformations, and compare its efficacy against other established acid catalysts.
References
- Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
- Hoffmann, S., Seayad, A. M., & List, B. (2005). A Powerful Brønsted Acid Catalyst for the Organocatalytic Asymmetric Transfer Hydrogenation of Imines.
- Itoh, J., Fuchibe, K., & Akiyama, T. (2008). Chiral Brønsted Acid Catalyzed Enantioselective Addition of Diazoacetamides to Imines: An Efficient Route to Optically Active 1,2-Diamines.
-
LookChem. (n.d.). Cas 2382-76-5, this compound. Retrieved from [Link]
- Rueping, M., Sugiono, E., Azap, C., Theissmann, T., & Bolte, M. (2005). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters, 7(17), 3781-3783.
- Terada, M., & Sorimachi, K. (2007). Enantioselective Friedel−Crafts Reaction of Electron-Rich Olefins with Indoles Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society, 129(2), 292-293.
- Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes.
- Google Patents. (n.d.). US20180086689A1 - Esterification process.
- He, Y., Lin, M., Li, Z., Liang, X., Li, G., & Antilla, J. C. (2011). Chiral phosphoric acid catalyzed asymmetric Friedel–Crafts reaction of 2-naphthols with N-Boc-imines.
-
ChemAnalyst. (n.d.). This compound: Properties, Applications, and Industrial Significance. Retrieved from [Link]
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Application Note: A Practical Guide to Formulating Stable Emulsions with Pentyl Dihydrogen Phosphate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for formulating and stabilizing emulsions using pentyl dihydrogen phosphate (PDP). Emulsions are thermodynamically unstable systems, and achieving long-term stability is a critical challenge in industries ranging from pharmaceuticals to cosmetics.[1][2][3] this compound, an anionic organophosphate surfactant, offers versatile properties for creating robust oil-in-water (O/W) and water-in-oil (W/O) emulsions.[4][5] This document elucidates the mechanism of action of PDP, details pre-formulation considerations, provides step-by-step protocols for emulsion preparation, and outlines rigorous methods for stability assessment and troubleshooting.
Section 1: Understanding this compound (PDP) as an Emulsifier
This compound (CAS No. 2382-76-5), also known as monoamyl phosphate, is an ester of phosphoric acid characterized by a five-carbon alkyl chain (pentyl group) and a polar dihydrogen phosphate group.[4][6] This amphiphilic structure is the key to its function as a surface-active agent, enabling it to effectively reduce the surface tension between immiscible liquids like oil and water.[4][7]
Chemical Properties and Structure
The efficacy of an emulsifier is dictated by its physicochemical properties. PDP is a colorless liquid that is denser than water and generally insoluble in water, but exhibits high solubility in various organic solvents.[4][8][9] This profile makes it particularly suitable for integration into the oil phase of an emulsion system.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| Synonyms | Monoamyl phosphate, Amyl dihydrogen phosphate | [9] |
| CAS Number | 2382-76-5 | [6] |
| Molecular Formula | C₅H₁₃O₄P | [9] |
| Molecular Weight | 168.13 g/mol | [] |
| Appearance | Colorless Liquid | [8][9] |
| Density | ~1.23 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4][8] |
The structure of PDP features a distinct hydrophobic (lipophilic) pentyl tail and a hydrophilic phosphate head, allowing it to act as a molecular bridge between oil and water.
Section 2: Pre-Formulation Considerations
Materials and Equipment
-
Emulsifier: this compound (PDP)
-
Oil Phase: Mineral oil, silicone oil, vegetable oil, or specific lipophilic active pharmaceutical ingredient (API) carrier.
-
Aqueous Phase: Deionized or distilled water. Buffers or other aqueous excipients may be included.
-
Equipment:
Safety and Handling of this compound
PDP is classified as a toxic and corrosive substance that can cause severe skin burns and eye damage. [8][9][13]All handling must occur within a chemical fume hood. [14]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and safety goggles. [15]* Handling: Avoid direct physical contact and inhalation of vapors. [14][15]Use non-sparking tools to prevent ignition from electrostatic discharge. [15]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area. [15]Keep away from heat, alkalies, aluminum, zinc, and other metals. [14]* First Aid: In case of contact with eyes or skin, flush immediately with running water for at least 20 minutes. [14]If inhaled, move to fresh air. [15]Seek immediate medical attention in all cases of exposure. [13]
Section 3: Protocol for Oil-in-Water (O/W) Emulsion Formulation
This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer. The choice of equipment is critical, as vigorous mixing is required to break down the oil phase into fine droplets. High-pressure homogenizers are particularly effective at reducing particle sizes, which is a key factor for long-term stability. [1][11]
Workflow for Emulsion Preparation
Detailed Step-by-Step Protocol
-
Phase Preparation:
-
Aqueous Phase: In a beaker, measure the required volume of deionized water. If using buffers or other water-soluble additives, dissolve them completely.
-
Oil Phase: In a separate beaker, combine the oil component and the desired amount of this compound. Stir gently with a magnetic stirrer until the PDP is fully dissolved. If the oil phase contains solid lipids, heat the mixture to just above the melting point of the highest-melting component. [16]
-
-
Emulsification:
-
Place the beaker containing the aqueous phase on a magnetic stirrer and begin gentle agitation.
-
Slowly add the oil phase to the aqueous phase. [12]A coarse, unstable emulsion will form.
-
Insert the probe of the high-shear homogenizer into the mixture.
-
Homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-15 minutes. The optimal time and speed depend on the batch size and desired droplet size and must be determined empirically. The goal is to achieve a uniform, milky-white appearance.
-
-
Cooling and Final Additions:
-
Once homogenization is complete, remove the probe and allow the emulsion to cool to room temperature while stirring gently.
-
If the formulation includes temperature-sensitive ingredients like preservatives or fragrances, add them during this cooling phase. [12]
-
Example Formulation
The optimal concentration of PDP will vary based on the type of oil, the desired oil-to-water ratio, and the processing conditions. The following table provides a starting point for formulation development.
| Component | Function | Concentration (% w/w) |
| Oil (e.g., Medium-Chain Triglycerides) | Dispersed Phase | 10.0 - 30.0% |
| This compound | Emulsifier | 1.0 - 5.0% |
| Deionized Water | Continuous Phase | q.s. to 100% |
| Preservative (e.g., Phenoxyethanol) | Antimicrobial | 0.5 - 1.0% |
Section 4: Characterization and Stability Assessment
Stability testing is essential to predict the shelf-life of an emulsion. [3]A combination of macroscopic observation and accelerated testing is recommended.
Macroscopic and Microscopic Evaluation
-
Visual Assessment: Store the emulsion in a transparent glass container and observe it over time at various temperatures (e.g., 4°C, 25°C, 40°C). [2]Look for signs of instability such as creaming (upward movement of droplets), sedimentation, flocculation (aggregation of droplets), and coalescence (merging of droplets leading to phase separation). [2][3]* Microscopy: Use an optical microscope to observe the droplet size and distribution. A uniform distribution of small droplets is indicative of a stable emulsion.
Protocol 1: Centrifugation Test
This is an accelerated test to assess resistance to creaming or sedimentation.
-
Place 10 mL of the emulsion into a centrifuge tube.
-
Centrifuge at 3,000-5,000 rpm for 30 minutes.
-
After centrifugation, visually inspect the sample for any signs of phase separation or creaming. A stable emulsion will show no visible change.
-
The volume of the separated layer, if any, can be measured to quantify instability.
Protocol 2: Thermal Stress Testing (Freeze-Thaw Cycles)
Temperature cycling is a highly stressful test that can reveal formulation weaknesses. [1]1. Place a sample of the emulsion in a suitable container. 2. Store the sample at -15°C for 24 hours. 3. Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle. 4. Repeat this cycle 3-5 times. 5. After the final cycle, visually and microscopically inspect the emulsion for signs of instability, such as graininess, phase separation, or significant changes in viscosity. A robust formulation should withstand at least 3 cycles without significant changes. [1]
Advanced Instrumental Methods
-
Particle Size Analysis: Tracking droplet size over time is one of the best predictors of stability. [1]Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction can be used. A change in mean particle size of less than 5% over two weeks often predicts stability for at least one year. [1]* Rheology: Rheological measurements can provide insight into the emulsion's structure and stability. A high zero-shear viscosity can inhibit droplet movement, slowing down creaming and coalescence processes. [17]* Diffusing Wave Spectroscopy (DWS): DWS is a modern optical technique that can detect early signs of instability, such as droplet aggregation, long before they are visible to the naked eye. [18]
Section 5: Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate Phase Separation | - Insufficient PDP concentration.- Inadequate homogenization (speed/time).- Incorrect order of addition. | - Increase PDP concentration in increments.- Increase homogenization speed and/or duration.- Ensure the dispersed phase is added slowly to the continuous phase during pre-mixing. |
| Creaming or Sedimentation | - Droplet size is too large.- Insufficient viscosity of the continuous phase.- Significant density difference between phases. | - Optimize homogenization to reduce droplet size.- Consider adding a thickening agent (e.g., xanthan gum) to the aqueous phase.- This is an inherent property; reducing droplet size is the primary mitigation strategy (per Stokes' Law). [19][17] |
| Flocculation | - Weak net attraction between droplets.- Insufficient electrostatic/steric barrier. | - Adjust the pH of the aqueous phase to optimize the charge on the phosphate head group.- Increase the concentration of PDP. |
| Changes in Viscosity Over Time | - Coalescence or flocculation is occurring.- Degradation of a formulation component. | - Re-evaluate the emulsifier system and concentration.- Investigate the chemical stability of all ingredients under the storage conditions. |
References
- Vertex AI Search. (n.d.). This compound: Properties, Applications, and Industrial Significance.
- Rheology Lab. (n.d.). Emulsion Stability: Strong and Stable or Weak and Feeble.
- UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability.
- Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.
- LS Instruments. (n.d.). Emulsion Stability Testing.
- LookChem. (n.d.). Cas 2382-76-5, this compound.
- ChemicalBook. (n.d.). This compound(12789-46-7).
- Chemdad Co., Ltd. (n.d.). This compound.
- XiXisys.com. (n.d.). GHS 11 (Rev.11) SDS for this compound.
- Guidechem. (n.d.). This compound 2382-76-5 wiki.
- ResearchGate. (n.d.). Emulsion Stability and Testing.
- BenchChem. (2025). Application Notes and Protocols for Formulating Oil-in-Water Emulsions with Behenyl Stearate.
- Pion Inc. (2016). How to Achieve Stable Oil-in-Water Emulsions.
- RSC Education. (n.d.). Making an oil-water emulsion.
- Let's Make Beauty. (2025). How to Formulate Water-in-Oil Emulsions.
- ResearchGate. (2015). What are the steps to take in creating oil in water emulsions.
- ChemicalBook. (2024). This compound - Safety Data Sheet.
- Product Ingredients. (n.d.). This compound.
- Cosmetics Info. (n.d.). Alkyl Phosphates.
- Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References.
- INNOSPEC. (n.d.). Alkyl Phosphate Esters.
- COSMILE Europe. (n.d.). C20-22 ALKYL PHOSPHATE – Ingredient.
- Kurt Obermeier GmbH. (n.d.). Alkyl Phosphates.
- Alfa Chemistry. (n.d.). CAS 2382-76-5 this compound.
- BOC Sciences. (n.d.). CAS 2382-76-5 this compound.
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Application Notes and Protocols: Pentyl Dihydrogen Phosphate as a Flame Retardant in Research Materials
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of pentyl dihydrogen phosphate as a flame retardant in various research materials. This document outlines the theoretical underpinnings of its flame retardant action, detailed protocols for its incorporation into polymer matrices, and standardized methodologies for evaluating its efficacy. The protocols have been designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Role of Organophosphorus Compounds in Flame Retardancy
The development of materials with enhanced fire safety characteristics is a critical area of research. Organophosphorus compounds have emerged as a promising and more environmentally benign alternative to halogenated flame retardants. These compounds can exert their flame retardant effects in either the gas phase or the condensed phase, or through a combination of both mechanisms.
-
Gas Phase Action: During combustion, volatile phosphorus-containing radicals (e.g., PO•, HPO•) are released. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire.
-
Condensed Phase Action: In the solid material, the phosphorus-based compound can decompose upon heating to form phosphoric acid. This acid acts as a catalyst for the dehydration and charring of the polymer. The resulting char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.
This compound, as an alkyl phosphate, is expected to primarily function in the condensed phase. The presence of the hydroxyl groups allows for esterification reactions with the polymer backbone at elevated temperatures, promoting char formation. The pentyl group can influence its compatibility and dispersion within the host material.
Synthesis and Characterization of this compound
For research purposes, this compound can be synthesized via the phosphorylation of pentanol. A common method involves the reaction of pentanol with phosphorus oxychloride (POCl₃) followed by hydrolysis.
Synthesis Protocol
Materials:
-
Phosphorus oxychloride (POCl₃)
-
1-Pentanol
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 1-pentanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add an equimolar amount of phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully and slowly add deionized water to hydrolyze the remaining P-Cl bonds. This reaction is exothermic.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound using an appropriate method, such as column chromatography or recrystallization.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups. | Characteristic peaks for P=O (around 1250 cm⁻¹), P-O-C (around 1030 cm⁻¹), and broad O-H (around 3400 cm⁻¹). |
| ¹H and ³¹P NMR | To confirm the chemical structure and purity. | Signals corresponding to the pentyl group protons and a characteristic chemical shift for the phosphorus nucleus. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the calculated mass of this compound. |
| Elemental Analysis | To determine the elemental composition (C, H, O, P). | The experimentally determined percentages should match the theoretical values. |
Incorporation into Polymer Matrices
The method of incorporating this compound into a polymer matrix is crucial for achieving a homogeneous dispersion and maximizing its flame retardant efficacy. Melt blending is a common technique for thermoplastics.
Melt Blending Protocol
Equipment:
-
Laboratory-scale twin-screw extruder or internal mixer.
-
Drying oven.
-
Compression molder or injection molder.
Procedure:
-
Thoroughly dry the polymer resin and the this compound to prevent hydrolytic degradation during processing.
-
Premix the polymer pellets or powder with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%).
-
Feed the mixture into the extruder or internal mixer at a temperature above the polymer's melting point but below the degradation temperature of the flame retardant.
-
Process the material for a sufficient residence time to ensure homogeneous mixing.
-
Extrude the blend into strands, cool, and pelletize.
-
Use the pellets for subsequent molding (compression or injection) to prepare specimens for flame retardancy testing.
Evaluation of Flame Retardant Performance
A combination of standard tests is required to fully evaluate the flame retardant properties of the material.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.
Experimental Workflow:
Caption: Workflow for Limiting Oxygen Index (LOI) testing.
UL 94 Vertical Burning Test
This test (ASTM D3801) classifies the flammability of plastic materials based on their burning behavior after exposure to a flame. The classifications include V-0, V-1, and V-2, with V-0 being the most flame-retardant.
| Classification | Criteria |
| V-0 | Afterflame time for each specimen < 10 s. Total afterflame time for 5 specimens < 50 s. No flaming drips that ignite cotton. Afterglow time < 30 s. |
| V-1 | Afterflame time for each specimen < 30 s. Total afterflame time for 5 specimens < 250 s. No flaming drips that ignite cotton. Afterglow time < 60 s. |
| V-2 | Afterflame time for each specimen < 30 s. Total afterflame time for 5 specimens < 250 s. Flaming drips that ignite cotton are allowed. Afterglow time < 60 s. |
Cone Calorimetry
Cone calorimetry (ASTM E1354) is one of the most effective methods for studying the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), time to ignition (TTI), and total heat released (THR). A significant reduction in pHRR is a primary indicator of effective flame retardancy.
Mechanism of Action Visualization:
Caption: Condensed and gas phase mechanisms of phosphorus flame retardants.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is essential for understanding how the flame retardant affects the thermal degradation of the polymer.
TGA Protocol
-
Place a small sample (5-10 mg) of the material in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature.
-
Key parameters to analyze include the onset temperature of decomposition (T_onset) and the percentage of char residue at high temperatures (e.g., 700 °C). An effective condensed-phase flame retardant will typically lower the T_onset but increase the char yield.
Conclusion
This compound holds potential as a flame retardant, likely operating through a condensed-phase mechanism to promote char formation. The protocols outlined in these notes provide a systematic approach for its synthesis, incorporation into materials, and comprehensive evaluation of its flame retardant performance. Researchers should pay close attention to achieving homogeneous dispersion and should use a suite of analytical techniques to fully characterize the fire safety of the resulting materials.
References
-
Weil, E. D., & Levchik, S. V. (2016). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. [Link]
Application Notes and Protocols: The Role of Pentyl Dihydrogen Phosphate as a Plasticizer in Polymer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Conventional Plasticizers
In polymer science, the modification of material properties to suit specific applications is a paramount objective. Plasticizers are additives that impart flexibility, durability, and processability to otherwise rigid polymers.[1][2] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[3][4] While traditional plasticizers like phthalates have been widely used, there is a growing demand for functional additives that offer multiple benefits.
Pentyl dihydrogen phosphate (CAS 2382-76-5), also known as monoamyl phosphate, is an organophosphate compound that presents a unique value proposition in polymer research.[5][6] Beyond its primary function as a plasticizer, its chemical structure inherently offers flame retardant properties, making it a multifunctional additive of significant interest.[5][7][8] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a plasticizer. We will explore its mechanism of action, provide detailed protocols for its incorporation and characterization, and offer insights into the interpretation of results.
Key Properties of this compound:
-
Molecular Formula: C₅H₁₃O₄P[6]
-
Solubility: High solubility in organic solvents; insoluble in water[5][9]
-
Functionality: Acts as a plasticizer, flame retardant, and surfactant[5][7]
Mechanism of Plasticization: A Molecular Perspective
The efficacy of a plasticizer is rooted in its molecular interaction with the polymer matrix. The action of this compound can be understood through the established "lubrication theory" and "free volume theory".[1][10]
-
Lubrication Theory: This theory posits that plasticizer molecules, upon heating and mixing, diffuse into the polymer and act as molecular lubricants.[1] They shield the polymer chains from one another, weakening the van der Waals forces that create a rigid network. This allows the polymer chains to slide past each other more easily, enhancing flexibility.[1][11]
-
Free Volume Theory: Rigid polymers have compactly arranged chains with minimal internal space, or "free volume".[10] this compound molecules, with their pentyl group and phosphate head, occupy space between the polymer chains. This increases the overall free volume, which facilitates the movement and rotation of polymer segments, leading to a softer, more pliable material.[10][11] The polar phosphate group can form secondary interactions (like hydrogen bonds) with polar polymers, ensuring compatibility and retention, while the non-polar pentyl chain contributes to the separation of polymer backbones.
The diagram below illustrates this mechanism, showing how the introduction of this compound disrupts the tightly packed structure of polymer chains, leading to increased flexibility.
Caption: Mechanism of plasticization by this compound (PDP).
Application & Protocol: Formulation and Characterization
This section provides detailed, self-validating protocols for incorporating this compound into a polymer and evaluating its performance. The overall experimental workflow is depicted below.
Caption: General experimental workflow for evaluating PDP as a plasticizer.
Protocol: Polymer Film Preparation via Solvent Casting
This protocol describes a common laboratory method for preparing plasticized polymer films with varying concentrations of this compound.
Rationale: Solvent casting is a versatile technique that ensures homogenous dispersion of the plasticizer within the polymer matrix at a small scale, which is ideal for initial screening and characterization.[12][13]
Materials:
-
Base Polymer (e.g., Polyvinyl Chloride - PVC, Polylactic Acid - PLA)
-
This compound (PDP)
-
Appropriate Solvent (e.g., Tetrahydrofuran for PVC, Dichloromethane for PLA)
-
Glass Petri Dishes or Flat Glass Plates
-
Graduated Cylinders and Beakers
-
Magnetic Stirrer and Stir Bars
-
Fume Hood
-
Vacuum Oven
Procedure:
-
Preparation of Control (0% PDP):
-
Dissolve a pre-determined amount of the base polymer (e.g., 5g) in a suitable volume of solvent (e.g., 50 mL) in a beaker.
-
Cover the beaker and stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
-
Preparation of Plasticized Samples (e.g., 5%, 10%, 15% w/w PDP):
-
For each desired concentration, weigh the appropriate amount of PDP. The weight percentage should be based on the total weight of the polymer.
-
Add the weighed PDP to the corresponding polymer solutions prepared in Step 1.
-
Stir until the PDP is fully dissolved and the solution is homogenous.
-
-
Casting the Films:
-
Carefully pour each solution into a separate, level glass petri dish inside a fume hood. Ensure the volume is consistent to achieve uniform film thickness.[12]
-
Loosely cover the dishes to allow for slow solvent evaporation. This prevents the formation of bubbles or surface defects.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature for at least 24 hours.
-
Once a solid film has formed, transfer the dishes to a vacuum oven.
-
Dry the films at a moderate temperature (e.g., 40-50°C) under vacuum for 24-48 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the dried films from the glass surface.
-
Store the films in a desiccator to prevent moisture absorption prior to testing.[14]
-
Protocol: Characterization of Plasticized Films
Rationale: Thermal analysis is critical for confirming the plasticizing effect and assessing the processing stability of the material.[15] Differential Scanning Calorimetry (DSC) directly measures the glass transition temperature (Tg), the most important indicator of plasticization.[13] A significant decrease in Tg signifies increased polymer chain mobility.[4] Thermogravimetric Analysis (TGA) evaluates the thermal stability and decomposition profile of the plasticized polymer.[16]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut small, uniform samples (5-10 mg) from the center of each prepared polymer film.
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell. An empty sealed pan should be used as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase thermal history.[17]
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate (e.g., 10°C/min) through the glass transition and melting regions.[13]
-
The Tg is determined from the inflection point of the baseline shift in the second heating curve.
-
-
TGA Analysis:
-
Place a sample (10-15 mg) in a TGA pan.
-
Heat the sample from room temperature to an elevated temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The onset of degradation is a key parameter for thermal stability.
-
Expected Data & Interpretation:
| PDP Concentration (% w/w) | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (TGA) (°C) |
| 0 (Control) | 85.0 | 305 |
| 5 | 68.2 | 301 |
| 10 | 52.5 | 298 |
| 15 | 38.1 | 295 |
| (Note: Data are hypothetical and for illustrative purposes only) |
A dose-dependent decrease in Tg confirms the plasticizing efficiency of this compound.[13] TGA data will indicate if the plasticizer adversely affects the thermal stability required for melt processing.
Rationale: The fundamental purpose of a plasticizer is to alter the mechanical properties of a polymer, making it more flexible and less brittle.[2] Tensile testing quantifies these changes by measuring tensile strength (the force required to break the material), elongation at break (how much it can stretch before breaking), and Young's modulus (a measure of stiffness).[3][12] ASTM D2284 provides a standardized method for this evaluation.[18]
Instrumentation:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Die cutter for preparing standardized test specimens (e.g., dumbbell shape)
Procedure:
-
Sample Preparation:
-
Cut at least five standardized dumbbell-shaped specimens from each film concentration using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
-
Tensile Testing:
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
-
Data Calculation:
-
Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.
-
Elongation at Break (%): (Final length - Initial length) / Initial length * 100.
-
Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve.
-
Expected Data & Interpretation:
| PDP Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | 50.2 | 5 | 2500 |
| 5 | 42.1 | 50 | 1800 |
| 10 | 33.5 | 150 | 1100 |
| 15 | 25.8 | 250 | 650 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Effective plasticization is demonstrated by a decrease in tensile strength and Young's modulus, coupled with a significant increase in elongation at break.[3][4] This trade-off between strength and flexibility is a hallmark of plasticized systems.[3]
Rationale: A critical performance characteristic of any plasticizer is its permanence within the polymer matrix. Leaching, or migration, of the plasticizer can lead to embrittlement of the material over time and potential environmental or health concerns.[19][20] This is particularly important for organophosphates.[19] A simple solvent extraction test can quantify the tendency of PDP to migrate out of the polymer.[21]
Materials:
-
250 mL Glass Beakers with Lids
-
Extraction Solvent (e.g., Methanol, Hexane, or a simulant fluid relevant to the application)
-
Analytical Balance
-
UV-Vis Spectrophotometer or Liquid Chromatograph (for quantification)
Procedure:
-
Initial Measurement: Cut precisely sized samples (e.g., 2cm x 2cm) from each film concentration. Weigh each sample accurately (W_initial).
-
Immersion: Place each weighed sample into a separate beaker containing a fixed volume of the extraction solvent (e.g., 100 mL).[21]
-
Incubation: Cover the beakers and store them at a controlled temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Final Measurement:
-
After the incubation period, carefully remove the polymer samples from the solvent.
-
Gently blot the samples dry to remove excess surface solvent.
-
Dry the samples in a vacuum oven until a constant weight is achieved.
-
Weigh the final dried sample (W_final).
-
-
Quantification of Leaching:
-
Calculate the percentage of weight loss due to leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
(Optional but recommended) Analyze the extraction solvent using an appropriate analytical technique (e.g., LC-MS) to directly quantify the concentration of PDP that has leached out.[22]
-
Safety and Handling Precautions
This compound is a chemical that requires careful handling.
-
Corrosive: It can cause severe skin burns and eye damage.[6][9]
-
Toxicity: Inhalation, ingestion, or skin contact may cause severe injury.[9][23]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from strong reducing agents, with which it can form flammable phosphine gas.[9]
References
- Vertex AI Search. (n.d.). This compound: Properties, Applications, and Industrial Significance.
- Benchchem. (n.d.). Leaching of Organophosphate Plasticizers: A Comparative Analysis.
- SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
- Chongqing Chemdad Co. (n.d.). This compound.
- Guidechem. (n.d.). This compound 2382-76-5 wiki.
- International Journal of Pharmaceutical Sciences Review and Research. (2019, January 20). Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives.
- Unknown Source. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC.
- LookChem. (n.d.). Cas 2382-76-5,this compound.
- National Institutes of Health (NIH). (n.d.). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films.
- The Macrogalleria. (n.d.). Mechanical Properties of Polymers.
- ChemicalBook. (n.d.). This compound(12789-46-7).
- Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- ResearchGate. (n.d.). Leaching behavior and toxic effect of plastic additives as influenced by aging process of microplastics | Request PDF.
- MDPI. (n.d.). Effect of Plasticization/Annealing on Thermal, Dynamic Mechanical, and Rheological Properties of Poly(Lactic Acid).
- Intertek. (n.d.). Thermal Analysis of Polymers and Plastics.
- ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers.
- Semantic Scholar. (2022, August 26). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films.
- Conservation DistList. (1995, July 31). Testing plastics.
- PMC. (2021, December 29). Thermal Analysis of Plastics Used in the Food Industry.
- ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- Dynisco. (2018, May 15). Testing.
- CD Formulation. (n.d.). Plasticizer Test.
- Chemistry For Everyone - YouTube. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem?.
- PMC - NIH. (n.d.). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films.
- ResearchGate. (n.d.). 5. MECHANISMS OF PLASTICIZERS ACTION | Request PDF.
- SpecialChem. (2025, December 15). Plasticizers: Types, Uses, Classification, Selection & Regulation.
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Application Note & Protocol: Elucidating the Interfacial Behavior of Pentyl Dihydrogen Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pentyl Dihydrogen Phosphate at Interfaces
This compound (PDP), an organophosphate compound, possesses a unique molecular architecture consisting of a five-carbon alkyl chain (pentyl group) and a hydrophilic dihydrogen phosphate headgroup.[1][2] This amphiphilic nature imparts surfactant properties, making it a molecule of significant interest across various industrial and biomedical fields.[1][2] Its applications range from use as a flame retardant and plasticizer to a component in detergents and potentially in drug delivery systems.[1][2] The efficacy of PDP in these applications is intrinsically linked to its behavior at interfaces—the boundary between two different phases, such as air-water or solid-liquid.
Understanding the orientation, packing, and interactions of PDP molecules at these interfaces is paramount for optimizing existing applications and innovating new technologies. For instance, in drug delivery, the interaction of PDP with cell membranes (a complex biological interface) can govern drug encapsulation and release. In industrial formulations, its ability to reduce surface tension is a direct consequence of its arrangement at the air-water interface.[1]
This guide provides a comprehensive overview of the experimental setups and detailed protocols for characterizing the interfacial properties of this compound. We will delve into the causality behind experimental choices and provide a framework for obtaining robust and reproducible data.
Foundational Concepts: Probing the Nanoscale World of Interfaces
The study of molecular behavior at interfaces requires specialized techniques that are sensitive to the small number of molecules present in this region. The choice of technique depends on the specific information sought, such as molecular orientation, layer thickness, or surface morphology. For a comprehensive understanding of PDP at interfaces, a multi-technique approach is often necessary.
Here, we focus on three powerful and complementary techniques:
-
Langmuir Trough with Surface Pressure-Area Isotherms: This classical technique provides fundamental information about the packing and phase behavior of amphiphilic molecules at the air-water interface.
-
Neutron Reflectometry (NR): A non-destructive technique that provides detailed information about the structure and composition of thin films and interfaces on the nanometer scale.[3]
-
Sum-Frequency Generation (SFG) Vibrational Spectroscopy: A surface-specific technique that provides information about the molecular orientation and chemical structure of molecules at an interface.[4]
-
Atomic Force Microscopy (AFM): A high-resolution imaging technique that can visualize the morphology of molecular layers at interfaces.[5][6]
Experimental Protocols & Methodologies
Langmuir Trough: Unveiling Molecular Packing and Phase Transitions
Principle: A Langmuir trough is a specialized apparatus used to form and control a monolayer of amphiphilic molecules at an air-water interface.[7][8][9] By compressing this monolayer with movable barriers, one can measure the change in surface pressure (the reduction in surface tension of the pure subphase) as a function of the area per molecule.[10] The resulting surface pressure-area (π-A) isotherm reveals critical information about the packing density, phase transitions (e.g., from a gas-like to a liquid-like or solid-like state), and stability of the monolayer.[11][12]
Protocol for π-A Isotherm Measurement of this compound:
-
Preparation of the Subphase: Fill the Langmuir trough with high-purity water (e.g., Milli-Q, 18.2 MΩ·cm). The choice of subphase is critical and can be varied to study the effect of pH, ionic strength, or the presence of specific ions on the PDP monolayer. For baseline measurements, pure water is recommended.
-
Cleaning the Interface: Thoroughly clean the water surface by aspirating the top layer to remove any contaminants. The surface pressure should be stable and close to zero before spreading the monolayer.
-
Preparation of the Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform or a chloroform/methanol mixture). A typical concentration is around 1 mg/mL. The exact concentration should be known to accurately calculate the number of molecules spread on the surface.
-
Spreading the Monolayer: Using a microsyringe, carefully deposit small droplets of the PDP solution onto the air-water interface at different locations.[9] Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.[12]
-
Isotherm Measurement: Begin symmetric compression of the monolayer using the movable barriers at a slow, constant rate (e.g., 5-10 mm/min).[11] Simultaneously, record the surface pressure using a Wilhelmy plate or other pressure sensor.
-
Data Analysis: Plot the recorded surface pressure (π) as a function of the area per molecule (A). The area per molecule is calculated from the trough area and the known number of molecules spread. The resulting π-A isotherm can be analyzed to determine key parameters.
Data Presentation:
| Parameter | Description | Typical Expected Value for PDP |
| Lift-off Area (A₀) | The area per molecule at which the surface pressure begins to increase, indicating the formation of a condensed monolayer. | Varies with subphase conditions |
| Collapse Pressure (πc) | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. | Varies with subphase conditions |
| Compressibility Modulus (Cs⁻¹) | A measure of the monolayer's elasticity, calculated from the slope of the isotherm. Different phases (liquid-expanded, liquid-condensed) will have different compressibility moduli. | Varies with phase state |
Causality and Insights: The shape of the π-A isotherm is a direct reflection of the intermolecular forces between PDP molecules and their interaction with the water subphase. A steep slope indicates strong repulsive forces and a tightly packed, incompressible monolayer. Plateaus or kinks in the isotherm signify phase transitions.
Workflow Diagram:
Caption: Workflow for Langmuir Trough Experiment.
Neutron Reflectometry: Probing the Buried Interface
Principle: Neutron reflectometry (NR) is a powerful technique for determining the structure of surfaces and interfaces with nanometer resolution.[13][14][15][16] A beam of neutrons is reflected from a flat surface, and the intensity of the reflected beam is measured as a function of the angle of incidence. The resulting reflectivity profile is related to the scattering length density (SLD) profile perpendicular to the interface.[3] A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to enhance contrast and highlight specific components of a system.[13]
Protocol for NR Study of a PDP Monolayer:
-
Substrate Preparation: A smooth, flat substrate is required, typically a single-crystal silicon block. The substrate must be rigorously cleaned to ensure a well-defined interface.
-
Sample Cell Assembly: The silicon block is placed in a sealed sample cell that allows for the introduction of the liquid subphase.
-
Monolayer Formation: The PDP monolayer is formed on the subphase (e.g., D₂O for contrast) within the sample cell, similar to the Langmuir trough method. The surface pressure can be controlled in situ if the cell is equipped with a barrier.
-
NR Measurement: The sample cell is mounted on the neutron reflectometer. The neutron beam is directed at the solid-liquid or air-liquid interface at a grazing angle. The reflectivity is measured over a range of momentum transfer vectors (Qz).
-
Data Analysis: The reflectivity data is fitted to a model of the SLD profile. This model typically consists of layers, each with a defined thickness, SLD, and roughness. By fitting the model to the data, one can determine the thickness of the PDP monolayer, the extent of the headgroup and tailgroup regions, and the amount of water penetration into the monolayer.
Data Presentation:
| Parameter | Description |
| Layer Thickness (Å) | The thickness of the PDP monolayer. |
| Scattering Length Density (SLD) (Å⁻²) | Related to the composition and density of the layer. Separate SLDs can be determined for the headgroup and tailgroup regions. |
| Roughness (Å) | A measure of the diffuseness of the interface between layers. |
| Solvent Fraction (%) | The volume fraction of the subphase solvent within a given layer. |
Causality and Insights: The SLD profile provides a detailed picture of the PDP monolayer's structure perpendicular to the interface. By using deuterated and non-deuterated PDP and/or subphases, one can selectively highlight different parts of the molecule and its environment, providing unambiguous information on molecular orientation and hydration.
Sum-Frequency Generation (SFG) Spectroscopy: A Glimpse into Molecular Orientation
Principle: SFG is a nonlinear optical technique that is inherently surface-specific.[4] Two laser beams, one at a fixed visible frequency (ω_vis) and one at a tunable infrared frequency (ω_IR), are overlapped at an interface.[4] If the interface lacks inversion symmetry and the IR frequency is resonant with a vibrational mode of the interfacial molecules, a third beam is generated at the sum frequency (ω_SFG = ω_vis + ω_IR).[4] The intensity and polarization of the SFG signal provide information about the presence, orientation, and ordering of specific chemical groups at the interface.[17][18][19]
Protocol for SFG Analysis of a PDP Monolayer:
-
Sample Preparation: A PDP monolayer is prepared on a suitable subphase (e.g., in a Langmuir trough).
-
SFG Measurement: The visible and tunable IR laser beams are spatially and temporally overlapped at the air-water interface. The SFG signal is collected in reflection or transmission.
-
Spectral Acquisition: The IR frequency is scanned over the range of interest (e.g., the C-H stretching region of the pentyl chain or the P-O stretching region of the phosphate headgroup).
-
Data Analysis: The SFG spectrum is analyzed to identify vibrational modes and their corresponding peak intensities. By using different polarization combinations of the input and output beams, the orientation of the transition dipoles of the vibrational modes, and thus the orientation of the molecules, can be determined.
Data Presentation:
| Vibrational Mode | Frequency (cm⁻¹) | Inferred Orientation |
| CH₃ symmetric stretch | ~2875 | Provides information on the tilt angle of the terminal methyl group of the pentyl chain. |
| CH₂ symmetric stretch | ~2850 | Indicates the degree of conformational order (gauche vs. all-trans) of the alkyl chain. |
| PO₂⁻ symmetric stretch | ~1100 | Probes the orientation of the phosphate headgroup. |
Causality and Insights: The presence and relative intensities of specific vibrational modes in the SFG spectrum are directly related to the net orientation of the corresponding chemical groups at the interface. For example, a strong CH₃ symmetric stretch signal suggests that the pentyl chains are well-ordered and oriented nearly perpendicular to the surface.
Atomic Force Microscopy (AFM): Visualizing the Interfacial Landscape
Principle: AFM is a scanning probe microscopy technique that can provide topographical images of surfaces with very high resolution.[5][20][21] A sharp tip at the end of a cantilever is scanned across the surface, and the deflection of the cantilever due to tip-sample interactions is measured.[6] In the context of studying monolayers, AFM can be used to visualize the morphology of the film after it has been transferred from the air-water interface to a solid substrate (Langmuir-Blodgett deposition) or, with more advanced setups, directly at the liquid-liquid or solid-liquid interface.[6][22]
Protocol for AFM Imaging of a PDP Langmuir-Blodgett Film:
-
Monolayer Preparation: A PDP monolayer is formed on a Langmuir trough as described previously.
-
Langmuir-Blodgett Deposition: A clean, flat solid substrate (e.g., mica or silicon wafer) is vertically dipped through the monolayer at a controlled speed while maintaining a constant surface pressure. This transfers the monolayer onto the substrate.
-
AFM Imaging: The substrate with the transferred PDP film is mounted in the AFM. The tip is brought into contact with the surface, and the sample is scanned to generate a topographical image. Different imaging modes (contact, tapping) can be used to minimize damage to the soft film.
-
Image Analysis: The AFM images are analyzed to determine features such as domain formation, defects, and the height of the monolayer.
Data Presentation:
| Feature | Description |
| Topography | Provides a 3D representation of the surface, revealing the overall morphology of the film. |
| Domain Size and Shape | If phase separation occurs in the monolayer, the size and shape of the different domains can be quantified. |
| Film Thickness | The height difference between the substrate and the top of the monolayer can be measured from line profiles. |
Causality and Insights: AFM provides direct visual evidence of the lateral organization of the PDP molecules. It can reveal the presence of different phases, the formation of aggregates, and the homogeneity of the film, which can be correlated with the information obtained from the π-A isotherms.
Logical Relationship Diagram:
Caption: Interplay of Techniques for Interfacial Analysis.
Conclusion: A Holistic View of Interfacial Phenomena
The comprehensive characterization of this compound at interfaces requires a synergistic approach that combines multiple experimental techniques. Langmuir trough measurements provide macroscopic information on the packing and phase behavior, which can be correlated with the nanoscale structural details obtained from neutron reflectometry. Sum-frequency generation spectroscopy offers insights into the specific orientation of the molecules, while atomic force microscopy provides a direct visualization of the monolayer's morphology. By integrating the data from these techniques, researchers can build a detailed and self-consistent model of PDP's interfacial behavior, paving the way for its more effective use in a wide range of applications.
References
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- Hitachi, Ltd. (2005, October 29). Neutron Reflectometry for Studying Interfaces of Thin Films.
- MDPI. (n.d.). Probing Interfaces in Metals Using Neutron Reflectometry.
- REACT. (n.d.). INTRODUCTION TO NEUTRON REFLECTOMETRY.
- ACS Publications. (2022, December 29). Enhanced Sum Frequency Generation for Monolayers on Au Relative to Silica: Local Field Factors and SPR Effect. Langmuir.
- ILL. (2019, May 22). INTRODUCTION TO NEUTRON REFLECTOMETRY FOR THE STUDY OF SURFACES AND INTERFACES.
- Frontiers. (n.d.). Advances in Atomic Force Microscopy: Imaging of Two- and Three-Dimensional Interfacial Water.
- PubMed. (2007). Sum-frequency generation spectroscopy of DNA monolayers. Biosensors and Bioelectronics, 22(9-10), 2179-83.
- ACS Publications. (n.d.). Sum Frequency Generation of Interfacial Lipid Monolayers Shows Polarization Dependence on Experimental Geometries. Langmuir.
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- Annual Reviews. (2024, July 17). In Situ Electrochemical Atomic Force Microscopy: From Interfaces to Interphases.
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- LookChem. (n.d.). Cas 2382-76-5,this compound.
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- NIH. (n.d.). The Conventional Langmuir Trough Technique as a Convenient Means to Determine the Solubility of Sparingly Soluble Surface Active Molecules: Case Study Cholesterol.
- PubMed Central. (n.d.). Calf Lung Surfactant Recovers Surface Functionality After Exposure to Aerosols Containing Polymeric Particles.
- JoVE. (2021, November 20). Sample Preparation using a Lipid Monolayer Method for Electron Crystallographic Studies.
- ACS Publications. (2025, October 5). Langmuir and Langmuir–Blodgett Monolayer Studies of First-Generation Photoswitchable Donor–Acceptor Stenhouse Adduct Surfactants.
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- Elpub. (n.d.). Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology.
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- Concordia University. (n.d.). Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film.
- MRC Laboratory of Molecular Biology. (n.d.). Lipid Monolayer Assay Protocol.
- NIH. (2017, April 27). Studies of Lipid Monolayers Prepared from Native and Model Plant Membranes in Their Interaction with Zearalenone and Its Mixture with Selenium Ions.
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- ChemRxiv. (n.d.). The affinity of amphiphilic molecules to air/water surface.
- MDPI. (n.d.). Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors.
- ACS Publications. (n.d.). Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. Langmuir.
- Docta Complutense. (2023, March 21). Interaction between acetylsalicylic acid and a cationic amphiphile model.
- PubMed. (2014). Polyfluorinated alkyl phosphate ester surfactants - current knowledge and knowledge gaps. Basic & Clinical Pharmacology & Toxicology, 115(4), 341-9.
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Troubleshooting & Optimization
Technical Support Center: Improving Pentyl Dihydrogen Phosphate Synthesis
Welcome to the technical support center for the synthesis of pentyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of their target compound. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound, and how do they compare?
A1: The selection of a synthetic route is a critical decision that impacts yield, purity, and scalability. The most common methods involve the phosphorylation of 1-pentanol using a suitable reagent.
There are several established methods for phosphorylating alcohols. Traditional approaches often use phosphorus(V) reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1] A major challenge with these powerful reagents is their high reactivity, which can lead to the formation of a mixture of mono-, di-, and tripentyl phosphates, complicating purification and reducing the yield of the desired mono-ester.[1][2]
More modern and selective methods have been developed to overcome these limitations. For instance, the use of a P(V)-based Ψ-reagent has been shown to enable direct and chemoselective phosphorylation of alcohols under mild conditions, offering a significant advantage in terms of selectivity.[1][3]
Below is a comparative summary of common phosphorylating agents:
| Phosphorylating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentoxide (P₂O₅) | Reaction with 1-pentanol, often neat or in a non-polar solvent, at elevated temperatures (e.g., 75-120°C).[4][5] | Cost-effective, powerful phosphorylating agent. | Can be difficult to control, leading to a mixture of esters and pyrophosphates. P₂O₅ can agglomerate, causing inconsistent reaction rates.[4] |
| Phosphorus Oxychloride (POCl₃) | Reaction with 1-pentanol in an inert solvent (e.g., toluene) in the presence of a base (e.g., triethylamine), followed by hydrolysis.[6] | Good reactivity, established methodology. | Highly reactive, often yields mixtures of mono-, di-, and tri-esters.[1] The reagent is highly corrosive and moisture-sensitive. |
| Polyphosphoric Acid (PPA) | Mixture of phosphoric acid and P₂O₅. Reacted with 1-pentanol under controlled temperature. | Offers a tunable reactivity compared to pure P₂O₅. A patented method claims high monoester selectivity.[5] | Reaction can be viscous and difficult to stir. Product isolation can be challenging. |
| Ψ-Reagent (P(V)-based) | Mild conditions, often with a base like DBU in an anhydrous solvent like DCM.[3] | High chemoselectivity for mono-phosphorylation, avoids overreaction, tolerates sensitive functional groups.[1][3] | Reagent may be less common and more expensive than traditional options. |
For routine synthesis where cost is a factor, methods using P₂O₅ or a PPA mixture are common.[5][7] For complex molecules or when the highest possible selectivity for the mono-ester is required, advanced reagents like the Ψ-reagent are superior.[1]
Q2: My reaction is producing a mixture of mono-, di-, and tripentyl phosphates. How can I improve selectivity for the desired mono-ester?
A2: This is the most frequent challenge in alkyl phosphate synthesis. The formation of di- and tri-esters is a result of the sequential phosphorylation of the initially formed mono-ester or unreacted alcohol. The key to improving selectivity is to control the reaction kinetics and stoichiometry.
Causality: The hydroxyl groups of the monoalkyl phosphate are still nucleophilic and can react with the phosphorylating agent. Furthermore, if the reaction is not homogenous, localized areas of high reagent concentration can promote over-phosphorylation.
Solutions:
-
Control Stoichiometry: The molar ratio of alcohol to the phosphorylating agent is critical. To favor mono-ester formation, a slight excess of the alcohol is sometimes used, but a 1:1 to 1.5:1 ratio of alcohol to phosphorylating agent is often a good starting point for optimization.[5]
-
Slow Reagent Addition: Add the phosphorylating agent (e.g., POCl₃ or P₂O₅) slowly and portion-wise to a well-stirred solution of the alcohol. This maintains a low instantaneous concentration of the phosphorylating agent, minimizing the chance of a second or third phosphorylation event.
-
Temperature Control: Lowering the reaction temperature can slow down the rate of the secondary and tertiary phosphorylation reactions more than the initial desired reaction, thus improving selectivity.
-
Use a Sustained-Release Method: When using P₂O₅, a sustained-release method where the reagent is dispersed within the alcohol can overcome issues of agglomeration and provide a steady reaction rate, increasing the mole fraction of the monoalkyl phosphate.[4]
The diagram below illustrates the competing reactions that reduce the yield of the desired this compound.
Caption: Competing phosphorylation pathways.
Q3: My overall yield is consistently low. Which reaction parameters should I focus on for optimization?
A3: Low yield can stem from incomplete conversion, side reactions, or product loss during workup and purification. A systematic optimization of key parameters is essential.[8][9]
Key Parameters for Optimization:
| Parameter | Impact on Yield & Rationale | Recommended Starting Point |
| Temperature | Affects reaction rate and side reactions. Higher temperatures increase the rate but may promote byproduct formation (e.g., pyrophosphates, ethers).[10] An optimal temperature balances conversion speed with selectivity. | Start at 70-80°C and adjust in 10°C increments. For the P₂O₅ method, an optimal temperature of 75°C has been reported.[4] |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time can promote the formation of degradation products or more stable byproducts. | Monitor the reaction by TLC or ³¹P NMR. A typical range is 2.5 to 15 hours.[4][5] |
| Solvent | The solvent affects the solubility of reagents and can influence reactivity. Anhydrous, non-protic solvents are typically preferred to prevent premature hydrolysis of the phosphorylating agent. | For POCl₃ methods, toluene or dichloromethane (DCM) are common.[6] Some P₂O₅ methods can be run neat. |
| Agitation/Stirring | Crucial for ensuring a homogenous reaction mixture, especially with heterogeneous reagents like P₂O₅. Poor mixing leads to localized heating and concentration gradients, promoting side reactions. | Use vigorous mechanical stirring (e.g., 200-700 r/min).[5] |
| Atmosphere | Phosphorylating agents like POCl₃ are highly sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents decomposition of the reagent and unwanted side reactions. | Always use an inert atmosphere and anhydrous solvents. |
Q4: How should I properly quench the reaction and purify the final product?
A4: Proper workup and purification are critical for obtaining a high-purity product and are often a source of yield loss. This compound is a colorless liquid that is denser than and insoluble in water, which guides the purification strategy.[11][12]
Step-by-Step General Purification Protocol:
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add cold water or ice to the stirred mixture. This step hydrolyzes any remaining phosphorylating agent and pyrophosphate intermediates. Caution: This can be a highly exothermic process. Perform this step slowly and with adequate cooling.
-
-
Phase Separation/Extraction:
-
If a solvent was used, transfer the mixture to a separatory funnel. The aqueous layer will contain phosphoric acid and other water-soluble byproducts.
-
The organic layer contains the desired product along with di- and tri-esters. If no solvent was used, an organic solvent (e.g., ethyl acetate, diethyl ether) can be added to extract the product.
-
Wash the organic layer sequentially with water and then a brine solution to remove residual water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Final Purification:
-
The crude product will likely be a mixture. High-vacuum distillation is an option, but alkyl phosphates can decompose at high temperatures.[6]
-
Chromatography: Column chromatography on silica gel is an effective method for separating the mono-, di-, and tri-esters.
-
Crystallization as a Salt: The acidic nature of the mono-ester allows for its selective precipitation as a salt. The crude product can be dissolved in a suitable solvent and treated with a base (e.g., triethylamine or cyclohexylamine) to crystallize the corresponding salt, which can then be isolated by filtration.[2]
-
Experimental Workflow and Protocol
The following diagram outlines a general workflow for the synthesis and purification of this compound, highlighting critical control points.
Caption: General synthesis and purification workflow.
Protocol: Synthesis using Phosphorus Pentoxide (P₂O₅)
This protocol is based on methods that aim to improve mono-ester selectivity.[4][5]
Materials:
-
1-Pentanol (anhydrous)
-
Phosphorus pentoxide (P₂O₅)
-
Round-bottom flask with a magnetic stir bar or mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a stirrer and a reflux condenser under an inert atmosphere.
-
Reagents: Charge the flask with 1-pentanol. Begin vigorous stirring.
-
Addition: To favor mono-ester formation and prevent agglomeration, add the P₂O₅ in small portions over 30-60 minutes to the stirred alcohol. Maintain the temperature as specified by your optimization, for example, at 75°C.[4]
-
Reaction: Heat the mixture to the target temperature (e.g., 75-90°C) and maintain for 2.5-5 hours. Monitor the reaction's progress via an appropriate method (e.g., taking small aliquots for ³¹P NMR analysis).
-
Workup: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add crushed ice to the mixture to quench the reaction and hydrolyze intermediates.
-
Purification: Follow the general purification protocol described in Q4 , likely involving extraction with a suitable organic solvent followed by column chromatography to isolate the pure mono-ester.
References
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Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
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- Vertex AI Search Result 5.
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Jessen, C. R., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC, NIH. [Link]
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Foley, D. P., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC, NIH. [Link]
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Foley, D. P., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. [Link]
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"common impurities in commercial pentyl dihydrogen phosphate"
Welcome to the technical support center for commercial pentyl dihydrogen phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in their experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your work.
Introduction: The Nature of Commercial this compound
This compound, also known as mono-amyl phosphate, is a versatile organophosphate compound utilized in various applications, from a curing agent in paints and plastics to a component in biomedical research.[1] However, its commercial synthesis is often a non-discrete reaction, leading to a mixture of structurally related compounds.[2] Understanding the nature of these impurities is the first step in mitigating their impact on your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The primary impurities stem from the common synthesis routes, which typically involve the reaction of pentanol with a phosphorylating agent like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). The reaction is often incomplete and can lead to several byproducts.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Formula | Common Origin |
| Dipentyl Phosphate | (C₅H₁₁O)₂PO(OH) | Over-reaction of pentanol with the phosphorylating agent. |
| Phosphoric Acid | H₃PO₄ | Incomplete reaction or hydrolysis of the product/intermediates. |
| Unreacted Pentanol | C₅H₁₁OH | Incomplete reaction of the starting material. |
| Pyrophosphates/Condensed Phosphates | e.g., H₄P₂O₇ | Byproducts from reactions using P₂O₅ or PPA. |
| Pentene | C₅H₁₀ | Thermal degradation byproduct.[3] |
Q2: How can these impurities affect my experiments?
A2: The impact of these impurities can be significant and varied:
-
Dipentyl Phosphate: Being a diester, it has different physical properties, such as lower water solubility, and will alter the stoichiometry in reactions where the acidic protons of this compound are involved. It can also act as a foam suppressant, which may be relevant in certain formulations.
-
Phosphoric Acid: This will increase the overall acidity of your material, potentially catalyzing unwanted side reactions or affecting the pH of buffered systems. In applications where precise pH control is critical, its presence can be highly detrimental.
-
Unreacted Pentanol: As a residual solvent and reactant, it can interfere with downstream reactions, affect the polarity of your system, and cause issues in analytical characterization, such as chromatography.
-
Pyrophosphates: These condensed phosphates can chelate metal ions and may interfere with reactions involving metal catalysts. Their hydrolysis can also lead to the formation of additional phosphoric acid over time.
-
Pentene: Formed during thermal decomposition, this olefin can potentially undergo addition reactions, leading to unexpected byproducts in your experiments, especially if your process involves heating.[3]
Q3: My lot of this compound has a slightly yellow tint. What could be the cause?
A3: While pure this compound is a colorless liquid, a yellow tint can indicate the presence of degradation products or impurities from the manufacturing process. In some commercial syntheses, hydrogen peroxide is added to improve the color of the final product, suggesting that colored byproducts can form. Thermal stress during manufacturing or storage can also lead to discoloration.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable steps for diagnosis and resolution.
Issue 1: Inconsistent Stoichiometry or Lower Than Expected Yield in a Reaction
Possible Cause: The presence of dipentyl phosphate and phosphoric acid in your commercial this compound reduces the molar equivalence of the desired monoester.
Diagnostic Workflow:
The most effective method for determining the relative amounts of mono- and di-esters, as well as free phosphoric acid, is Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.[4][5]
Diagram 1: Diagnostic Workflow for Purity Assessment
Caption: Workflow for purity analysis using ³¹P-NMR.
Experimental Protocol: Quantitative ³¹P-NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the commercial this compound into an NMR tube.
-
Add a deuterated solvent (e.g., 0.6 mL of D₂O or CDCl₃).
-
Add a known amount of an internal standard, such as trimethyl phosphate (TMP), for quantification.[6]
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum on a spectrometer (e.g., 500 MHz).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei for accurate integration. A D1 of 5 times the longest T1 is recommended.
-
-
Data Analysis:
-
Process the spectrum and integrate the distinct signals corresponding to this compound, dipentyl phosphate, and phosphoric acid. The chemical shifts will be distinct for each species.
-
Calculate the relative molar ratios of the components based on their integration values relative to the internal standard.
-
Resolution:
If significant amounts of dipentyl phosphate or phosphoric acid are detected, you can either adjust the stoichiometry of your reaction accordingly or purify the material using the protocol outlined in Issue 3 .
Issue 2: Unexpected Side Products or Reaction Failure
Possible Cause: The presence of unreacted pentanol or thermal degradation products like pentene is leading to side reactions. Hydrolysis of the phosphate ester could also be a contributing factor.
Diagnostic Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile impurities like pentanol and pentene. High-Performance Liquid Chromatography (HPLC), particularly with a mixed-mode column, can be used to separate the various phosphate species.[7]
Experimental Protocol: HPLC Analysis of Phosphate Esters
-
Column Selection: A mixed-mode column that combines reversed-phase and ion-exchange functionalities is ideal for separating mono- and dialkyl phosphates.[7]
-
Mobile Phase: A gradient elution using a mobile phase system, such as water/methanol with an ammonium acetate buffer, can effectively resolve the different phosphate species.[7]
-
Detection: A mass spectrometer (MS) detector is preferred for definitive identification of the separated components. An Evaporative Light Scattering Detector (ELSD) can also be used.[8]
-
Sample Preparation: Dissolve a known concentration of the this compound in the initial mobile phase.
-
Analysis: Inject the sample and compare the retention times and mass spectra of the peaks to known standards of this compound, dipentyl phosphate, and phosphoric acid.
Resolution:
If volatile impurities are a concern, they can sometimes be removed by placing the material under a high vacuum for a period. However, for non-volatile impurities, a more rigorous purification is necessary.
Issue 3: Need for High-Purity this compound
Possible Cause: Your application (e.g., pharmaceutical development, sensitive catalysis) requires a higher purity grade of this compound than is commercially available.
Resolution Workflow:
A liquid-liquid extraction procedure can be employed to separate the more nonpolar mono- and dipentyl phosphates from the highly polar phosphoric acid.
Diagram 2: Purification Workflow via Extraction
Caption: Purification of this compound by liquid-liquid extraction.
Experimental Protocol: Purification by Extraction
-
Dissolution: Dissolve the commercial this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash it several times with cold, dilute aqueous hydrochloric acid (e.g., 0.1 N HCl) or a saturated sodium chloride solution (brine). The highly polar phosphoric acid will preferentially partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Re-analyze the purified material using ³¹P-NMR or HPLC to confirm the removal of impurities.
Note: This procedure will primarily remove phosphoric acid. Separating mono- and dipentyl phosphates is more challenging and may require chromatographic techniques.
References
-
Chen, J., et al. (2018). A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates. Journal of Chromatography A, 1538, 55-62. Available at: [Link]
-
Imanaka, T., et al. (1993). Thermal Decomposition of Long-chain Alkyl Phosphates. Journal of Japan Oil Chemists' Society, 42(11), 878-884. Available at: [Link]
-
Lopes, T. S., et al. (2018). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Magnetic Resonance in Chemistry, 56(10), 963-970. Available at: [Link]
- Kashemirov, B. A., et al. (2012). Synthesis of Alkyl Dihydrogen Phosphates.
-
Li, G., et al. (2022). Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC). Journal of Pharmaceutical and Biomedical Analysis, 221, 115067. Available at: [Link]
-
This compound. (n.d.). In Chongqing Chemdad Co., Ltd. product information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. Retrieved from [Link]
- Wilkinson, J. F. (1923). U.S. Patent No. 1,462,840. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thermal Decomposition of Long-chain Alkyl Phosphates [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting Phase Separation in Pentyl Dihydrogen Phosphate Emulsions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pentyl dihydrogen phosphate emulsions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome challenges related to phase separation and achieve stable, high-quality emulsions. Our approach is rooted in scientific principles and practical, field-proven experience.
Troubleshooting Guide: Addressing Phase Separation
Phase separation is a common hurdle in emulsion formulation, manifesting as creaming, coalescence, or flocculation.[1] This section provides a structured, question-and-answer approach to diagnosing and resolving these issues when using this compound as your emulsifier.
Question 1: My oil-in-water (O/W) emulsion is showing a distinct oily layer at the top (creaming) and seems to be separating. What are the likely causes and how can I fix this?
Answer:
Creaming is the upward movement of dispersed oil droplets and is often a precursor to complete phase separation (coalescence).[1] When using this compound, an anionic surfactant, several factors can contribute to this instability.
Underlying Causes & Solutions:
-
Inadequate Emulsifier Concentration: There may not be enough this compound to effectively coat the surface of the oil droplets, leading to their aggregation.[2]
-
Troubleshooting: Incrementally increase the concentration of this compound in your formulation. A good starting point is to test concentrations in 0.5% (w/w) increments.
-
-
Suboptimal pH: The emulsifying capacity of this compound is highly dependent on the pH of the aqueous phase. As a phosphate ester, its charge changes with pH, which directly impacts its ability to stabilize droplets.[3][4] The predicted pKa of this compound is approximately 2.05, meaning it will be predominantly in its anionic, more effective form at pH values above this.[5]
-
Troubleshooting: Measure the pH of your emulsion's aqueous phase. Adjust the pH to a range where the phosphate headgroup is ionized, typically in the neutral to slightly alkaline range (pH 6-8), to enhance electrostatic repulsion between droplets.[6] Use a suitable buffer to maintain the target pH.
-
-
Low Viscosity of the Continuous Phase: A low-viscosity aqueous phase provides little resistance to the movement of oil droplets, facilitating creaming.
-
Troubleshooting: Increase the viscosity of the continuous (water) phase by incorporating a thickening agent or rheology modifier, such as xanthan gum, carbomer, or cellulosic polymers.[7]
-
-
Inadequate Homogenization: Insufficient energy during emulsification results in large oil droplets that are more prone to creaming.
Question 2: The droplets in my emulsion are merging and growing larger, leading to irreversible phase separation (coalescence). Why is this happening and what can be done to prevent it?
Answer:
Coalescence is the irreversible merging of droplets and represents a more severe form of emulsion instability than creaming.[1] The primary cause is the rupture of the interfacial film surrounding the droplets.
Underlying Causes & Solutions:
-
Incorrect Surfactant Concentration: While too little emulsifier is a problem, an excessive concentration can also lead to instability by promoting the formation of micelles in the bulk phase rather than adsorbing at the oil-water interface.[10]
-
Troubleshooting: If you have already tried increasing the emulsifier concentration to address creaming and are now observing coalescence, you may have surpassed the optimal concentration. Systematically test a range of this compound concentrations to identify the optimal level for your specific oil phase and phase ratio.
-
-
High Ionic Strength: The presence of electrolytes (salts) in the aqueous phase can disrupt the stability of emulsions stabilized by ionic surfactants like this compound.[10] High concentrations of ions can compress the electrical double layer around the droplets, reducing electrostatic repulsion and allowing them to approach and merge.[11]
-
Troubleshooting: If your formulation contains electrolytes, try reducing their concentration. If the electrolytes are essential, consider adding a non-ionic co-surfactant to provide steric hindrance, which is less sensitive to ionic strength.[12]
-
-
Temperature Fluctuations: Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, leading to more frequent and energetic collisions that can cause coalescence.[13] Conversely, freeze-thaw cycles can also disrupt the interfacial film.[9]
-
Troubleshooting: Ensure your formulation and storage conditions maintain a consistent and appropriate temperature. If the emulsion will be exposed to temperature variations, conduct stability testing under these conditions and consider incorporating stabilizers that are effective over a broad temperature range.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an emulsion?
This compound is an anionic surfactant.[14] Its molecule has a hydrophilic (water-loving) phosphate headgroup and a lipophilic (oil-loving) pentyl tail. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets, thereby stabilizing the emulsion.[7]
Q2: How does pH affect the stability of an emulsion stabilized with this compound?
The phosphate headgroup of this compound can exist in different ionization states depending on the pH of the aqueous phase. At a pH above its pKa (predicted to be around 2.05), the phosphate group will be deprotonated and carry a negative charge.[3][5] This negative charge creates electrostatic repulsion between the oil droplets, preventing them from aggregating and coalescing.[12] Therefore, maintaining a pH well above the pKa is crucial for emulsion stability.
Q3: Can I use this compound in combination with other surfactants?
Yes, using co-surfactants can be highly beneficial. For instance, combining this compound with a non-ionic surfactant can enhance stability. The this compound provides electrostatic stabilization, while the non-ionic surfactant provides steric stabilization, making the emulsion more robust against changes in ionic strength.[12]
Q4: What are some common methods for assessing emulsion stability?
Several methods can be used to assess emulsion stability, ranging from simple visual observation to more sophisticated instrumental techniques.[1][9]
-
Visual Observation: Monitoring for signs of creaming, flocculation, coalescence, and phase separation over time.
-
Microscopy: Observing changes in droplet size and distribution.
-
Particle Size Analysis: Using techniques like dynamic light scattering (DLS) or laser diffraction to quantify changes in droplet size.[15]
-
Centrifugation: Accelerating phase separation by applying centrifugal force to predict long-term stability.[15]
-
Rheology: Measuring changes in viscosity and viscoelastic properties, which can indicate structural changes in the emulsion.[15]
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion with this compound
-
Phase Preparation:
-
Aqueous Phase: Dissolve this compound in deionized water. If required, add any water-soluble components such as buffers, humectants, or viscosity modifiers.
-
Oil Phase: Combine all oil-soluble ingredients.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C. This ensures that all components are melted and reduces the viscosity of the oil phase for easier emulsification.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve the desired droplet size.
-
Cooling: Cool the emulsion to room temperature with gentle, continuous stirring.
-
Final Adjustments: Once cooled, add any temperature-sensitive ingredients and adjust the final pH if necessary.
Protocol 2: Accelerated Stability Testing via Centrifugation
-
Sample Preparation: Fill a graduated centrifuge tube with a known volume of your emulsion.
-
Centrifugation: Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Analysis: After centrifugation, measure the height of any separated layers (e.g., cream or sediment).
-
Calculation: Calculate the Creaming Index (CI) or Sedimentation Index (SI) as a percentage of the total emulsion height. A lower index indicates better stability.[15]
Data Presentation
Table 1: Troubleshooting Guide for Phase Separation in this compound Emulsions
| Instability Issue | Key Parameter to Investigate | Recommended Action & Target Values |
| Creaming/Sedimentation | Emulsifier Concentration | Increase this compound concentration in 0.5% increments. |
| pH of Aqueous Phase | Adjust pH to 6.0-8.0. | |
| Viscosity of Continuous Phase | Add a thickener (e.g., xanthan gum, carbomer) to increase viscosity. | |
| Droplet Size | Increase homogenization speed and/or duration to reduce droplet size. | |
| Coalescence/Breaking | Emulsifier:Oil Ratio | Optimize emulsifier concentration; avoid excessive amounts. |
| Ionic Strength | Minimize electrolyte concentration or add a non-ionic co-surfactant. | |
| Temperature Stability | Conduct freeze-thaw cycles and high-temperature storage tests. |
Visualizations
Caption: A logical workflow for troubleshooting common emulsion instability issues.
Caption: Stabilization of an oil droplet by this compound in an O/W emulsion.
References
-
New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (n.d.). Retrieved from [Link]
-
Tests for Predicting Emulsion / Suspension Stability. (2013, October 25). UL Prospector. Retrieved from [Link]
-
Phosphate Esters for Agrochemicals. (2021, September 14). Lankem. Retrieved from [Link]
-
Organic Phosphate Ester (OPE) – A Surfactant for Stability. (2024, February 14). HROC. Retrieved from [Link]
-
Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
Phosphate Esters for Industrial & Institutional Cleaning. (2020, April 9). Lankem. Retrieved from [Link]
- Fatty alcohol phosphate ester emulsifier compositions. (1996). Google Patents.
- Compositions d'emulsifiants a base d'esters de phosphates d'alcools gras. (1996). Google Patents.
-
Emulsion Stability and Testing. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Effect of pH on Emulsifier Performance. (2025, February 28). Chemsino. Retrieved from [Link]
-
Influence of electrolyte on interfacial and rheological properties and shear stability of highly concentrated W/O emulsions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
TURBISCAN APPLICATION NOTE PARENTERAL EMULSION STABILITY IMPACT OF ELECTROLYTES. (n.d.). Microtrac. Retrieved from [Link]
-
The Role of Added Electrolyte in the Stabilization of Inverse Emulsions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound CAS#: 2382-76-5. (n.d.). LookChem. Retrieved from [Link]
-
Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025, July 17). National Institutes of Health. Retrieved from [Link]
-
The effect of electrolytes on emulsions stabilized by nonionic surfactants. (1985, February 15). Research@WUR. Retrieved from [Link]
-
This compound. (n.d.). Product Ingredients. Retrieved from [Link]
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Types of Emulsions. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
Critical Micelle Concentration and the Transition Point for Micellar Size Distribution. (n.d.). Sites at Penn State. Retrieved from [Link]
-
The Role of Microemulsions in Enhancing the Stability of Biopharmaceut. (2026, January 12). DDDT. Retrieved from [Link]
-
Principles of emulsion stabilization with special reference to polymeric surfactants. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Emulsification and Stabilization Mechanisms of O/W Emulsions in the Presence of Chitosan. (n.d.). Cavendish Laboratory. Retrieved from [Link]
-
This compound. (n.d.). Chongqing Chemdad Co. Retrieved from [Link]
-
Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. (2022, October 12). National Institutes of Health. Retrieved from [Link]
-
Characteristics of W/O emulsions containing polymeric emulsifier PEG 30-dipolyhydroxystearate. (n.d.). ResearchGate. Retrieved from [Link]
-
Calculations of Critical Micelle Concentration by Dissipative Particle Dynamics Simulations: The Role of Chain Rigidity. (2013, July 9). Rutgers School of Engineering. Retrieved from [Link]
-
Emulsification and Stabilization Mechanisms of O/W Emulsions in the Presence of Chitosan. (n.d.). Cavendish Laboratory. Retrieved from [Link]
Sources
- 1. agnopharma.com [agnopharma.com]
- 2. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound CAS#: 2382-76-5 [m.chemicalbook.com]
- 6. dovepress.com [dovepress.com]
- 7. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulprospector.com [ulprospector.com]
- 10. microtrac.com [microtrac.com]
- 11. researchgate.net [researchgate.net]
- 12. ijirss.com [ijirss.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Monoamyl Phosphate for Cell Culture
Welcome to the technical support center for the use of monoamyl phosphate in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their experimental conditions. Here, you will find in-depth scientific rationale, step-by-step protocols, and robust troubleshooting advice to ensure the successful integration of monoamyl phosphate into your workflows.
A Note on Scientific Context: Direct, peer-reviewed literature on the specific use of monoamyl phosphate as a cell culture supplement is limited. Therefore, this guide is built upon the well-established principles and extensive data available for other organic phosphate donors, primarily beta-glycerophosphate (β-GP) , a compound widely used to induce osteogenic differentiation and mineralization.[1][2][3][4] Monoamyl phosphate, as an alkyl phosphate, is presumed to function similarly: as a substrate for cellular phosphatases to provide a source of inorganic phosphate.[5] However, the distinct properties of its amyl group may influence its stability, bioavailability, and potential cytotoxicity, making the empirical optimization detailed below absolutely critical.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is monoamyl phosphate and what is its proposed role in cell culture?
Monoamyl phosphate is an organic phosphate compound—an ester of phosphoric acid and amyl alcohol.[6] In cell culture, its primary role is to serve as a stable, soluble source of inorganic phosphate (Pi).[7] Cells can enzymatically cleave the phosphate group from the amyl backbone using cell-surface phosphatases, such as alkaline phosphatase (ALP). This provides a localized and sustained release of phosphate, which is critical for numerous cellular processes, including:
-
Energy Metabolism: Phosphate is a cornerstone of ATP, the cell's primary energy currency.[7]
-
Signal Transduction: Extracellular phosphate acts as a signaling molecule that can modulate key pathways like FGF receptor, Raf/MEK/ERK, and Akt.[2][8][9]
-
Biomineralization: It is an essential component for the formation of hydroxyapatite crystals in bone matrix, making it a critical supplement for in vitro osteogenesis studies.[4][5]
Q2: Why use an organic phosphate like monoamyl phosphate instead of just adding inorganic phosphate (Pi)?
While standard media contain inorganic phosphate, supplementing with a high concentration of free Pi can lead to the spontaneous precipitation of calcium phosphate, especially at physiological pH and calcium levels.[1][3] This depletes the media of both ions and the precipitate itself can be cytotoxic. Organic phosphates like monoamyl phosphate or β-GP are more soluble and provide phosphate only after enzymatic cleavage, allowing for a more controlled, localized release that supports biological processes without causing widespread precipitation.[10]
Q3: What is the general mechanism of action for organic phosphates in mineralization studies?
The mechanism, well-documented for β-GP, is as follows:
-
Supplementation: The organic phosphate is added to the culture medium.
-
Enzymatic Hydrolysis: Differentiating cells, such as osteoblasts, upregulate the expression of tissue non-specific alkaline phosphatase (TNAP or ALP). This enzyme is present on the cell membrane and in matrix vesicles.
-
Local Pi Increase: ALP hydrolyzes the organic phosphate (e.g., monoamyl phosphate) into its alcohol component (amyl alcohol) and inorganic phosphate (Pi). This dramatically increases the local concentration of Pi at the cell surface and within the extracellular matrix.
-
Mineralization: The high local Pi concentration, along with calcium ions from the medium, drives the nucleation and growth of hydroxyapatite crystals, leading to matrix mineralization.[5]
Q4: How should I prepare and store a monoamyl phosphate stock solution?
Monoamyl phosphate is generally supplied as a salt that is soluble in water.[11]
-
Preparation: Prepare a 100x or 1000x stock solution (e.g., 0.5 M or 1 M) in cell culture-grade water or PBS. Ensure the powder is fully dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[12]
-
Storage: Store the stock solution in small aliquots at -20°C to prevent degradation and repeated freeze-thaw cycles. When thawed for use, warm to room temperature and vortex gently before adding to the culture medium.
Part 2: Core Technical Guide: A Framework for Optimization
The Scientific Rationale: Why Concentration Matters
-
Insufficient Concentration: Below an optimal threshold, the rate of Pi release will be too low to drive the desired biological effect, such as matrix mineralization.[4]
-
Excessive Concentration: High levels (>5-10 mM for β-GP) can lead to non-physiological, dystrophic mineralization that occurs independently of true, cell-mediated bone formation.[4][5] This can also induce cytotoxicity, reduce cell proliferation, and alter gene expression, leading to artifacts.[5] Some alkylphosphocholine compounds have also shown cytotoxic effects that are dependent on the length of their alkyl chain.[13]
The goal of optimization is to find the "sweet spot" that maximizes the biological response without inducing these off-target effects.
Phosphate-Mediated Cell Signaling
Extracellular phosphate (Pi) is not just a building block; it's a signaling molecule. Changes in extracellular Pi are sensed by cells, triggering intracellular cascades that regulate gene expression. Optimizing your monoamyl phosphate concentration ensures that these signaling pathways are appropriately activated.
Experimental Workflow for Optimization
This two-phase approach is designed to efficiently identify the optimal concentration.
Phase A: Broad Range-Finding Study
The goal here is to identify a non-toxic working range.
-
Plate Cells: Seed your cells in a 96-well plate at a density that will not reach over-confluence during the experiment. Include wells for "no treatment" and "vehicle" controls.
-
Prepare Media: Prepare culture medium containing a wide range of monoamyl phosphate concentrations. Based on data from β-GP, a good starting range is: 0, 0.5, 1, 2.5, 5, 10, 15, 20 mM .
-
Treat Cells: Culture cells for a period relevant to your assay (e.g., 3-7 days).
-
Assess Viability: At the end of the culture period, perform a cell viability assay (e.g., MTT, XTT, or PrestoBlue™).
-
Assess Function (Optional): If applicable, perform an early functional assay, such as measuring Alkaline Phosphatase (ALP) activity.
Phase B: Refined Titration for Optimal Activity
Using the non-toxic range identified in Phase A (e.g., 0-10 mM), perform a more detailed titration.
-
Plate Cells: Seed cells for your primary functional assay (e.g., in a 24-well or 12-well plate for mineralization).
-
Prepare Media: Prepare media with a narrower range of concentrations, for example: 0, 1, 2, 4, 6, 8, 10 mM .
-
Treat Cells: Culture for the full duration of your experiment (e.g., 14-21 days for mineralization). Change the media with fresh supplement every 2-3 days.
-
Assess Primary Endpoint: Perform your key functional assay. For osteogenesis, this is typically Alizarin Red S staining to quantify mineral deposition.[14]
-
Analyze Data: Plot the functional readout against the monoamyl phosphate concentration to identify the dose that gives the maximal desired effect. This is your optimal concentration.
| Parameter | Phase A: Range-Finding | Phase B: Refined Titration |
| Objective | Determine non-toxic concentration range | Determine optimal functional concentration |
| Plate Format | 96-well | 24-well, 12-well, or 6-well |
| Concentrations | Broad (e.g., 0 - 20 mM) | Narrow (e.g., 0 - 10 mM) |
| Duration | Short (3-7 days) | Full-term (e.g., 14-21 days) |
| Primary Readout | Cell Viability (MTT/XTT) | Functional Assay (Alizarin Red S) |
Part 3: Troubleshooting Guide (Q&A Format)
Problem: I'm seeing significant cell death after adding monoamyl phosphate.
-
Possible Cause 1: Concentration is too high. As established with β-GP, concentrations exceeding 10 mM can be cytotoxic and cause damage to cell membranes through dystrophic mineralization.[4][5] Alkylphosphocholines can also exhibit cytotoxicity.[15]
-
Solution: Immediately reduce the concentration. Perform the Phase A dose-response experiment described above to identify the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Contamination of stock solution.
-
Solution: Prepare a fresh stock solution using sterile technique and filter it through a 0.22 µm filter.
-
-
Possible Cause 3: Intrinsic toxicity of the amyl group. Some alkyl chains can be disruptive to cell membranes.[16]
-
Solution: If toxicity is observed even at low concentrations (e.g., < 2 mM), monoamyl phosphate may not be suitable for your cell line. Consider using a different, well-validated organic phosphate source like β-GP.
-
Problem: I see a precipitate in my media after adding monoamyl phosphate.
-
Possible Cause 1: Calcium/Magnesium Phosphate Precipitation. This is the most likely cause. Even though organic phosphates are used to prevent this, if the concentration is too high or if your basal medium is already rich in Pi, the enzymatic release of more Pi can exceed the solubility product of calcium and magnesium phosphate.[1][3]
-
Solution: Lower the working concentration of monoamyl phosphate. Also, check the formulation of your basal medium and avoid those with exceptionally high levels of calcium or phosphate if possible.
-
-
Possible Cause 2: Poorly dissolved stock solution.
-
Solution: Ensure your stock solution is fully dissolved before filter sterilization. When adding the stock to your media, warm the stock to room temperature and add it slowly while swirling the media to ensure rapid and even distribution.
-
Problem: My cells are growing, but I'm not seeing the expected biological effect (e.g., mineralization).
-
Possible Cause 1: Concentration is too low. There is a minimum threshold of Pi required to drive processes like mineralization.
-
Solution: Increase the concentration of monoamyl phosphate in a step-wise manner, referencing your dose-response data to stay within the non-toxic range.
-
-
Possible Cause 2: Insufficient Alkaline Phosphatase (ALP) activity. The entire mechanism relies on your cells expressing active ALP to cleave the phosphate.
-
Solution: Confirm that your cells are expressing ALP at the time of the experiment. You can do this via an ALP activity assay or qPCR for the ALPL gene. If you are trying to differentiate stem cells, ensure you have included other necessary osteogenic inducers (like ascorbic acid and dexamethasone) in your medium.[14]
-
-
Possible Cause 3: Insufficient culture time. Processes like matrix mineralization are slow and can take several weeks.
-
Solution: Extend the duration of your experiment. For osteoblast mineralization, 14, 21, or even 28-day time points are common.
-
References
-
Beck, L., Leroy, C., & Milet, C. (2011). Phosphate as a Signaling Molecule. Mayo Clinic Proceedings, 86(11), 1095-1103. [Link]
-
Scientific Laboratory Supplies. (n.d.). beta-Glycerophosphate disodium | G9422-100G. Retrieved from [Link]
-
Hoffmann, F. W., & Hucho, F. (1986). Cytotoxicity and metabolism of alkyl phospholipid analogues in neoplastic cells. Cancer Research, 46(11), 5803-5809. [Link]
-
Zahles, C., et al. (1996). Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. Journal of Cancer Research and Clinical Oncology, 122(8), 479-485. [Link]
-
Konstantinov, S. M., et al. (1998). Alkylphosphocholines: Effects on human leukemic cell lines and normal bone marrow cells. International Journal of Cancer, 77(5), 778-786. [Link]
-
Zahles, C., et al. (1996). Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. ResearchGate. [Link]
-
Prideaux, M., et al. (2014). The effect of the β - glycerophosphate concentration on bone mineralisation and osteoblast viability in vitro. ResearchGate. [Link]
-
Dr. Paul Lohmann GmbH & Co. KGaA. (n.d.). Phosphates – Indispensable Salts in the Biopharmaceutical Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyl phosphate. Retrieved from [Link]
-
Al-Dujaili, S. A., et al. (2023). Differing responses of osteogenic cell lines to β-glycerophosphate. Scientific Reports, 13(1), 14488. [Link]
-
Chang, Y. L., et al. (2007). Mechanism of action of beta-glycerophosphate on bone cell mineralization. Journal of Dental Research, 86(2), 148-153. [Link]
-
Dragomirescu, C., et al. (2006). Alkyl-phosphates as New Substances for Disinfection and Decontamination "Bio-Chem". Annals of the University of Oradea, Fascicle of Management and Technological Engineering, 5(15). [Link]
-
Wesseling-Perry, K., et al. (2018). β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3. Bone, 110, 121-129. [Link]
-
Taylor & Francis. (n.d.). Alkyl phosphates – Knowledge and References. Retrieved from [Link]
-
Li, F., et al. (2010). Cell culture processes for monoclonal antibody production. mAbs, 2(5), 466-479. [Link]
-
Wang, Y., et al. (2012). Effect factors of monoammonium phosphate crystallization process. ResearchGate. [Link]
-
Xu, D., et al. (2019). Solubility and solution thermodynamics of ammonium dihydrogen phosphate in the water-methanol system. ResearchGate. [Link]
-
Malar, E. J. P., & Jayachandran, J. (2017). Solvation studies of aqueous Mono ammonium phosphate solution at different temperatures. International Journal of ChemTech Research, 10(9), 834-841. [Link]
-
Hennings, H., et al. (1990). Magnesium and phosphate enrichment of culture medium stimulates the proliferation of epidermal cells from newborn and adult mice. Journal of Cellular Physiology, 143(3), 431-438. [Link]
- Novokhim, V. N., et al. (1985). Process for the production of water soluble ammonium phosphates.
-
Utomo, A. T., et al. (2011). Semi-batch reactive crystallisation of mono-ammonium phosphate: An experimental study. ResearchGate. [Link]
Sources
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- 2. biofargo.com [biofargo.com]
- 3. b-Glycerophosphate, 154804-51-0, BioUltra, G9422, Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyl phosphate - Wikipedia [en.wikipedia.org]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and metabolism of alkyl phospholipid analogues in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. グリセリン 2-ホスファート 二ナトリウム塩 水和物 BioUltra, suitable for cell culture, suitable for plant cell culture, ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Differing responses of osteogenic cell lines to β-glycerophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkylphosphocholines: Effects on human leukemic cell lines and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Pentyl Dihydrogen Phosphate in Aqueous Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for understanding and managing the degradation of pentyl dihydrogen phosphate in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals who utilize organophosphate compounds in their work. Here, you will find answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the stability and degradation mechanisms of this compound.
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
The principal degradation pathway for this compound, a monoalkyl phosphate, in an aqueous environment is hydrolysis .[1][2] This reaction involves the cleavage of the P-O ester bond by water, yielding n-pentanol and phosphoric acid. In biological systems or non-sterile solutions, enzymatic degradation by phosphatases can also be a significant pathway.[3]
Caption: Primary hydrolysis pathway of this compound.
Q2: How does pH influence the stability of this compound?
The rate of hydrolysis for phosphate esters is highly dependent on pH.[2][4]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur. The reaction rate generally increases as the pH decreases. In this mechanism, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is typically at its slowest rate around neutral pH. For many organophosphates, this is the region of maximum stability.[5]
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis becomes the dominant pathway. The rate increases significantly with rising pH due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile that directly attacks the phosphorus center.[2][4] For monoesters, this is complicated by the deprotonation of the phosphate itself, which can repel the incoming nucleophile.[6]
Scientist's Note: When preparing solutions, the choice of buffer is critical not only for pH control but also because buffer components can sometimes participate in the reaction. Use standard, non-nucleophilic buffers as recommended in official guidelines.[7]
Q3: What is the effect of temperature on the degradation rate?
Temperature has a significant impact on the degradation rate, a relationship generally described by the Arrhenius equation. As a rule of thumb, an increase in temperature accelerates the rate of hydrolysis.[8] Thermal degradation in the absence of water can also occur at very high temperatures (e.g., >200°C), but this proceeds through different mechanisms, such as elimination reactions, and is less relevant for aqueous solution stability under typical experimental conditions.[9][10][11]
Pro-Tip: When conducting stability studies, maintain a constant and accurately controlled temperature (e.g., 25 °C ± 0.1 °C) as even minor fluctuations can impact kinetic results.[7]
Q4: Is this compound susceptible to enzymatic degradation?
Yes. As an organophosphate, this compound can be a substrate for various hydrolytic enzymes, particularly phosphatases (e.g., alkaline phosphatase, acid phosphatase).[3][12] These enzymes catalyze the hydrolysis of the phosphate ester bond, often with much greater efficiency than non-catalyzed chemical hydrolysis.[3]
Experimental Consideration: If you are working with cell cultures, biological matrices, or non-sterile aqueous solutions, be aware of potential enzymatic degradation. The presence of microbial contamination can introduce phosphatases, leading to unexpectedly rapid compound loss.[13]
Section 2: Troubleshooting Experimental Issues
This section provides guidance for specific problems you may encounter during your experiments.
Q5: My compound appears to be degrading faster than expected in a supposedly stable buffer. What are the potential causes?
Unexpectedly rapid degradation is a common issue. Consider the following factors in your troubleshooting:
-
Microbial Contamination: This is a primary suspect. Bacteria and fungi produce phosphatases that can efficiently hydrolyze your compound.[13] Filter-sterilize your buffers and solutions (0.22 µm filter) and work under sterile conditions where possible.
-
pH Drift: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of your compound, especially if the compound itself is acidic or basic. Re-measure the pH of the final solution.
-
Buffer Catalysis: Certain buffer species can act as catalysts. For example, buffers with nucleophilic groups could potentially increase the rate of degradation compared to non-nucleophilic buffers like phosphate or borate at the same pH.
-
Ionic Strength: The ionic strength of the medium can influence reaction rates, although this effect is generally less pronounced than that of pH or temperature.[2]
-
Photodegradation: While less common for simple alkyl phosphates, some compounds are light-sensitive. Conduct experiments in amber vials or protect them from light to rule out photodegradation.
Caption: Troubleshooting unexpected degradation.
Q6: I am observing unexpected peaks in my analytical run (HPLC, LC-MS). How can I confirm they are degradation products?
The most robust method for identifying degradation products is to perform a forced degradation (or stress testing) study .[14][15] This involves intentionally degrading the compound under various conditions to generate its likely degradants. By comparing the chromatograms of the stressed samples to your experimental sample, you can tentatively identify the new peaks.
Key Insight: Forced degradation studies are a regulatory requirement in pharmaceutical development to establish the stability-indicating nature of analytical methods.[16] They help ensure that all significant degradation products can be separated from the parent compound and quantified accurately.[15]
Q7: this compound has low aqueous solubility. How does this affect my degradation study?
The reported insolubility of this compound in water is a critical experimental parameter.[17][18][19]
-
Impact on Kinetics: If the concentration exceeds the solubility limit, the degradation will occur in a heterogeneous system (solid/liquid or oil/water). The observed kinetics will be complex and may not follow simple first-order or pseudo-first-order models, as the rate could be limited by the dissolution rate rather than the chemical hydrolysis rate.
-
Management Strategies:
-
Work at Low Concentrations: Ensure the concentration is well below the aqueous solubility limit.
-
Use Co-solvents: Introduce a miscible, non-reactive organic solvent (e.g., acetonitrile, methanol) to increase solubility. Note that this will change the reaction medium and may alter the degradation rate. The results will be specific to that co-solvent system.
-
Surfactants: The compound itself has surfactant properties.[20] Be aware that above a certain concentration (the critical micelle concentration), it may form micelles, which can significantly alter the observed degradation rate.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Conducting a Forced Degradation Study
This protocol outlines a standard approach for stress testing to identify potential degradation pathways and products.[14][15] The goal is to achieve 5-20% degradation.[15]
Materials:
-
This compound
-
Reagent-grade water (e.g., HPLC-grade)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂ solution, for oxidation)
-
pH meter, calibrated
-
Thermostatic oven or water bath
-
Photostability chamber (optional)
-
Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, prepare a sample in a clean vial (e.g., amber glass HPLC vial).
-
Control: Add stock solution to water to achieve the final target concentration. Store at 5°C.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH. Keep at room temperature (hydrolysis is often rapid).
-
Oxidation: Add stock solution to 3% H₂O₂. Keep at room temperature.
-
Thermal: Add stock solution to water. Heat at 60°C.
-
-
Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction and prepare for analysis.
-
Analysis: Analyze all samples (including the T=0 and control samples) using a validated stability-indicating analytical method.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Identify new peaks (potential degradation products).
-
Calculate the percentage of degradation of the parent compound.
-
If degradation is too fast or too slow, adjust the stressor concentration or temperature accordingly.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Analytical Method for Monitoring Degradation
A reversed-phase HPLC method is generally suitable for monitoring the degradation of this compound and separating it from its more polar degradation product, phosphoric acid, and its less polar product, n-pentanol.
-
Instrument: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), hold for 2 minutes, then ramp to a high percentage (e.g., 95%) over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Low wavelength (e.g., 200-210 nm), as the parent compound lacks a strong chromophore.
-
MS: Electrospray Ionization (ESI) in negative mode is ideal for detecting the phosphate anion. Monitor for the m/z of the deprotonated parent molecule.
-
-
Expected Elution Order: Phosphoric acid (most polar, elutes first), followed by this compound, and finally n-pentanol (least polar, elutes last).
Section 4: Data Summary Table
The following table summarizes the expected stability of this compound under various conditions. The relative rates are generalized from the behavior of organophosphate esters.
| Condition | Stressor | Expected Relative Degradation Rate | Primary Mechanism |
| Acidic | pH 3, 60°C | Moderate | Acid-Catalyzed Hydrolysis[2] |
| Neutral | pH 7, 60°C | Slow | Neutral Hydrolysis |
| Alkaline | pH 11, 25°C | Fast to Very Fast | Base-Catalyzed Hydrolysis[2][4] |
| Oxidative | 3% H₂O₂, 25°C | Slow to Moderate | Oxidation |
| Thermal | Water, >60°C | Moderate to Fast | Hydrolysis (Accelerated)[8] |
| Photolytic | Light Exposure | Generally Slow (Low Risk) | Photodegradation |
| Enzymatic | Phosphatases | Potentially Very Fast | Enzymatic Hydrolysis[3][21] |
References
-
Bioterrorism and Biocrimes: The Illicit Use of Biological Agents Since 1900. (2001). Federation of American Scientists. [Link]
-
Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]
-
Organophosphate compounds and their biodegradation; using enzymes as an increased efficiency approach. ResearchGate. [Link]
-
Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. [Link]
-
Organophosphate Degrading Microorganisms and Enzymes as Biocatalysts in Environmental and Personal Decontamination Applications. Taylor & Francis Online. [Link]
-
Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. PMC - NIH. [Link]
-
Crystalline phase-dependent hydrolysis of organo- phosphate esters by iron oxyhydroxides. Maximum Academic Press. [Link]
-
Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways. PubMed. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
Thermal Oxidative Degradation Studies of Phosphate Esters. CDC Stacks. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. PMC - PubMed Central. [Link]
-
Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. Semantic Scholar. [Link]
-
Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. DTIC. [Link]
-
Thermal Oxidative Degradation Studies of Phosphate Esters. PubMed. [Link]
-
GHS 11 (Rev.11) SDS Word 下载 CAS: 2382-76-5 Name: this compound. ChemSino. [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH. [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. MDPI. [Link]
- Process for preparing mono-alkyl acid phosphates having high mono-content and light color.
-
Analysis and Hydrolysis of Commercial Aryl Phosphates. EPA NEPAL. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Comparison of Methodsfor the Determination of Alkyl Phosphates in Urine. EPA NEPAL. [Link]
-
Transition State Differences in Hydrolysis Reactions of Alkyl versus Aryl Phosphate Monoester Monoanions. Journal of the American Chemical Society. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
This compound: Properties, Applications, and Industrial Significance. LinkedIn. [Link]
- Synthesis of mono-alkyl acid phosphates with high mono-content.
-
ANALYTICAL METHODS. Toxicological Profile for Phosphate Ester Flame Retardants. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. ResearchGate. [Link]
-
The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
-
40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. eCFR. [Link]
-
Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations with different ionization principles of a thermally aged commercial lithium ion battery electrolyte. ResearchGate. [Link]
-
Effects of pH on the Production of Phosphate and Pyrophosphate by Matrix Vesicles' Biomimetics. PMC - PubMed Central. [Link]
-
9.7: Hydrolysis of Organic Phosphates. Chemistry LibreTexts. [Link]
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- 6. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
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- 11. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorus Deficiency Promoted Hydrolysis of Organophosphate Esters in Plants: Mechanisms and Transformation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Corrosion When Handling Pentyl Dihydrogen Phosphate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pentyl dihydrogen phosphate. This document, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into preventing and troubleshooting corrosion associated with this reagent. Our focus is on the causality behind material choices and handling protocols to ensure the integrity and safety of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and corrosive nature of this compound.
Q1: What is this compound and why is it corrosive?
This compound (also known as amyl acid phosphate) is an organophosphate compound.[1][2] Its corrosive nature stems from two primary characteristics: its acidic properties and its reactivity with metals. As an acidic phosphate ester, it can cause severe skin burns, eye damage, and is corrosive to tissues and various metals.[1][3][4] The presence of two acidic protons on the phosphate group contributes to a low pH environment, especially in the presence of moisture, which can accelerate corrosive processes.
Q2: What is the primary mechanism of corrosion when working with this compound?
The primary corrosion mechanism is an electrochemical reaction between the acidic compound and metallic surfaces. Contact with metals can lead to the evolution of flammable hydrogen gas, indicating an acid-metal reaction where the metal is oxidized (corrodes) and hydrogen ions are reduced.[1][5] This process can be particularly aggressive with less noble metals like aluminum and zinc.[5] For ferrous alloys like steel, this can manifest as uniform etching or localized pitting corrosion.
Q3: It's sometimes claimed that phosphate esters can be corrosion inhibitors. How is this possible?
This is a critical concept to understand. While this compound is inherently corrosive, phosphate esters as a class are widely used as corrosion inhibitors, particularly in industrial applications like cooling water treatment and oil and gas pipelines.[6][7][8] They function by adsorbing onto the metal surface and forming a thin, protective, passivating film of metal phosphates.[8][9] This film acts as a physical barrier, isolating the metal from the corrosive environment.[6][8]
However, the transition from a corrosive agent to an effective inhibitor depends heavily on specific conditions such as the pH of the system, the concentration of the phosphate ester, the presence of oxygen, and the type of metal.[7][10] In the context of using pure or high-concentration this compound as a reagent, its acidic and corrosive properties are dominant.
Q4: What are the immediate safety risks associated with its corrosive properties?
The immediate risks are severe. The Safety Data Sheet (SDS) for this compound classifies it as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B/1C).[4][11] Inhalation or ingestion can cause severe injury or death, with effects possibly being delayed.[1] Contact with metals can produce flammable hydrogen gas, creating a fire or explosion hazard in enclosed spaces.[1][5] Therefore, handling requires stringent personal protective equipment (PPE) and engineering controls, such as a chemical fume hood.[5]
Part 2: Proactive Corrosion Prevention: A Material-Centric Guide
The most effective strategy for corrosion management is proper material selection from the outset. This section provides guidance on choosing compatible materials for various components of your experimental setup.
Section 2.1: Metallic Systems (Reactors, Pipework, Fittings)
Choosing the right metal is paramount for reactors, probes, and transfer lines. Resistance is highly dependent on the temperature and purity of the system. Below is a general compatibility guide.
| Material | Compatibility Rating | Rationale & Cautions |
| Hastelloy C-276 / C-4 | A - Excellent | Highly resistant to a wide range of corrosive media, including strong acids. The preferred choice for critical applications.[12] |
| Stainless Steel 316/316L | B - Good | Generally suitable for many applications, but can be susceptible to pitting and crevice corrosion, especially at elevated temperatures or in the presence of contaminants (e.g., chlorides). Passivation is highly recommended.[12] |
| Stainless Steel 304/304L | C - Fair | Less resistant than 316 due to the lack of molybdenum. Prone to corrosion, particularly with increasing temperature and moisture content.[13] Use should be limited to non-critical, room-temperature applications. |
| Aluminum | D - Severe | Not recommended. Reacts readily, producing hydrogen gas.[5] |
| Carbon Steel | D - Severe | Rapidly corrodes in acidic environments. Organophosphates are used to protect carbon steel, but this requires specific formulations and conditions not present when using the pure reagent.[14] |
| Zinc / Galvanized Steel | D - Severe | Not recommended. Highly reactive with acids.[5] |
Rating Key: A=Excellent, B=Good, C=Fair, D=Severe (Not Recommended)
While 316SS offers good resistance, its protective passive layer can be compromised. To ensure its integrity, a passivation protocol is essential before the first use and after any event that might compromise the surface (e.g., abrasive cleaning, observed corrosion).
Experimental Protocol: Passivation of 316 Stainless Steel Reactor
-
Pre-Cleaning: Thoroughly clean the reactor and all components with a degreasing agent and a suitable detergent to remove any oils, greases, or residues. Rinse thoroughly with deionized (DI) water.
-
Acidic Passivation Bath: Prepare a 20-30% (v/v) solution of nitric acid (HNO₃) in DI water. Safety Note: Always add acid to water. Perform this step in a well-ventilated area with appropriate PPE.
-
Immersion: Fully immerse the stainless steel components in the nitric acid bath. For a reactor vessel, carefully fill the vessel with the solution.
-
Treatment Duration: Allow the components to soak for at least 30-60 minutes at room temperature. This process removes free iron from the surface and promotes the formation of a robust chromium oxide passive layer.
-
Thorough Rinsing: Drain the acid solution and rinse the components multiple times with copious amounts of DI water until the rinse water is pH neutral.
-
Final Drying: Dry the components completely using a clean, lint-free cloth or a nitrogen gas stream. Ensure no moisture remains, especially in crevices.
As a general rule, corrosion rates increase with temperature. For many chemical reactions, the rate roughly doubles for every 10°C increase in temperature. This is particularly true for acid corrosion. When using this compound in stainless steel equipment, operating at the lowest feasible temperature will significantly extend the life of the equipment and reduce the risk of catastrophic failure.
Section 2.2: Polymeric and Elastomeric Components (Tubing, Seals, Gaskets)
The selection of compatible polymers is critical for preventing leaks and contamination. Organophosphates can act as plasticizers, potentially causing swelling, softening, or degradation of incompatible materials.[2][15]
| Material | Compatibility Rating | Rationale & Cautions |
| PTFE (Teflon®) | A - Excellent | Exceptionally broad chemical resistance. The top choice for gaskets, seals, and tubing.[12] |
| PVDF (Kynar®) | A - Excellent | Excellent chemical resistance, often used for valve and pump components.[12] |
| FKM (Viton®) | A - Excellent | A fluoroelastomer with excellent resistance to acids and many chemicals. Ideal for O-rings and seals.[12] |
| Polypropylene (PP) | B - Good | Good resistance at ambient temperatures, but compatibility should be verified at elevated temperatures.[16][17] |
| HDPE / LDPE | B - Good | Good resistance at ambient temperatures. Less suitable for high-temperature applications or as structural components.[16] |
| EPDM | D - Severe | Not recommended. Generally poor resistance to phosphate esters. |
| Natural Rubber | D - Severe | Not recommended. Prone to degradation. |
Rating Key: A=Excellent, B=Good, C=Fair, D=Severe (Not Recommended)
Yes. Avoid EPDM, Natural Rubber, and often Silicone for applications in direct contact with this compound. These materials are known to swell or degrade in the presence of phosphate esters, which can lead to seal failure and loss of containment.
Section 2.3: Glassware and Linings
Yes, borosilicate glass is highly resistant to this compound and most acids (with the notable exceptions of hydrofluoric and hot, concentrated phosphoric acid). It is an excellent material for bench-scale reactions. Ensure the glassware is free from scratches or defects that could become stress points.
For pilot-scale or manufacturing-scale operations, especially where the purity of the product is critical or when working at elevated temperatures, lined reactors are the industry standard.
-
Glass-Lined Steel: Offers the chemical resistance of glass with the strength of steel. It is an excellent choice but requires careful handling to avoid mechanical or thermal shock that could damage the lining.
-
PTFE-Lined Steel: Provides outstanding chemical resistance and is more durable against mechanical impact than glass. It is a robust option for preventing metallic contact and corrosion.
Part 3: Experimental Workflow & Best Practices
A structured workflow is key to minimizing corrosion risk.
Caption: A decision tree for troubleshooting corrosion issues.
Q14: I've observed unexpected discoloration/pitting on my stainless steel equipment. What should I do?
-
Immediate Action: Safely stop the experiment and bring the system to a safe, ambient state.
-
Isolate and Clean: Transfer the contents to a compatible container. Neutralize and clean the equipment as per the protocol in Q13.
-
Diagnose:
-
Localized Pitting/Discoloration (especially near welds or gaskets): This suggests crevice corrosion or a breakdown of the passive layer due to contamination (e.g., chlorides).
-
Widespread Etching: This points to general corrosion due to a fundamental incompatibility of the material with the operating conditions (likely too high a temperature).
-
-
Solution: For minor localized issues, a thorough cleaning and re-passivation (Q6) may suffice. For widespread or deep pitting, the equipment's integrity may be compromised. You must re-evaluate your material choice and consider upgrading to a more resistant alloy like Hastelloy.
Q15: A polymer seal has failed (swelling/cracking). What is the likely cause and how do I prevent it?
This is a classic sign of chemical incompatibility. The this compound is likely acting as a plasticizer or is chemically degrading the polymer. [15]1. Immediate Action: Stop the process immediately to prevent a hazardous leak. 2. Replace: Replace the failed seal with a new one. 3. Prevent Recurrence: Consult the compatibility chart (Q8) and select a more robust material. PTFE, PVDF, or FKM (Viton®) are the most reliable choices for seals and gaskets in this service.
Q16: My reaction is producing an unexpected gas. Could this be related to corrosion?
Yes, absolutely. If you are using a metallic reactor, unexpected gas evolution is a significant red flag. As established, the reaction of this compound with many metals produces flammable hydrogen gas. [1][5]1. Immediate Action: Assume the gas is flammable. Ensure there are no ignition sources in the area. If safe to do so, stop the reaction and vent the system to a safe location (e.g., through a scrubber or up the fume hood stack). 2. Confirmation: Once the system is safe, you can investigate the cause. This almost certainly indicates a rapid corrosion reaction due to the use of an incompatible metal (like aluminum) or a severe failure of a protective lining or passive layer. 3. Solution: Do not restart the experiment until you have identified and replaced the incompatible material.
Part 5: References
-
Two Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
-
Minal Specialities. (n.d.). Phosphate Ester - Corrosion Inhibitors. [Link]
-
Yépez, O., Obeyesekere, N., & Wylde, J. (n.d.). Development of Novel Phosphate Based Inhibitors Effective For Oxygen Corrosion. NACE International. [Link]
-
Google Patents. (1997). US5611992A - Corrosion inhibitor blends with phosphate esters.
-
Hayat, A., et al. (2021). Methodology for Corrosion Inhibitor Characterization Applied to Phosphate Ester and Tetrahydropyrimidinium Model Compounds. Corrosion. [Link]
-
Corrosion Ltd. (n.d.). CL9390. [Link]
-
XiXisys.com. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 2382-76-5 Name: this compound. [Link]
-
Yamatho Supply LLC. (n.d.). The Role of Organophosphates in Cooling Water Treatment. [Link]
-
Decachem. (2023). Corrosion Control in Industry: How Phosphates Protect Equipment. [Link]
-
Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. [Link]
-
Filtermat. (n.d.). Chemical Resistance Recommendations. [Link]
-
Chester Molecular. (n.d.). Chemical Resistance Table - Coating Materials. [Link]
-
ResearchGate. (2017). Organic corrosion inhibitors: where are we now? A review. Part III. Passivation and the role of the chemical structure of organophosphates. [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
-
SciLabware. (n.d.). CHEMICAL COMPATIBILITY CHART. [Link]
-
Chemical-Label.com. (n.d.). Edit chemical label this compound. [Link]
-
LookChem. (n.d.). Cas 2382-76-5,this compound. [Link]
-
ResearchGate. (2020). Metal–Phosphonate Anticorrosion Coatings. [Link]
-
IRO CHEM. (2018). HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor. [Link]
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2382-76-5 Name: this compound [xixisys.com]
- 5. This compound(12789-46-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Phosphate Ester - Corrosion Inhibitors - Manufacturer & Supplier [minalspecialities.com]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Control in Industry: How Phosphates Protect Equipment [decachem.com]
- 9. researchgate.net [researchgate.net]
- 10. nyruralwater.org [nyruralwater.org]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. filtermat.be [filtermat.be]
- 13. engineeringbylee.com [engineeringbylee.com]
- 14. HEDP - The Best Organic Phosphonic Antiscale and Corrosion Inhibitor - IRO CHEM [irohedp.com]
- 15. lookchem.com [lookchem.com]
- 16. calpaclab.com [calpaclab.com]
- 17. wisconsin.edu [wisconsin.edu]
Technical Support Guide: Purification of Crude Pentyl Dihydrogen Phosphate by Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude pentyl dihydrogen phosphate. It is structured as a comprehensive support center, combining frequently asked questions with detailed troubleshooting guides to address common challenges encountered during chromatographic purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and purification of this compound.
Q1: What is this compound, and what are the typical impurities in a crude sample?
This compound (also known as monoamyl phosphate or n-pentyl phosphate) is an organophosphate compound featuring a five-carbon alkyl chain.[1][2][3] It is a colorless, corrosive liquid that is generally insoluble in water but soluble in many organic solvents.[1][4][5] Due to its chemical nature, it finds applications as a plasticizer, flame retardant, and surfactant.[1][2]
The synthesis of alkyl dihydrogen phosphates can often lead to a mixture of products.[6] Common impurities in a crude sample include:
-
Unreacted starting materials: Such as pentanol or phosphorylating agents.
-
Over-alkylation byproducts: Dipentyl hydrogen phosphate and tripentyl phosphate.
-
Side-reaction products: Pyrophosphate analogs formed through condensation.
Q2: Why is column chromatography the recommended method for purifying this compound?
Column chromatography is highly effective for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Given the significant polarity difference between the desired mono-phosphorylated product and the less polar di- and tri-phosphorylated impurities, chromatography offers the necessary resolving power. While crystallization can be used for some phosphate salts like potassium dihydrogen phosphate, it is less effective for purifying organic liquid phosphates from structurally similar byproducts.[7][8]
Q3: What type of chromatography is most suitable?
For this compound, normal-phase silica gel chromatography is the most common and accessible method. The highly polar dihydrogen phosphate group interacts strongly with the polar silica gel. By using a mobile phase of appropriate polarity, components can be eluted differentially.
Q4: What are the critical safety precautions when handling and purifying this compound?
This compound is a corrosive and toxic substance that can cause severe skin burns and eye damage.[3][5][9] Inhalation, ingestion, or skin contact may cause severe injury.[5]
-
Handling: Always handle in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (inspect before use), and safety goggles or a full-face shield.[4][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong reducing agents or oxidizing agents.[4]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 2: Troubleshooting Guide for Chromatographic Purification
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiment.
Workflow & Troubleshooting Decision Tree
The following diagram outlines the general purification workflow and provides a decision-making path for common troubleshooting scenarios.
Caption: General workflow and troubleshooting decision tree.
Q: My compound isn't moving from the baseline on the TLC plate (Rf value is 0). What should I do?
A: This is a classic sign that your mobile phase (eluent) is not polar enough. The highly polar dihydrogen phosphate head of your molecule is binding very strongly to the polar silica gel stationary phase.
-
Causality: To move the compound up the plate, the eluent must compete effectively for the binding sites on the silica.
-
Solution: Increase the polarity of your eluent system. If you are using a hexane/ethyl acetate system, it will likely be insufficient. A more effective system, such as dichloromethane (DCM) and methanol (MeOH), is recommended. Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration until you achieve an Rf value between 0.2 and 0.4 for your target compound.
Q: My compound is streaking severely on the TLC plate and column. How can I fix this?
A: Streaking is common with acidic compounds like organophosphates on silica gel. It indicates non-ideal interactions between the analyte and the stationary phase.
-
Causality & Solutions:
-
Strong Acidic Interactions: The acidic protons of the dihydrogen phosphate can engage in strong, sometimes irreversible, interactions with the silanol groups (Si-OH) on the silica surface. Solution: Add a small amount of a polar, acidic modifier to your eluent system, such as 0.5-1% acetic acid. The modifier protonates the silica surface, creating a more uniform environment and leading to sharper bands.
-
Sample Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase, causing tailing. Solution: Use a more dilute sample for TLC analysis and ensure you do not exceed the recommended loading capacity of your column (typically 1-5% of the silica gel weight).
-
Insoluble Material: If the crude sample is not fully dissolved in the loading solvent, it can streak from the origin. Solution: Ensure your sample is fully dissolved before loading. If necessary, filter the crude solution through a small plug of glass wool or a syringe filter.
-
Q: I'm getting poor separation between my desired product and a key impurity. What are my options?
A: Achieving good separation is the primary goal. Poor resolution means your chosen conditions are not optimal.
-
Causality & Solutions:
-
Suboptimal Solvent System: The selectivity of your eluent is poor. Solution: Re-screen different solvent systems during the TLC stage. Sometimes, a three-component system (e.g., Hexane/Ethyl Acetate/Methanol) can provide the unique selectivity needed to resolve closely related spots. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Improper Column Packing: Voids or channels in the silica bed will lead to a non-uniform solvent front and band broadening, destroying separation. Solution: Ensure your column is packed perfectly vertically and that the silica forms a homogenous, compact bed. A "slurry packing" method is generally most reliable.[10]
-
High Flow Rate: Running the column too quickly reduces the number of equilibrium steps between the mobile and stationary phases, leading to poor resolution. Solution: Reduce the flow rate. For flash chromatography, a typical linear velocity is about 2 inches/minute.[10]
-
Q: My final yield is very low. Where could my product have gone?
A: Low recovery is a frustrating issue that can have several causes.
-
Causality & Solutions:
-
Irreversible Adsorption: As mentioned, the acidic phosphate can bind extremely strongly to silica, especially if the eluent is not polar enough to wash it off. Solution: After collecting your main product, try flushing the column with a much stronger, highly polar solvent (e.g., 80:20:1 DCM:MeOH:Acetic Acid) to see if any remaining product elutes.
-
Product Decomposition: Silica gel is acidic and can potentially catalyze the degradation or hydrolysis of sensitive compounds during a long purification process. Solution: Perform a stability test by dissolving a small amount of your crude product in the chosen eluent, adding a small amount of silica gel, and monitoring it by TLC over a few hours. If degradation occurs, consider using a deactivated or neutral stationary phase like neutral alumina, or work quickly at a lower temperature.
-
Co-elution: If separation is poor, you may have discarded fractions containing your product because they were contaminated with impurities. Solution: Analyze all fractions carefully by TLC before discarding them. It is better to pool slightly impure fractions for a second purification attempt than to lose the product entirely.
-
Section 3: Recommended Protocol - Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of 1 gram of crude this compound.
Materials and Reagents
-
Crude this compound (~1 g)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes, Acetic Acid (all HPLC grade)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm) and/or an appropriate staining solution (e.g., potassium permanganate or phosphomolybdic acid)
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The goal is to find a solvent system where the desired product has an Rf ≈ 0.25 - 0.35 .
-
Dissolve a small amount of the crude material in a minimal volume of DCM or ethyl acetate.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. See the table below for suggestions.
-
Visualize the plates under a UV lamp and/or with a stain. The desired mono-pentyl phosphate should be the most polar component (lowest Rf) besides the baseline.
-
Adjust solvent ratios until the target Rf is achieved with good separation from other spots.
| Solvent System | Typical Ratio Range (v/v) | Notes & Rationale |
| Dichloromethane:Methanol | 99:1 to 90:10 | Recommended Starting Point. Excellent for polar compounds. Methanol is a strong polar modifier. |
| Ethyl Acetate:Hexanes | 50:50 to 100% EtOAc | Less effective for highly polar compounds but can be useful if impurities are very non-polar. |
| DCM:MeOH:Acetic Acid | 95:5:0.5 to 90:10:1 | Use if streaking is observed. The acetic acid improves peak shape for acidic compounds. |
Step 2: Column Preparation (Slurry Packing)
-
Select a column of appropriate size. For 1 g of crude material, use approximately 40-50 g of silica gel.
-
In a beaker, prepare a slurry of the silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH).
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform, compact bed.[10]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Never let the column run dry. Keep the solvent level above the sand layer at all times.
Step 3: Sample Loading
Wet Loading (Recommended):
-
Dissolve the 1 g of crude product in a minimal amount of the mobile phase (1-3 mL).
-
Using a pipette, carefully apply the solution directly onto the top of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed.
-
Gently rinse the column walls with a small amount of eluent to wash down any residual sample.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to begin the elution at a steady rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Gradient Elution (Recommended): If your TLC shows impurities that are close to your product, a gradient elution will provide better separation. Start with the initial low-polarity eluent and gradually increase the percentage of the polar solvent (e.g., methanol) over the course of the run.
Step 5: Analysis of Fractions and Product Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude material.
-
Identify the fractions containing only your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical methods like NMR or LC-MS.[11]
Section 4: References
-
GHS 11 (Rev.11) SDS for this compound. (n.d.). XiXisys.com. [Source 1]
-
This compound Product Information. (n.d.). Chongqing Chemdad Co., Ltd. [Source 2]
-
This compound: Properties, Applications, and Industrial Significance. (n.d.). Xiamen AmoyChem Co., Ltd. [Source 3]
-
Cas 2382-76-5, this compound. (n.d.). LookChem. [Source 4]
-
Daughton, C. G., Cook, A. M., & Alexander, M. (1979). Gas Chromatographic Determination of Phosphorus-Containing Pesticide Metabolites via Benzylation. Analytical Chemistry, 51(12), 1949–1953. [Source 5]
-
This compound 2382-76-5 wiki. (n.d.). Guidechem. [Source 6]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [This is a foundational reference for the technique, reflected in modern guides like Source 7]. [Source 7]
-
This compound CAS#: 2382-76-5. (n.d.). ChemicalBook. [Source 8]
-
McKenna, C. E., et al. (2017). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42: Organophosphorus Compounds. Thieme. [Source 9]
-
ten-Binke, G., & Dörmann, P. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. Methods in Enzymology, 687, 239-251. [Source 10]
-
Zaitseva, J. V., et al. (2018). Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents. Oriental Journal of Chemistry, 34(6). [Source 11]
-
Bao, Y., et al. (2016). Effects of impurities on crystallization process of potassium dihydrogen phosphate. INORGANIC CHEMICALS INDUSTRY, 48(11), 29-33. [Source 12]
-
Zaitseva, J. V., et al. (2018). Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents. ResearchGate. [Source 13]
-
Detection of impurity elements in potassium dihydrogen phosphate with ICP-MS method. (2024). Inorganic Chemicals Industry, 56(8), 92-98. [Source 14]
-
This compound - Safety Data Sheet. (2024). ChemicalBook. [Source 15]
-
Dascalu, D., et al. (2013). potassium dihydrogen phosphate purification by recrystallisation. ResearchGate. [Source 16]
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- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2382-76-5 Name: this compound [xixisys.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Potassium Dihydrogen Phosphate Purification Process by Crystallisation in the Presence of Chelating Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of pentyl dihydrogen phosphate in acidic or basic media"
Technical Support Center: Pentyl Dihydrogen Phosphate Stability
Welcome to the technical support center for this compound (PDHP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with PDHP in aqueous media. This document will serve as a comprehensive resource, offering troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What is this compound and why is its stability in aqueous media a concern?
This compound is a monoalkyl phosphate ester. Like many organophosphate esters, it is susceptible to hydrolysis, which involves the cleavage of the phosphate ester bond. This degradation is significantly influenced by the pH of the medium and the temperature, leading to the formation of phosphoric acid and pentanol. For researchers in drug development and other fields, understanding this stability profile is critical as degradation can impact the compound's efficacy, safety, and shelf-life. Uncontrolled degradation can lead to inconsistent experimental results and the formation of undesired impurities.
Q2: What are the primary degradation pathways for this compound in acidic and basic media?
The degradation of this compound primarily occurs through hydrolysis, but the specific mechanism is pH-dependent.
-
Acidic Media: In acidic solutions, the hydrolysis of monoalkyl phosphates can proceed through several mechanisms. The most common involve protonation of the phosphate oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to either P-O bond cleavage (AAc2 mechanism) or C-O bond cleavage (AAl1 or AAl2 mechanisms), with the former being more typical for simple alkyl phosphates.[1] The rate of hydrolysis is influenced by the specific acid concentration.[1]
-
Basic Media: Under basic conditions, hydrolysis is typically initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the phosphorus atom.[2] This process is generally an irreversible, bimolecular reaction (SN2-type) that results in the cleavage of the P-O ester bond, yielding pentanol and inorganic phosphate.[1][3] The rate of hydrolysis increases with increasing pH due to the higher concentration of the hydroxide nucleophile.
Q3: How do pH and temperature impact the stability of this compound?
Both pH and temperature are critical factors governing the rate of hydrolysis.
-
pH: this compound exhibits a pH-dependent stability profile. Generally, the hydrolysis rate is slowest in the mid-pH range and increases significantly in highly acidic or highly basic conditions. In acidic conditions (low pH), the reaction is acid-catalyzed.[1] In basic conditions (high pH), the reaction is base-catalyzed and often proceeds more rapidly than in acidic media.[4] For monoalkyl phosphates, the monoanionic form is often more reactive towards hydrolysis than the dianionic form.[5]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis for this compound.[6][7] This relationship generally follows the Arrhenius equation, where the rate constant increases exponentially with temperature. Therefore, to minimize degradation, it is recommended to store solutions at low temperatures and perform experiments under controlled temperature conditions.
Q4: What are the expected degradation products of this compound hydrolysis?
The primary degradation products from the hydrolysis of this compound are pentanol and phosphoric acid . The reaction can be represented as:
C₅H₁₁OPO(OH)₂ + H₂O → C₅H₁₁OH + H₃PO₄
It is crucial to have analytical methods capable of separating and quantifying the parent compound from these degradation products to accurately assess stability.
Troubleshooting Guide
This section is designed in a question-and-answer format to address specific issues you might encounter during your experiments.
Problem 1: I am observing unexpectedly rapid degradation of my this compound stock solution.
-
Possible Cause 1: Incorrect pH of the solution. The stability of this compound is highly pH-dependent. Accidental exposure to highly acidic or basic conditions, even for a short period, can cause significant degradation.
-
Solution 1:
-
Always verify the pH of your buffers and solutions before adding the compound.
-
Use reliable buffers with sufficient buffering capacity to maintain a stable pH throughout the experiment.
-
If preparing a stock solution, consider using a weakly acidic or neutral pH where the compound is most stable for long-term storage, and store at low temperatures (2-8 °C or frozen).
-
-
Possible Cause 2: Elevated temperature. Storage at room temperature or exposure to heat during experimental procedures (e.g., sonication for dissolution) can accelerate hydrolysis.
-
Solution 2:
-
Store stock solutions and experimental samples at recommended low temperatures (e.g., refrigerated or frozen).
-
If dissolution is difficult, use gentle agitation at a controlled, low temperature. Avoid prolonged heating.
-
-
Possible Cause 3: Microbial contamination. If using non-sterile aqueous buffers for extended periods, microbial growth can alter the pH and enzymes from microbes may catalyze the hydrolysis of the phosphate ester.
-
Solution 3:
-
Use sterile, filtered buffers for your experiments, especially for long-term stability studies.
-
Consider adding a bacteriostatic agent if compatible with your experimental design.
-
Problem 2: My analytical results are inconsistent, showing variable concentrations of this compound in replicate samples.
-
Possible Cause 1: Adsorption to surfaces. Phosphate-containing compounds can adsorb to metallic surfaces in HPLC systems (e.g., stainless steel tubing, frits) leading to peak tailing, carryover, and inaccurate quantification.[8]
-
Solution 1:
-
Use an HPLC system with PEEK (polyether ether ketone) tubing and connectors where possible to minimize metal contact.[8]
-
Employ a "stability-indicating" HPLC method, which may include an ion-pairing agent like tetrabutylammonium hydroxide to improve peak shape and resolution for anionic compounds like alkyl phosphates.[9][10]
-
Passivate a new column or system by repeatedly injecting a high-concentration standard before running samples.
-
-
Possible Cause 2: Incomplete dissolution or precipitation. this compound may have limited solubility in certain aqueous buffers, leading to non-homogenous solutions.
-
Solution 2:
-
Visually inspect all solutions for particulates before use.
-
Determine the solubility of your compound in the chosen buffer system before preparing high-concentration stock solutions.
-
Use a co-solvent if necessary and compatible with your experimental setup, ensuring the co-solvent does not affect stability.
-
Problem 3: I am seeing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause 1: Formation of unknown degradation products. Besides the primary hydrolysis products, other minor degradation pathways or reactions with buffer components could be occurring.
-
Solution 1:
-
Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This can help in identifying the peaks corresponding to known degradants.[11][12]
-
Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[13][14]
-
-
Possible Cause 2: Impurities in the starting material or reagents. The starting material may contain impurities, or the reagents (e.g., buffers, solvents) may be contaminated.
-
Solution 2:
-
Always run a "time-zero" sample to establish a baseline chromatogram of the starting material.
-
Analyze a blank sample (buffer only) to identify any peaks originating from the matrix.
-
Ensure the use of high-purity reagents and solvents (e.g., HPLC grade).
-
Troubleshooting Workflow
Caption: Acid-catalyzed hydrolysis of PDHP via P-O cleavage.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of PDHP.
References
-
Gao, Y., et al. (2010). Organophosphorus degradation monitored by 31P NMR. ResearchGate. [Link]
-
Aprea, C., et al. (2012). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment, 184(12), 7383-93. [Link]
-
Christos, T., et al. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. CDC Stacks. [Link]
-
Maryne, A., et al. (2022). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]
-
Kamerlin, S. C. L., et al. (2013). Generalized pathways for phosphate monoester hydrolysis. ResearchGate. [Link]
-
Paciorek, K. J., et al. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. American Industrial Hygiene Association Journal, 39(8), 633-9. [Link]
-
Rude, B., et al. (2021). The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status. PMC. [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Lu, Y., et al. (2007). Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Environmental Monitoring and Assessment, 130(1-3), 281-7. [Link]
-
Keglevich, G., & Bálint, E. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 27(19), 6533. [Link]
-
Hengge, A. C. (2005). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. Journal of the American Chemical Society, 127(21), 7935-42. [Link]
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Moss, R. A. (1985). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Defense Technical Information Center. [Link]
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Stockbridge, R. B., & Wolfenden, R. (2009). Phosphate monoester hydrolysis in cyclohexane. Journal of the American Chemical Society, 131(51), 18248-9. [Link]
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Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]
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Velev, O. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Advisors. [Link]
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Hengge, A. C. (2005). Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions. Semantic Scholar. [Link]
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Li, H., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8037-45. [Link]
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Betancourt, J. (2021). Hydrolysis of Phosphate Esters Explained. Clutch Prep. [Link]
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Zhang, Y., et al. (2015). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Journal of Chromatographic Science, 53(8), 1318-24. [Link]
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Huang, X., et al. (2018). Relationship between environment temperature and the hydrolysis rate of phosphorus. ResearchGate. [Link]
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Stockbridge, R. B., & Wolfenden, R. (2009). Phosphate Monoester Hydrolysis in Cyclohexane. ResearchGate. [Link]
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Stellner, K. L., & Scamehorn, J. F. (1989). Quarter-salt formation defining the anomalous temperature dependence of the aqueous solubility of sodium monododecyl phosphate. Langmuir, 5(1), 70-7. [Link]
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De Voe, H., & Schaefer, F. W. (2002). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. [Link]
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Tazisong, I. A., et al. (2015). Phosphatase Hydrolysis of Organic Phosphorus Compounds. Advances in Enzyme Research, 3, 39-51. [Link]
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Hernandez, F., et al. (2002). Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(17), 1746-52. [Link]
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Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Link]
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Bertini, I., et al. (2023). Ester Hydrolysis and Phosphoryl Transfer. Chemistry LibreTexts. [Link]
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Stanimirova, I., et al. (2011). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. ResearchGate. [Link]
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Chen, F., et al. (2023). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Toxicological Sciences, 195(1), 78-90. [Link]
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Shimadzu. (2014). Analysis of Coordination Compounds Using MastroTM Stainless Steel-Free LC Column. Shimadzu Corporation. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. HELIX Chromatography. [Link]
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Romanak, K., et al. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. ResearchGate. [Link]
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Hoffman, K., et al. (2020). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? Current Environmental Health Reports, 7(1), 41-54. [Link]
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Kass, D., & VandeVoort, C. (2021). Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers. Environmental Health Perspectives, 129(10), 105001. [Link]
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R Discovery. (n.d.). Organophosphate Ester Research Articles. R Discovery. [Link]
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Abdi, A., et al. (2019). Methods for Sample Collection, Storage, and Analysis of Freshwater Phosphorus. Water, 11(9), 1859. [Link]
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Wang, Y., et al. (2022). Degradation of anthranilic diamide insecticide tetrachlorantraniliprole in water: Kinetics, degradation pathways, product identification and toxicity assessment. Science of The Total Environment, 836, 155448. [Link]
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Abdi, A., et al. (2019). Methods for Sample Collection, Storage, and Analysis of Freshwater Phosphorus. MDPI. [Link]
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Pattanaargson, S., & Sattragool, C. (2004). Aspartame Degradation in Solutions at Various pH Conditions. Thai Journal of Science and Technology. [Link]
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Zhang, Y., et al. (2021). Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. ResearchGate. [Link]
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"analytical challenges in quantifying pentyl dihydrogen phosphate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantitative analysis of pentyl dihydrogen phosphate and similar short-chain monoalkyl phosphates. As a Senior Application Scientist, I've seen firsthand the unique difficulties these polar, anionic molecules present. This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the common challenges you may encounter in the lab, from chromatography and mass spectrometry to sample preparation. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.
Table of Contents
SECTION 1: Chromatographic Challenges & Solutions
The primary analytical hurdle for this compound is its high polarity and anionic nature. These properties make it notoriously difficult to analyze using standard reversed-phase (RP) liquid chromatography (LC) methods.
FAQ 1.1: I'm injecting this compound onto my C18 column, but I see no retention. The peak is eluting in the void volume. Why is this happening and what can I do?
This is the most common issue faced when analyzing small, polar molecules like monoalkyl phosphates.
The Cause: Standard C18 columns separate compounds based on hydrophobicity. This compound, with its charged phosphate group and short alkyl chain, is extremely hydrophilic (polar). It has very little affinity for the non-polar C18 stationary phase and is therefore unretained, eluting with the solvent front.[1][2]
The Solutions: You need to employ a chromatographic mode that is suitable for polar compounds. You have three primary options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a high-organic mobile phase.[3] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes like this compound partition into this layer, resulting in retention. Retention increases as the analyte's polarity increases.[4][3][5] A major advantage is that the high organic content of the mobile phase is excellent for enhancing electrospray ionization (ESI) sensitivity in your mass spectrometer.[4][5]
-
Ion-Pair Chromatography (IPC): This technique uses a standard reversed-phase column (like C18) but adds an ion-pairing reagent to the mobile phase.[6] For an anionic analyte like this compound, a positively charged ion-pairing reagent (e.g., a quaternary amine like tetra-butylammonium) is used. The reagent forms a neutral, hydrophobic complex with your analyte, which can then be retained and separated on the C18 column.[6]
-
Caveat: Many traditional ion-pairing reagents are non-volatile and will contaminate your mass spectrometer. If using LC-MS, you must select a volatile ion-pairing reagent like N,N-dimethylhexylamine (NNDHA).
-
-
Mixed-Mode Chromatography: These columns contain both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities on the same stationary phase.[1][3] This allows for multiple retention mechanisms simultaneously, providing good retention for polar and charged compounds without the need for ion-pairing reagents.
Decision Workflow: Choosing the Right Chromatographic Mode
FAQ 1.2: My peak shape is terrible—it's broad and tailing significantly. What's causing this?
Poor peak shape for phosphate-containing compounds is a classic and frustrating problem. More often than not, it is caused by unwanted interactions with metal components in your LC system.
The Cause: The phosphate group is a strong chelating agent, meaning it readily binds to metal ions. Standard stainless steel components in HPLC systems (including tubing, frits, and even the column body itself) can release metal ions (like Fe³⁺) that interact with your analyte.[7][8] This interaction causes secondary retention effects, leading to significant peak tailing and, in severe cases, complete loss of the analyte signal.[7][9]
The Solutions:
-
System Passivation: This should be your first step. Passivation involves treating the LC system with an acid (e.g., nitric acid or phosphoric acid) to remove free metal ions and form a protective oxide layer on the stainless steel surfaces.[9][10][11] This makes the system more inert and reduces active sites for chelation.[12] A regular passivation schedule is crucial for reproducible analysis of phosphates.[10] (See Section 4 for a protocol).
-
Use a Bio-Inert or PEEK System: The most robust solution is to use an LC system where the entire flow path is constructed from metal-free materials like PEEK (polyetheretherketone) or MP35N.[7][10] These "bio-inert" or "biocompatible" systems are specifically designed to eliminate metal interactions and are highly recommended for analyzing chelating compounds like phosphates.
-
Mobile Phase Additives: Adding a weak chelating agent, such as medronic acid or even a low concentration of phosphate buffer itself, to your mobile phase can help. These additives will bind to the active metal sites in the system, effectively "masking" them from your analyte and improving peak shape.
Troubleshooting Workflow: Poor Peak Shape
SECTION 2: Mass Spectrometry (MS) Detection & Optimization
Mass spectrometry, particularly tandem MS (MS/MS), is the preferred detection method for quantifying this compound due to its high sensitivity and selectivity.
FAQ 2.1: What are the best MS settings for this compound? Should I use positive or negative ionization mode?
The Answer: Negative Electrospray Ionization (ESI-) is strongly recommended.
The Cause: The dihydrogen phosphate group has two acidic protons and is readily deprotonated to form a stable negative ion [M-H]⁻. This makes it highly suitable for ESI in negative mode.[13] While some organophosphates can be detected in positive mode, often as adducts, the sensitivity is generally much lower and less reliable.[14][15] For small molecules with acidic groups, negative mode often provides better sensitivity and lower background noise.[14]
Starting MS Parameters:
For quantitative analysis, you should use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. You will need to determine the optimal precursor-to-product ion transition.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The phosphate group is acidic and easily deprotonated.[13][14] |
| Precursor Ion | [M-H]⁻ (m/z 181.05) | The deprotonated parent molecule is the most abundant ion in the full scan. |
| Product Ion (for MRM) | m/z 96.96 ([PO₃]⁻) or 78.96 ([PO₂]⁻) | These are common, stable fragments from the phosphate group upon collision-induced dissociation (CID).[16] The most intense and stable fragment should be chosen after infusion and optimization. |
| Capillary Voltage | ~2.5 - 3.5 kV | Typical range for ESI-; requires optimization.[13] |
| Source Temperature | 120-150 °C | Optimize to ensure efficient desolvation without thermal degradation. |
| Desolvation Gas Temp. | 350-500 °C | Higher temperatures aid in desolvation of the high-aqueous mobile phases often used. |
Note: The exact m/z values and collision energies must be empirically determined by infusing a standard of this compound into the mass spectrometer.
FAQ 2.2: My signal intensity is very low and unstable. What should I check?
Low or unstable signal is a common complaint that can originate from the LC system, the sample, or the MS itself.[7]
Troubleshooting Steps:
-
Confirm Analyte Integrity: First, ensure your analyte hasn't degraded. Phosphate esters can be susceptible to hydrolysis.[17] Prepare a fresh standard in your initial mobile phase and inject it directly. If the signal is strong, the issue likely lies with your extracted samples.[7]
-
Check for Ion Suppression: Co-eluting matrix components from your sample can compete with your analyte for ionization, suppressing its signal.[7] To check this, perform a post-column infusion experiment. If you see a dip in the baseline signal where your analyte elutes, ion suppression is occurring. The solution is to improve your chromatographic separation or enhance your sample cleanup.
-
Revisit Chromatography: Poor chromatography is a direct cause of poor MS signal. If your peak is broad and tailing due to metal interactions (as discussed in Section 1), the analyte concentration entering the source at any given time is low, leading to a poor signal-to-noise ratio.[7] Fixing your peak shape is essential for good sensitivity.
-
Optimize MS Source Conditions: Ensure your source parameters (gas flows, temperatures, voltages) are optimized for your specific mobile phase flow rate and composition. High aqueous mobile phases require more energy for desolvation.
SECTION 3: Sample Preparation & Extraction Strategies
Efficiently extracting a polar analyte like this compound from a complex biological matrix (e.g., urine, plasma, tissue) is critical for accurate quantification.[18][19]
FAQ 3.1: What is the best way to extract this compound from a biological matrix?
Standard reversed-phase solid-phase extraction (SPE) is not effective for such a polar compound. You need a different approach.
Recommended Methods:
-
Mixed-Mode or Anion-Exchange SPE: This is a highly effective strategy. Use an SPE cartridge that has both anion-exchange and reversed-phase properties.
-
Mechanism: At a neutral or slightly basic pH, the phosphate group will be negatively charged and will be retained by the anion-exchange sorbent. A wash step with a high-organic solvent can remove non-polar interferences. The analyte is then eluted with a solvent containing an acid (like formic acid) to neutralize the phosphate group and disrupt the ionic interaction.
-
-
Protein Precipitation followed by HILIC SPE: For plasma or serum, a simple protein precipitation (e.g., with cold acetonitrile) can be a good first step.[19] The supernatant can then be further cleaned using a HILIC SPE cartridge, which operates on the same principles as HILIC chromatography and is excellent for retaining polar compounds.
-
Alkaline Extraction: For complex matrices like hair or tissue, an alkaline extraction using a solvent like methanol with ammonium hydroxide can be very effective.[20] The basic conditions ensure the phosphate is deprotonated and helps dissociate it from the matrix components, improving extraction efficiency.[20] The resulting extract can often be directly injected after dilution.[20]
SECTION 4: Key Experimental Protocols
Protocol 4.1: Starting HILIC-MS/MS Method
This protocol provides a robust starting point for method development.
-
LC System: A bio-inert or passivated U(H)PLC system.
-
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS System: Triple Quadrupole with ESI source.
-
Ionization Mode: Negative.
-
MRM Transition: Monitor [M-H]⁻ (181.05) → 96.96 (or other optimized fragment).
Protocol 4.2: LC System Passivation with Nitric Acid
Warning: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling strong acids. Ensure proper ventilation.
-
Preparation: Remove the column and any guard columns from the system. Replace with a union or a restriction capillary.[9][21]
-
System Flush (Water): Flush the entire system with fresh, HPLC-grade water for 15-20 minutes at 1 mL/min to remove any buffers or organic solvents.[10]
-
Passivation Step: Prepare a solution of 6M Nitric Acid (HNO₃) in water.
-
System Flush (Water): Replace the nitric acid solution with fresh HPLC-grade water. Flush the system extensively for at least 60 minutes, or until the pH of the waste line is neutral.[9]
-
Final Flush (Organic): Flush the system with an organic solvent like isopropanol or methanol to remove residual water before switching back to your analytical mobile phase.[10]
-
Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable. This procedure should be repeated periodically (e.g., monthly or quarterly) depending on system usage.[10]
References
- Semantic Scholar.
- HPLC.eu.
- Benchchem.
- National Institutes of Health (NIH).
- PubMed.
- ResearchGate.
- Analytics-Shop.com.
- HPLC.eu.
- Sigma-Aldrich.
- PubMed Central.
- National Institutes of Health (NIH).
- ResearchGate.
- Diduco.
- Technology Networks.
- Welch Materials.
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- Waters Corporation.
- Welch Materials.
- SilcoTek Corporation.
- CDC Stacks.
- ACS Publications.
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- ResearchGate.
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- Auburn University.
- Chromatography Forum.
- MAC-MOD Analytical.
- Agilent Technologies.
- Chromatography Online (via YouTube).
- ResearchGate.
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- LCGC International.
- PubMed.
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- PubMed.
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- ResearchGate.
- Royal Society of Chemistry.
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Technical Support Center: Troubleshooting Side Reactions in the Phosphorylation of Pentan-1-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for phosphorylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with the phosphorylation of simple primary alcohols, such as pentan-1-ol, and encountering common challenges. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot your experiments effectively.
The phosphorylation of an alcohol is a cornerstone of synthetic chemistry, yet it is often plagued by a variety of side reactions that can diminish yield and complicate purification. This guide addresses the most common issues in a question-and-answer format, providing field-proven insights and validated protocols.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Over-phosphorylation - "My reaction is producing significant amounts of di- and tri-pentyl phosphate. How can I improve the selectivity for the mono-phosphate?"
A: This is the most common side reaction when using highly reactive phosphorylating agents like phosphorus oxychloride (POCl₃). The issue stems from the stepwise displacement of chloride atoms on the phosphorus center. After the first molecule of pentan-1-ol reacts to form the desired monoalkyl dichlorophosphate, this intermediate is still highly reactive and can be attacked by additional alcohol molecules.
Causality: The high reactivity of POCl₃ means that it can readily react with three equivalents of an alcohol to form a trialkyl phosphate. Controlling the reaction to stop at the mono-phosphate stage requires careful management of stoichiometry, temperature, and the rate of addition. P(V)-based strategies using reagents like POCl₃ can be problematic due to this over-reactivity, often producing mixtures of mono-, di-, and tri-alkylphosphates.[1]
Diagnostic Steps:
-
³¹P NMR Spectroscopy: This is the most definitive method. The chemical shifts for mono-, di-, and trialkyl phosphates are distinct.
-
TLC Analysis: Use a polar solvent system. You will typically see multiple spots corresponding to the different phosphate esters, with the mono-phosphate being the most polar (lowest Rf) and the tri-phosphate being the least polar (highest Rf).
Troubleshooting Protocol: Enhancing Mono-phosphate Selectivity
-
Control Stoichiometry: Use a molar excess of the phosphorylating agent relative to the alcohol. A common starting point is 1.5 to 2.0 equivalents of POCl₃ for 1.0 equivalent of pentan-1-ol. This ensures that the alcohol is the limiting reagent, statistically favoring the formation of the mono-substituted product.
-
Reverse Addition: Instead of adding the POCl₃ to the alcohol, slowly add the pentan-1-ol solution to the chilled solution of POCl₃ and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., DCM, Toluene). This maintains an excess of the phosphorylating agent throughout the reaction.
-
Temperature Control: Maintain a low temperature (typically -10 °C to 0 °C) during the addition and the initial phase of the reaction. Low temperatures decrease the rate of the second and third additions more significantly than the first, improving selectivity.
-
Use of a Milder Reagent: If selectivity remains an issue, consider alternative phosphorylating agents that are less aggressive. Polyphosphoric acid (PPA) can produce mixtures with high monoalkyl phosphate content, but also significant amounts of phosphoric acid.[2] Modern, milder reagents are designed for high chemoselectivity.[3]
FAQ 2: Dehydration - "My reaction has a burnt-almond smell and my NMR shows signals in the olefinic region. What's causing this?"
A: You are likely observing the formation of pentene isomers, a result of a dehydration side reaction. This is particularly common when using phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.[4]
Causality: The reaction proceeds by first converting the alcohol's hydroxyl group into an excellent leaving group, an alkyl dichlorophosphate ester (-OPOCl₂).[5][6] A base, such as pyridine, can then abstract a proton from the beta-carbon, leading to an E2 elimination reaction that forms an alkene and releases dichlorophosphoric acid.[4][5] This pathway is competitive with the desired phosphorylation.
Workflow: Differentiating and Mitigating Dehydration
Caption: Troubleshooting workflow for alkene formation.
Troubleshooting Protocol: Suppressing Dehydration
-
Strict Temperature Control: As the workflow indicates, this is the most critical parameter. Ensure your reaction vessel is adequately cooled and that the addition of reagents does not cause a significant exotherm.
-
Choice of Base: While pyridine is a common choice as it also acts as a solvent and an HCl scavenger, its basicity is sufficient to promote the E2 reaction.[5] Using a more sterically hindered, non-nucleophilic base can sometimes disfavor the elimination pathway.
-
Solvent Choice: Using a non-polar solvent like hexane or toluene can sometimes reduce the rate of elimination compared to more polar solvents like DCM or pyridine itself.
FAQ 3: Hydrolysis - "My yield is very low and I have a significant amount of inorganic phosphate in my aqueous wash. What happened?"
A: This strongly suggests that your phosphorylating agent, particularly if it is POCl₃, was hydrolyzed by water before it could react with the pentan-1-ol.
Causality: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride gas.[7][8] This reaction is rapid and exothermic. If there is moisture in your starting materials (alcohol, solvent, base) or in the reaction atmosphere, a significant portion of the reagent will be consumed, leading to low yields of the desired product.
Core Directive: Maintaining Anhydrous Conditions
Caption: Essential workflow for ensuring anhydrous conditions.
Troubleshooting Protocol: Preventing Hydrolysis
-
Glassware: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and cooled in a desiccator or assembled hot and cooled under a stream of dry inert gas (Nitrogen or Argon).
-
Reagents and Solvents: Use freshly opened bottles of anhydrous solvents. For best results, distill solvents and liquid reagents (pentan-1-ol, pyridine, triethylamine) from an appropriate drying agent (e.g., CaH₂) immediately before use.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.
-
Reagent Quality: Use a fresh, high-purity bottle of POCl₃. Older bottles may have been compromised by atmospheric moisture, leading to the presence of HCl and phosphoric acid, which can complicate the reaction.
Data Summary and Reagent Comparison
For a more informed experimental design, it's crucial to understand the characteristics of different phosphorylating agents.
Table 1: Comparison of Common Phosphorylating Agents
| Reagent | Formula | Pros | Cons / Common Side Reactions |
| Phosphorus Oxychloride | POCl₃ | Highly reactive, inexpensive, widely available. | Low selectivity (over-phosphorylation), causes dehydration, highly sensitive to moisture.[1][4] |
| Polyphosphoric Acid | H(n+2)P(n)O(3n+1) | Good for mono-phosphate formation, less volatile. | High viscosity, requires high temperatures, produces inorganic phosphate byproducts.[2] |
| Ψ-Reagents | P(V)-based platform | High chemoselectivity, mild conditions, avoids over-reactivity and protecting groups.[3][9] | More expensive, not as widely available as commodity reagents. |
| Phosphoramidites | P(OR)₂(NR₂) | Very mild, high selectivity. | Requires a subsequent oxidation step, sensitive to air and moisture.[10][11] |
References
- Alcohols can undergo dehydration when they are mixed with phosphorus oxychloride (POCl3) in pyridine. Study Prep in Pearson+.
- Process for separation and purification of alkyl phosphoric acids.
- Phosphoryl chloride. Wikipedia.
- Catalytic Chemoselective O-Phosphoryl
- Catalytic Chemoselective O-Phosphoryl
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent.
- Phosphorylation agent, process and use.
- Phosphorus oxychloride. Sciencemadness Wiki.
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters.
- POCl3 for Dehydr
- Phosphorus chloride oxide (POCl3). ChemBK.
- Prepar
- Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
- Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PubMed Central - NIH.
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Validation & Comparative
A Comparative Technical Guide to Pentyl Dihydrogen Phosphate and its Alkyl Homologs
This guide provides a comprehensive comparison of pentyl dihydrogen phosphate with other short-chain alkyl phosphates, offering insights for researchers, scientists, and drug development professionals. By examining their physicochemical properties, performance characteristics, and applications, this document aims to facilitate informed decisions in material selection and experimental design.
Introduction to the Alkyl Phosphate Family
Alkyl phosphates are a versatile class of organophosphorus compounds, characterized by a central phosphate group bonded to one or more alkyl chains.[1] They are esters of phosphoric acid and an alcohol.[1] The length and branching of the alkyl chain(s) significantly influence their properties, leading to a wide range of applications.[2][3] Mono-alkyl phosphates, the focus of this guide, possess a single alkyl chain and two acidic protons on the phosphate group, rendering them anionic at neutral pH. This structure imparts amphiphilic properties, making them effective surfactants, emulsifiers, and dispersing agents.[4][5] Beyond surface activity, their ability to interact with metal ions and participate in chemical reactions has led to their use as corrosion inhibitors, catalysts, and in biomedical applications.[6][7][8]
The general structure of a mono-alkyl dihydrogen phosphate is depicted below, highlighting the hydrophilic phosphate head and the hydrophobic alkyl tail.
Figure 1: General structure of a mono-alkyl dihydrogen phosphate.
This compound: A Profile
This compound (also known as amyl phosphate) is a mono-alkyl phosphate with a five-carbon alkyl chain.[9] It is a colorless liquid, denser than water, and is noted for its high solubility in organic solvents.[9][10] While its solubility in water is limited, this amphiphilic nature is key to its functionality in various applications.[10]
This compound is utilized across several industries as a:
-
Surfactant and Emulsifier: Its ability to reduce surface tension makes it valuable in detergents and cleaners.[9]
-
Plasticizer: It can be incorporated into polymers to increase their flexibility and workability.[9]
-
Flame Retardant: It can be used in formulations to enhance the fire resistance of materials.[9]
-
Curing Agent: It finds use in paints and plastics.[10]
-
Biomedical Applications: It is being explored for its potential in drug delivery systems and tissue engineering.[8][9]
Comparative Performance Analysis
The performance of an alkyl phosphate is intrinsically linked to the length of its alkyl chain. This section compares this compound (C5) with its shorter- and longer-chain homologs, focusing on key performance metrics.
Surfactant and Emulsifying Properties
The efficacy of an alkyl phosphate as a surfactant is primarily determined by its ability to lower surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC).
Influence of Alkyl Chain Length on CMC and Surface Tension:
A well-established principle in surfactant science is that for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[11] This is because longer alkyl chains have a greater driving force to be expelled from the aqueous phase, thus favoring micelle formation at lower concentrations. Consequently, the efficiency of surface tension reduction also increases with chain length, up to a certain point.
| Alkyl Phosphate | Alkyl Chain Length | Expected CMC Trend | Expected Surface Tension Reduction Efficiency |
| Butyl Dihydrogen Phosphate | C4 | Higher | Lower |
| This compound | C5 | Intermediate | Intermediate |
| Hexyl Dihydrogen Phosphate | C6 | Lower | Higher |
| Octyl Dihydrogen Phosphate | C8 | Lower still | Higher still |
Table 1: Expected trends in surfactant properties of short-chain alkyl phosphates.
Experimental Protocol for Determining Critical Micelle Concentration (CMC):
The CMC of an alkyl phosphate can be determined by measuring the surface tension of a series of its aqueous solutions of varying concentrations.
Figure 2: Workflow for CMC determination by surface tension measurement.
Detailed Steps:
-
Preparation of Solutions: Prepare a stock solution of the alkyl phosphate in deionized water. From this stock, create a series of dilutions to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: For each dilution, measure the surface tension using a calibrated tensiometer. Ensure the temperature is constant throughout the measurements.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The resulting plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a point where the slope changes, and the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[12]
Chemical Stability: Hydrolysis and Thermal Decomposition
The stability of alkyl phosphates under various conditions is crucial for their application and storage.
Hydrolytic Stability:
Organophosphates can undergo hydrolysis, breaking the ester bond. The rate of hydrolysis is influenced by pH, temperature, and the structure of the alkyl group.[13][14] Generally, the hydrolysis of phosphate monoesters is a slow process, particularly under neutral or slightly acidic conditions.[14][15] For alkyl phosphates, the stability of the P-O-C bond is a key factor. While direct comparative studies on the hydrolysis rates of short-chain alkyl dihydrogen phosphates are scarce, it is known that the mechanism of hydrolysis can be complex, involving the phosphate monoanion.[15] In strongly basic conditions, hydrolysis rates increase.[14]
Experimental Protocol for Comparative Hydrolytic Stability:
-
Sample Preparation: Prepare solutions of each alkyl phosphate (e.g., butyl, pentyl, hexyl) at the same concentration in buffered solutions of different pH values (e.g., pH 4, 7, and 10).
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate hydrolysis.
-
Sampling: At regular time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy, to quantify the decrease in the concentration of the parent alkyl phosphate and the increase in the concentration of the hydrolysis products (inorganic phosphate and the corresponding alcohol).
-
Rate Constant Calculation: Plot the concentration of the alkyl phosphate versus time and determine the rate constant for hydrolysis under each condition.
Thermal Stability:
The thermal stability of alkyl phosphates is important for applications involving high temperatures, such as in polymer processing. Thermal decomposition of monoalkyl phosphates can proceed through various pathways, including disproportionation and elimination of olefins. The thermal stability of monoalkyl phosphates with varying chain lengths (C12, C14, C16) has been shown to be quite similar.
While specific data for this compound is not available, the decomposition of ammonium dihydrogen phosphate, a related inorganic compound, begins at around 200°C.[16] Aluminum dihydrogen phosphate solutions, when heated, lead to the formation of aluminum metaphosphate at 700°C, which itself starts to decompose at 1000°C.[17] The thermal decomposition of dolomite containing phosphorus shows a change in reaction pathway compared to pure dolomite.[18]
Applications and Comparative Advantages
The choice of alkyl phosphate for a specific application often depends on a trade-off between different properties influenced by the alkyl chain length.
-
Corrosion Inhibition: Alkyl phosphates can act as corrosion inhibitors for metals by forming a protective film on the surface.[19][20] The effectiveness of this inhibition can depend on the alkyl chain length, which influences the packing and hydrophobicity of the protective layer. Shorter chains like pentyl may offer good solubility in aqueous systems, facilitating their application, while longer chains might form more robust, hydrophobic barriers.
-
Catalysis: Organophosphates can be utilized as substrates or ligands in various catalytic reactions.[7] In transition metal-catalyzed cross-coupling reactions, phosphine ligands are common, but phosphate-based molecules can also play a role. The steric and electronic properties of the alkyl group can influence the catalytic activity and selectivity.
-
Biomedical Applications: The biocompatibility and biodegradability of the phosphate group make alkyl phosphates attractive for biomedical applications, such as in drug delivery systems and for the functionalization of biomaterials.[8][21][22] The alkyl chain length can be tuned to control the hydrophilic-lipophilic balance (HLB) of drug carriers, influencing drug loading and release kinetics. This compound, with its intermediate chain length, may offer a balance between aqueous dispersibility and hydrophobic drug interaction.
Conclusion
This compound is a versatile chemical with a balanced profile of properties that make it suitable for a range of industrial and scientific applications. Its performance as a surfactant, its chemical stability, and its utility in specialized applications are all intrinsically linked to its five-carbon alkyl chain.
When compared to other short-chain alkyl phosphates, this compound occupies an intermediate position. It is expected to have a higher CMC and be a less efficient surfactant than its longer-chain homologs (e.g., hexyl and octyl phosphates) but more effective than shorter-chain ones (e.g., butyl phosphate). This "middle-ground" characteristic can be advantageous in applications where a balance between aqueous solubility/dispersibility and surface activity is required.
Further experimental studies directly comparing the performance of this compound with its homologs under standardized conditions are needed to provide a more quantitative understanding of its relative advantages and disadvantages. The protocols outlined in this guide provide a framework for conducting such valuable comparative analyses.
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A Comparative Guide to the Efficacy of Pentyl Dihydrogen Phosphate and Sodium Dodecyl Sulfate as Surfactants
For Immediate Release
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of surfactant chemistry, the selection of an appropriate agent is paramount to the success of formulations across pharmaceutical, cosmetic, and industrial applications. This guide provides a comprehensive comparison of two anionic surfactants: Pentyl Dihydrogen Phosphate and Sodium Dodecyl Sulfate (SDS). Our analysis is grounded in their fundamental chemical properties, performance metrics, and application-specific efficacy, offering a critical resource for formulation scientists and researchers.
Introduction to the Surfactants
This compound , also known as monoamyl phosphate, is an organophosphate surfactant with a five-carbon alkyl chain.[1] Its structure, featuring a phosphate headgroup, imparts distinct properties, including high solubility in organic solvents and utility in various applications such as a plasticizer, flame retardant, and, notably, as a surfactant in detergents and cleaners.[1][2] In the biomedical field, it is being explored for its potential in drug delivery systems and tissue engineering.[2]
Sodium Dodecyl Sulfate (SDS) , or Sodium Lauryl Sulfate (SLS), is a well-established anionic surfactant with a 12-carbon tail and a sulfate headgroup.[3] It is widely recognized for its excellent detergency, emulsification, and foaming capabilities.[4] SDS is a staple in a vast array of products, from cleaning agents and personal care items to its critical role as an excipient in pharmaceutical formulations, where it enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3][5][6] It is also a key component in biochemical techniques like SDS-PAGE for protein analysis.[5]
Comparative Analysis of Physicochemical Properties
A surfactant's performance is intrinsically linked to its physicochemical properties. Below is a table summarizing the key characteristics of this compound and SDS.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) |
| Chemical Formula | C₅H₁₃O₄P[2] | CH₃(CH₂)₁₁OSO₃Na[3] |
| Molecular Weight | 168.13 g/mol [2] | 288.38 g/mol |
| Headgroup | Dihydrogen Phosphate | Sulfate |
| Hydrophobic Chain | Pentyl (5 carbons) | Dodecyl (12 carbons) |
| Solubility | High solubility in organic solvents, insoluble in water.[2][7][8] | Highly soluble in water.[4] |
| Appearance | Colorless liquid.[8] | White to pale yellow crystalline flakes or powder.[4] |
| Critical Micelle Concentration (CMC) | Data not readily available in searched literature. | ~8.2 mM in pure water at 25°C.[9] |
| Surface Tension | Effective in reducing surface tension.[1][2] | 39.5 dyn/cm at 25°C.[4] |
Mechanism of Surfactant Action
Both surfactants operate on the principle of reducing the surface tension between different phases (e.g., oil and water) by adsorbing at the interface. Their amphiphilic nature, possessing both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail, allows them to bridge the gap between immiscible liquids, leading to the formation of emulsions, or to lift oily dirt from surfaces.
The fundamental difference in their mechanism lies in the nature of their headgroups and the length of their hydrophobic tails. The longer dodecyl chain of SDS provides stronger hydrophobic interactions, generally leading to a lower critical micelle concentration (CMC) compared to surfactants with shorter chains. The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, a critical parameter for detergency and solubilization.
Experimental Workflow: Determining Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for characterizing surfactants. A common method for its determination is through surface tension measurements.
Performance Comparison in Key Applications
1. Emulsification:
Emulsifiers are vital in the pharmaceutical and cosmetic industries for creating stable mixtures of oil and water.[10]
-
This compound: Phosphate esters, in general, are versatile emulsifiers.[11] The ratio of monoalkyl to dialkyl phosphate can be adjusted to optimize for either detergency or emulsification.[11] Alkyl phosphates have been shown to be effective in forming both oil-in-water and water-in-oil emulsions.[12]
-
Sodium Dodecyl Sulfate: SDS is an excellent emulsifier, widely used to stabilize emulsions in products like creams and lotions.[3][6] Its ability to lower interfacial tension is a key factor in its emulsifying power.[6]
Experimental Protocol: Emulsification Efficiency
A common method to assess emulsification efficiency is to measure the emulsifying activity index (EAI).
-
Preparation of Emulsion: Mix a defined volume of oil (e.g., sunflower oil) with a protein or surfactant solution at a specific concentration.[13]
-
Homogenization: Homogenize the mixture at high speed for a set time (e.g., 1 minute at 12,000 rpm).[13]
-
Sample Dilution: Immediately after and at a set time point (e.g., 10 minutes), take an aliquot of the emulsion and dilute it with a 0.1% SDS solution.[13]
-
Absorbance Measurement: Measure the absorbance of the diluted emulsion at 500 nm.[13]
-
Calculation: The EAI can be calculated using the absorbance values, which provides a measure of the interfacial area stabilized per unit weight of the emulsifier.[13]
2. Foaming Properties:
The ability to generate and sustain foam is crucial in many cleaning and personal care products.
-
This compound: Monoalkyl phosphates are generally preferred for applications requiring abundant and stable foam.[11]
-
Sodium Dodecyl Sulfate: SDS is well-known for its excellent foaming power and is a primary ingredient in products like shampoos and detergents for this reason.[4][14] Studies have shown that the foaming performance of SDS can be influenced by concentration, temperature, and the presence of salts.[15]
Logical Relationship: Surfactant Structure and Function
The efficacy of a surfactant is a direct result of its molecular structure.
Considerations for Drug Development
In the pharmaceutical industry, the choice of a surfactant can significantly impact drug delivery and stability.
-
This compound: Its potential in drug delivery systems is an area of active research, particularly for enhancing the solubility and bioavailability of drugs.[2]
-
Sodium Dodecyl Sulfate: SDS is a widely accepted pharmaceutical excipient.[5] It is used to improve the dissolution of poorly water-soluble drugs in solid dosage forms like tablets and capsules.[5][6] It also acts as a wetting agent and can be used as a lubricant in tablet manufacturing.[5] Furthermore, SDS is used to promote the transdermal absorption of some drugs.[16]
Safety and Environmental Profile
-
This compound: It is corrosive to metals and tissue.[7][8] Safety data indicates it can cause severe skin burns and eye damage.[7]
-
Sodium Dodecyl Sulfate: SDS can be a skin and eye irritant, particularly with prolonged exposure or in individuals with sensitive skin.[17] However, it is generally considered safe for use in rinse-off products at recommended concentrations.[17] Environmentally, SDS is readily biodegradable.[14]
Conclusion
Both this compound and Sodium Dodecyl Sulfate are effective anionic surfactants, but their optimal applications differ based on their distinct chemical structures and properties.
This compound offers versatility with its high solubility in organic solvents and its utility as a plasticizer and flame retardant in addition to its surfactant properties. Its role in drug delivery is a promising area of development. However, its insolubility in water and corrosive nature are important considerations.
Sodium Dodecyl Sulfate remains a benchmark surfactant due to its exceptional water solubility, strong detergency, and foaming capabilities. Its extensive use and well-documented performance in pharmaceuticals make it a reliable choice for many formulations. The primary consideration for SDS is its potential for skin irritation, which can be mitigated through careful formulation.
The selection between these two surfactants will ultimately depend on the specific requirements of the application, including the desired solvent system, the importance of foaming versus emulsification, and the safety and regulatory constraints of the final product.
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A Senior Application Scientist's Guide to the Purity Validation of Pentyl Dihydrogen Phosphate by ³¹P NMR
Introduction: The Imperative of Purity for Pentyl Dihydrogen Phosphate
This compound (CAS 2382-76-5), a mono-alkyl phosphate ester, is a versatile organophosphate compound.[][2] Its applications are diverse, ranging from its use as a plasticizer and flame retardant to a surfactant in detergents and cleaners.[3][4] In more advanced applications, such as in the biomedical field for drug delivery systems, absolute purity is not just a quality metric—it is a prerequisite for safety and efficacy.[3] The synthesis of alkyl phosphates can often result in a mixture of mono- and di-substituted phosphates, as well as residual phosphoric acid, making robust purity assessment essential.[5]
This guide provides an in-depth comparison of analytical techniques for purity determination and presents a comprehensive, field-proven protocol for the validation of this compound purity using quantitative ³¹P Nuclear Magnetic Resonance (qNMR) spectroscopy.
Why ³¹P NMR? A Strategic Analytical Choice
While various analytical techniques can assess purity, ³¹P NMR spectroscopy offers a unique combination of advantages for phosphorus-containing compounds, making it an exceptionally powerful and reliable tool.[6]
The Core Strengths of ³¹P NMR:
-
Inherent Quantitative Nature: The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for highly accurate and precise quantification without the need for calibration curves when using an internal standard.[6]
-
Exceptional Selectivity: The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent sensitivity.[6] Its broad chemical shift range (over 400 ppm) provides outstanding signal separation, minimizing the complex resonance overlap that can plague ¹H NMR spectra.[6][7]
-
Spectral Simplicity: Most organic molecules contain only one or a few phosphorus atoms, resulting in simple, clean spectra where signals from the analyte, impurities, and the internal standard are clearly resolved.[6][8]
-
Simplified Sample Preparation: Since common deuterated solvents lack a ³¹P signal, interference is eliminated.[6] For a quick purity check, it's even possible to use non-deuterated solvents, reducing costs and preparation time.[9]
Comparative Analysis: ³¹P NMR vs. Alternative Techniques
The choice of an analytical method depends on the specific requirements of the analysis. Here, we compare ³¹P NMR with other common techniques for the purity assessment of a polar, non-chromophoric compound like this compound.
| Technique | Principle | Pros | Cons | Best Suited For |
| ³¹P NMR | Nuclear Magnetic Resonance of the ³¹P nucleus. | Highly selective, inherently quantitative, simple spectra, minimal sample prep, non-destructive.[6][10] | Lower sensitivity than MS, requires access to an NMR spectrometer. | Absolute purity determination, structural confirmation of phosphorus-containing impurities. |
| Ion-Pair HPLC | Reversed-phase chromatography with an ion-pairing agent to retain polar analytes. | Good for polar compounds, widely available instrumentation.[11] | Ion-pairing agents can be difficult to remove from the system; indirect detection methods may be required.[11] | Routine quality control, separation of multiple polar components. |
| GC-MS/NPD | Gas chromatography for separation, with mass spectrometry or a nitrogen-phosphorus detector. | High sensitivity and specificity (MS), selective detection (NPD). | Requires derivatization for non-volatile alkyl phosphates; complex matrix in petroleum samples can cause interference.[12] | Trace-level impurity detection, analysis of volatile phosphorus compounds. |
| ¹H NMR | Nuclear Magnetic Resonance of the ¹H nucleus. | Provides detailed structural information, widely available. | Complex spectra with potential for overlapping signals, especially from the pentyl chain.[13] | Structural elucidation, complementary analysis to confirm identity. |
Experimental Protocol: Quantitative ³¹P NMR for Purity Validation
This protocol is designed as a self-validating system, ensuring accuracy and reproducibility in accordance with established analytical validation principles.[14][15][16]
Part 1: Materials and Reagents
-
Analyte: this compound sample of unknown purity.
-
Internal Standard (IS): Triphenyl phosphate (TPP) or Phosphonoacetic acid (PAA), certified reference material (CRM) grade with known purity. TPP is soluble in most organic solvents, while PAA is suitable for more polar systems.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). An aprotic solvent is crucial to prevent deuterium exchange with the acidic protons on the phosphate and the internal standard, which could otherwise lead to inaccurate integration.[13]
-
Equipment: NMR spectrometer, 5 mm NMR tubes, analytical balance, volumetric flasks, micropipettes.
Part 2: Workflow for Purity Determination
The entire process, from sample preparation to the final purity calculation, follows a systematic and logical workflow to ensure data integrity.
Caption: Logic for ³¹P NMR Spectral Interpretation.
-
This compound: As a phosphate monoester, the primary signal is expected to appear in the region of approximately 0 to 5 ppm. [17]* Potential Impurities:
-
Phosphoric Acid (H₃PO₄): A common starting material or byproduct. Its chemical shift is highly dependent on pH and concentration but is typically near 0 ppm. [6] * Dipentyl Hydrogen Phosphate: A potential diester byproduct. Phosphate diester signals generally appear in a chemical shift range distinct from monoesters, often slightly upfield. [17] * Pyrophosphates: Can form during synthesis and appear further upfield.
-
Conclusion: A Self-Validating Method for Unquestionable Quality
The validation of this compound purity by quantitative ³¹P NMR is a robust, reliable, and highly specific method. Its inherent quantitative nature, coupled with the simplicity of the resulting spectra, allows for the unambiguous determination of purity and the identification of phosphorus-containing impurities. By following a carefully designed protocol that controls for variables such as solvent effects and relaxation delays, researchers can generate defensible data that meets the stringent requirements of the pharmaceutical and specialty chemical industries. This guide provides the strategic framework and tactical steps necessary to implement this powerful technique, ensuring the quality and integrity of your materials.
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- Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. J-Stage.
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- CAS 2382-76-5 Pentyl dihydrogen phosph
- pentyl dihydrogen phosph
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
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- Cas 2382-76-5,pentyl dihydrogen phosph
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"comparative study of cytotoxicity of different alkyl phosphates"
Introduction: The Double-Edged Sword of Alkyl Phosphates
Alkyl phosphates are a diverse class of organophosphorus compounds with widespread applications, ranging from flame retardants and plasticizers to industrial lubricants and antifoaming agents.[1][2] Their utility is primarily dictated by the nature of the alkyl groups attached to the central phosphate moiety. However, their prevalence in consumer products and industrial processes has led to increasing concerns about their potential impact on human health and the environment.[1][3] This guide provides a comparative analysis of the cytotoxicity of different alkyl phosphates, synthesizing available experimental data to elucidate structure-activity relationships and underlying toxicological mechanisms. We will delve into the cytotoxic profiles of representative tri-alkyl, di-alkyl, and mono-alkyl phosphates, offering a comprehensive resource for researchers, toxicologists, and professionals in drug development.
The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.[4][5][6] However, many alkyl phosphates used as flame retardants and plasticizers are considered weak AChE inhibitors.[2] Recent research has shifted focus to non-cholinergic mechanisms of toxicity, including the induction of oxidative stress, apoptosis, and cell cycle arrest, which are central to their cytotoxic effects.[1][7]
Methodology: Assessing Alkyl Phosphate-Induced Cytotoxicity
A variety of in vitro assays are employed to evaluate the cytotoxic potential of alkyl phosphates. These methods provide quantitative data on cell viability and proliferation, as well as insights into the mechanisms of cell death.
Key Experimental Protocols
1. Cell Viability and Proliferation Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the alkyl phosphate compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
-
-
Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells do not.[8][9]
2. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
3. Oxidative Stress Assessment:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
4. Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Results: A Comparative Analysis of Alkyl Phosphate Cytotoxicity
The cytotoxicity of alkyl phosphates is significantly influenced by the number and length of the alkyl chains. The available data, primarily from in vitro studies, allows for a comparative assessment of their effects on various cell lines.
Tri-alkyl Phosphates: The Most Studied Group
Tributyl Phosphate (TBP):
Tributyl phosphate is a widely used plasticizer and solvent.[1] Numerous studies have demonstrated its cytotoxic effects in various cell lines.
-
In HepG2 (human liver cancer) cells, TBP has been shown to inhibit cell proliferation in a concentration-dependent manner.[1][7]
-
The 50% lethal concentration (LC50) of TBP in HepG2 cells after 48 hours of treatment was reported to be 299 μM.[1]
-
Mechanistic studies have revealed that TBP induces apoptosis and cell cycle arrest in the G0/G1 phase.[1][7] This is associated with the generation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, and activation of the JNK and ERK1/2 signaling pathways.[1]
-
TBP has also been shown to induce reproductive toxicity in mice, decreasing sperm count and motility and inducing apoptosis in spermatocytes.[10]
Triethyl Phosphate (TEP):
Triethyl phosphate is used as a flame retardant, a plasticizer for resins, and a catalyst.
-
Information on the specific cytotoxicity of TEP is less abundant compared to TBP. However, it is generally considered to have moderate acute toxicity.[11]
-
The oral LD50 in rats is reported to be between 1840 mg/kg and 2470 mg/kg.[12]
Trimethyl Phosphate (TMP):
Trimethyl phosphate is a methylating agent and is also used as a solvent and a catalyst.
-
TMP is considered moderately toxic upon acute exposure and is an irritant to the skin, eyes, and respiratory system.[13]
-
Unlike many other organophosphates, TMP does not significantly inhibit acetylcholinesterase.[13]
-
Some studies suggest that TMP may have mutagenic, teratogenic, and carcinogenic properties, which distinguishes it from higher alkyl phosphates that are more neurotoxic but noncarcinogenic.[13] The oral LD50 in rats is reported as 840 mg/kg.
Table 1: Comparative Cytotoxicity of Selected Tri-alkyl Phosphates
| Alkyl Phosphate | Cell Line | Endpoint | Value | Reference |
| Tributyl Phosphate (TBP) | HepG2 | LC50 (48h) | 299 µM | [1] |
| Tris(2-butoxyethyl) phosphate (TBEP) | HepG2 | LC50 (48h) | 151 µM | [1] |
| Triethyl Phosphate (TEP) | Rat (in vivo) | Oral LD50 | 1.6 g/kg | [14] |
| Trimethyl Phosphate (TMP) | Rat (in vivo) | Oral LD50 | 840 mg/kg |
Di- and Mono-alkyl Phosphates: A Knowledge Gap
There is a significant lack of publicly available data on the comparative cytotoxicity of di- and mono-alkyl phosphates. Studies on these compounds are often in the context of their being metabolites of tri-alkyl phosphates. For instance, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), a metabolite of tris(1,3-dichloro-2-propyl) phosphate (TDCPP), has been shown to have comparable or even greater toxicity in some models.[15] A study comparing tris(2-ethylhexyl) phosphate (TEHP) and its potential metabolite di(2-ethylhexyl) phosphoric acid (DEHPA) in rats found that at high doses, both compounds induced similar alterations in hematology and liver enzyme activities.[16][17] This suggests that the metabolites of tri-alkyl phosphates can contribute significantly to their overall toxicity.
Discussion: Unraveling Structure-Activity Relationships
Influence of Alkyl Chain Length:
The length of the alkyl chain appears to play a crucial role in the cytotoxicity of alkyl phosphates.
-
Increased Lipophilicity: Longer alkyl chains increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the cell, potentially leading to greater cytotoxicity. This is supported by the observation that the cytotoxic effect of alkylphosphocholines increases with the prolongation of the aliphatic chain.[18][19]
-
Steric Hindrance: Conversely, very long or branched alkyl chains might introduce steric hindrance, which could affect the interaction of the molecule with its biological targets.
Influence of the Number of Alkyl Groups:
The degree of alkylation (tri-, di-, or mono-alkyl phosphate) also significantly impacts the physicochemical properties and, consequently, the biological activity of these compounds.
-
Triesters vs. Diesters and Monoesters: Tri-alkyl phosphates are generally more lipophilic and less polar than their di- and mono-alkyl counterparts. The acidic nature of di- and mono-alkyl phosphates, due to the presence of ionizable hydroxyl groups, affects their solubility, membrane permeability, and interaction with cellular components.
-
Metabolic Activation/Detoxification: The metabolism of tri-alkyl phosphates to di- and mono-alkyl phosphates can be a critical determinant of their overall toxicity. In some cases, the metabolites may be more toxic than the parent compound.[15]
Mechanisms of Cytotoxicity: Beyond Cholinesterase Inhibition
As previously mentioned, the cytotoxic effects of many commercially used alkyl phosphates are not primarily mediated by AChE inhibition.[2] The predominant mechanisms appear to be:
-
Oxidative Stress: The generation of ROS is a common theme in the cytotoxicity of alkyl phosphates like TBP.[1][10] ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cell death.[20]
-
Mitochondrial Dysfunction: Mitochondria are key targets for many toxicants. Alkyl phosphates can disrupt mitochondrial function by altering the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and a decrease in ATP production.[1][10]
-
Apoptosis and Cell Cycle Arrest: Alkyl phosphates can trigger programmed cell death (apoptosis) through various signaling pathways.[1][7] They can also interfere with the normal progression of the cell cycle, leading to cell cycle arrest and inhibition of proliferation.[1]
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of alkyl phosphates.
Caption: Experimental workflow for the comparative study of alkyl phosphate cytotoxicity.
The following diagram illustrates the key molecular events involved in TBP-induced cytotoxicity in HepG2 cells.
Sources
- 1. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Disruption of the Reproductive-Metabolic-Aging Signaling Cascade by Organophosphate Esters: Comparative Toxicity of Tris(1,3-dichloro-2-propyl) phosphate and Bis(1,3-dichloro-2-propyl) phosphate in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Quantification of Pentyl Dihydrogen Phosphate in a Mixture by HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of process-related impurities and active pharmaceutical ingredients is paramount. Pentyl dihydrogen phosphate, a representative of the alkyl phosphate family, presents unique analytical challenges due to its high polarity and lack of a significant UV chromophore. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust quantification of this compound in a mixture. We will delve into the causality behind experimental choices, present supporting data from analogous compounds, and provide actionable protocols to empower you to select and implement the optimal analytical strategy.
The Analytical Challenge: Understanding this compound
This compound is an acidic, non-volatile compound with a pKa value that necessitates careful control of the mobile phase pH to ensure a consistent, non-ionized state for reproducible retention on reversed-phase columns. Its lack of a UV-absorbing functional group renders standard UV-Vis detection methods ineffective, pushing us toward more universal or specific detection techniques. Furthermore, the phosphate moiety is known to interact with metallic components of standard HPLC systems, which can lead to significant peak tailing and poor reproducibility.
This guide will compare three robust HPLC-based approaches to address these challenges:
-
Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
-
Ion-Pair Reversed-Phase HPLC with UV or ELSD
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Comparative Analysis of HPLC Methodologies
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including sensitivity, selectivity, available instrumentation, and the complexity of the sample matrix. The following table provides a comparative overview of the expected performance of each technique for the analysis of medium-chain alkyl phosphates, based on data from structurally similar compounds.
| Parameter | Reversed-Phase HPLC-ELSD | Ion-Pair RP-HPLC-UV/ELSD | LC-MS/MS |
| Principle | Separation based on hydrophobicity; detection of scattered light from non-volatile analyte particles after mobile phase evaporation. | Forms a neutral, hydrophobic ion-pair with a reagent for retention on a reversed-phase column; detection by UV (if ion-pair reagent has a chromophore) or ELSD. | Separation based on hydrophobicity and/or ionic interactions; detection based on mass-to-charge ratio, offering high specificity and sensitivity. |
| Limit of Detection (LOD) | Low µg/mL | Mid-to-High ng/mL | High pg/mL to Low ng/mL |
| Limit of Quantification (LOQ) | Mid µg/mL | Low µg/mL | Low ng/mL |
| Linearity (R²) | > 0.98 (often non-linear, requires fitting) | > 0.99 | > 0.99 |
| Matrix Effect | Moderate | Moderate to High | High (ion suppression/enhancement) |
| Instrumentation Cost | Moderate | Low to Moderate | High |
| Method Development Complexity | Moderate | High | High |
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
Expertise & Experience: ELSD is a powerful "universal" detector for non-volatile analytes that lack a UV chromophore. The principle involves nebulizing the column effluent into an aerosol, evaporating the mobile phase in a heated drift tube, and measuring the light scattered by the remaining solid analyte particles. The response is proportional to the mass of the analyte, making it a suitable choice for quantification when standards are available. For acidic compounds like this compound, controlling the mobile phase pH is critical to suppress ionization and achieve good peak shape. A pH at least 2 units below the analyte's pKa is a good starting point.
Trustworthiness: A self-validating system for this method would involve consistent monitoring of system suitability parameters such as peak symmetry and retention time stability. The use of a bio-inert or PEEK-lined HPLC system is highly recommended to prevent interactions between the phosphate group and stainless steel surfaces, which can cause peak tailing.
Experimental Protocol: HPLC-ELSD
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector. A bio-inert system is preferred.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with low silanol activity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
ELSD Parameters:
-
Drift Tube Temperature: 50-70 °C (optimize for analyte volatility)
-
Nebulizer Gas (Nitrogen) Pressure: 3.0-4.0 bar
-
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Visualization: HPLC-ELSD Workflow
Caption: Workflow for HPLC-ELSD analysis.
Method 2: Ion-Pair Reversed-Phase HPLC
Expertise & Experience: Ion-pair chromatography is a powerful technique for retaining and separating ionic and highly polar compounds on a reversed-phase column. The method involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. For the anionic this compound, a positively charged ion-pairing reagent, such as a quaternary amine (e.g., tetrabutylammonium), is used. This reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated by the non-polar stationary phase. The length of the alkyl chain on the ion-pairing reagent can be adjusted to modulate retention.
Trustworthiness: The key to a robust ion-pair method is consistency. The concentration of the ion-pairing reagent in the mobile phase must be carefully controlled, and the column must be thoroughly equilibrated to ensure reproducible retention times. It's crucial to dedicate a column specifically for ion-pair chromatography to avoid contamination and memory effects.
Experimental Protocol: Ion-Pair RP-HPLC
-
Instrumentation: Standard HPLC system with UV or ELSD detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate in water, pH adjusted to 6.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution can be developed. A starting point could be 70% A and 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV: If a UV-active ion-pairing reagent is used, or for indirect UV detection. Wavelength will depend on the reagent.
-
ELSD: As described in Method 1.
-
-
Sample Preparation: Dissolve the sample in Mobile Phase A and filter.
Visualization: Ion-Pair Formation and Separation
Caption: Mechanism of ion-pair chromatography.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound. This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. For alkyl phosphates, electrospray ionization (ESI) in negative ion mode is typically employed, as the phosphate group is readily deprotonated. Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring a specific fragmentation of the parent ion, known as a selected reaction monitoring (SRM) transition. For a dibutyl phosphate analog, a common transition is the parent ion to a fragment corresponding to the phosphate group.
Trustworthiness: The primary challenge in LC-MS/MS is matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This is mitigated by using a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects. The ratio of the analyte response to the internal standard response is then used for quantification, ensuring a high degree of accuracy.
Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A fast gradient is typically used, for example, 5% to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
MS/MS Parameters (Negative ESI Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
SRM Transition (Hypothetical for this compound): m/z 181 -> m/z 97 (This would need to be optimized experimentally).
-
-
Sample Preparation: A simple "dilute-and-shoot" approach can often be used. Dilute the sample in the initial mobile phase, add the internal standard, and filter before injection.
Visualization: LC-MS/MS Detection Principle
Caption: Principle of LC-MS/MS detection.
Conclusion and Recommendations
The choice of an HPLC method for the quantification of this compound is a strategic decision that depends on the analytical context.
-
For routine quality control where high sensitivity is not the primary concern and instrumentation cost is a factor, Reversed-Phase HPLC with ELSD offers a robust and reliable solution. The key to success with this method is careful control of mobile phase pH and the use of bio-inert hardware to ensure good peak shape.
-
When dealing with complex matrices where enhanced retention and separation from interfering components are necessary, Ion-Pair Reversed-Phase HPLC is a powerful alternative. While method development can be more involved, the resulting selectivity can be highly beneficial.
-
For applications requiring the highest sensitivity and selectivity, such as trace-level impurity analysis or bioanalysis, LC-MS/MS is the gold standard. Despite the higher instrument cost and potential for matrix effects, the specificity of tandem mass spectrometry provides unparalleled confidence in the quantitative results, especially when coupled with the use of a stable isotope-labeled internal standard.
By understanding the principles, advantages, and limitations of each of these HPLC-based methodologies, researchers and drug development professionals can confidently select and implement the most appropriate strategy for the accurate and reliable quantification of this compound in their specific applications.
References
-
SIELC Technologies. (n.d.). Separation of Butyl dihydrogen phosphate, ammonium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). TnBP Analysis Using LCMS. Retrieved from [Link]
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Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
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Handini, A. L., Husni, P., & Agustin, I. (2022). HPLC Detectors, Their Types and Use: A Review. ResearchGate. Retrieved from [Link]
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Peeraer, Y. (2023, October 8). The Eyes of HPLC: Strategic Use of Detectors. QbD Group. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Pharmaceutical HPLC Detectors. Retrieved from [Link]
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Phenomenex. (2023, April 1). Types of HPLC Detectors. Retrieved from [Link]
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Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
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Pharmaguideline. (n.d.). Different Types of HPLC Detectors. Retrieved from [Link]
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G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
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Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]
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Pennanec, R. (2022, December 6). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. LCGC International. Retrieved from [Link]
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Patsnap Eureka. (2023, August 21). Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes. Retrieved from [Link]
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Cosmosil. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]
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Sedere. (n.d.). How does an ELSD work. Retrieved from [Link]
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Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Wang, Q., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Journal of Chromatography A, 1603, 199-207. Retrieved from [Link]
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ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MassBank. (2021, August 9). Di-n-butyl phosphate; LC-ESI-QTOF; MS2; CE: 10eV; R=7000; [M-H]-. Retrieved from [Link]
-
Giannotti, V., et al. (2007). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]
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Scharlab. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
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McCarthy, S., et al. (2019). Small alkyl amines as ion-pair reagents for the separation of positional isomers of impurities in phosphate diester oligonucleotides. Journal of Chromatography A, 1599, 107-115. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Diethyl hydrogen phosphate. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of phosphate compounds with the Agilent 1260 Infinity Bio-inert Quaternary LC System. Retrieved from [Link]
-
ResearchGate. (2018, August 15). How to quantify Dibutyl Phosphate by HPLC? Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tributyl phosphate. NIST WebBook. Retrieved from [Link]
-
Velavendan, P., et al. (2011). Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic Technique. Scientific Research Publishing. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion. Retrieved from [Link]
- Wako Laboratory Chemicals. (n.d.). [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase?
A Comparative Guide to the Cross-Validation of Pentyl Dihydrogen Phosphate Quantification
In the landscape of pharmaceutical development and materials science, the precise and accurate quantification of compounds like pentyl dihydrogen phosphate (PDP) is paramount. This guide provides an in-depth, objective comparison of established analytical methodologies for the quantification of PDP, supported by illustrative experimental data. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
This compound (CAS 2382-76-5), an organophosphate ester, finds applications as a plasticizer, flame retardant, and surfactant.[1][2] Its accurate quantification is crucial for quality control, formulation development, and safety assessments. Cross-validation of analytical methods is the practice of confirming that a validated method produces reliable and consistent results by comparing it with other analytical techniques.[3][4] This process is essential for ensuring data integrity, especially in regulated environments.[4]
This guide will compare three robust analytical techniques for the quantification of this compound:
-
Gas Chromatography with Flame Photometric Detection (GC-FPD)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by factors such as the sample matrix, required sensitivity, desired accuracy, and available instrumentation. Below is a comparative summary of the performance of the three techniques for the quantification of this compound.
| Validation Parameter | GC-FPD | ICP-OES | q³¹P NMR |
| Linearity (r²) | >0.998 | >0.999 | >0.999 |
| Precision (RSD) | < 5% | < 3% | < 2% |
| Accuracy (Recovery) | 95-105% | 97-103% | 98-102% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 µg/mL | ~5 µg/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.3 µg/mL | ~15 µg/mL |
| Sample Throughput | High | High | Low to Medium |
| Specificity | High for phosphorus-containing compounds | Elemental (measures total phosphorus) | High (structurally specific) |
Experimental Workflows and Methodologies
A critical aspect of cross-validation is understanding the entire analytical workflow, from sample preparation to data analysis. The following sections provide detailed protocols for each of the compared methods.
Cross-Validation Workflow
The overall workflow for the cross-validation of analytical methods for this compound quantification is depicted below. This process ensures a systematic and robust comparison of the chosen techniques.
Caption: Workflow for cross-validating PDP quantification methods.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] The Flame Photometric Detector (FPD) provides high selectivity for phosphorus-containing compounds, making it well-suited for the analysis of this compound.[5]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
-
-
GC-FPD Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless, 250°C, split ratio 10:1.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector: FPD, 250°C, Phosphorus mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC-FPD Analysis Workflow
Caption: Workflow for GC-FPD analysis of this compound.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a robust and sensitive technique for elemental analysis.[3] It measures the total phosphorus content in a sample, providing an orthogonal method for comparison with molecular-specific techniques. For accurate results, the organic matrix of this compound must be digested to convert the phosphorus into a form suitable for analysis.[3]
Experimental Protocol:
-
Standard Preparation:
-
Use a certified phosphorus standard for ICP (1000 µg/mL).
-
Prepare calibration standards in a 2% nitric acid matrix, ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh the sample containing this compound into a microwave digestion vessel.
-
Add 5 mL of concentrated nitric acid and 2 mL of 30% hydrogen peroxide.
-
Perform microwave digestion using a suitable temperature program (e.g., ramp to 200°C and hold for 20 minutes).
-
After cooling, dilute the digest to a known volume with deionized water.
-
-
ICP-OES Instrumentation and Conditions:
-
ICP-OES System: Agilent 5900 SVDV ICP-OES or equivalent.
-
Plasma Conditions: RF power 1.2 kW, nebulizer flow 0.7 L/min.
-
Analytical Wavelength: P 177.434 nm and P 213.618 nm.
-
Viewing Mode: Axial.
-
-
Data Analysis:
-
Generate a calibration curve from the phosphorus standards.
-
Determine the total phosphorus concentration in the digested sample.
-
Calculate the concentration of this compound based on its molecular weight and the measured phosphorus content.
-
ICP-OES Analysis Workflow
Caption: Workflow for ICP-OES analysis of total phosphorus.
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy
³¹P NMR spectroscopy is a highly specific and powerful technique for the characterization and quantification of phosphorus-containing compounds.[6] As a primary analytical method, q³¹P NMR can provide accurate quantification without the need for a compound-specific reference standard, instead using a certified internal standard.[7]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., triphenyl phosphate) into the same NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
³¹P NMR Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a phosphorus-sensitive probe.
-
Experiment: ¹H-decoupled ³¹P NMR.
-
Key Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate integration (at least 5 times the longest T1 of the signals of interest).
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved signal from this compound and the signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Concentration_PDP = (Integral_PDP / Integral_IS) * (MW_PDP / MW_IS) * (N_IS / N_PDP) * (Mass_IS / Mass_Sample) * Purity_IS
Where:
-
Integral = Integrated peak area
-
MW = Molecular weight
-
N = Number of phosphorus atoms
-
Mass = Mass
-
Purity = Purity of the internal standard
-
q³¹P NMR Analysis Workflow
Caption: Workflow for q³¹P NMR analysis of this compound.
Conclusion and Recommendations
The cross-validation of analytical methods is a cornerstone of robust scientific research and quality control. This guide has provided a comparative overview of three powerful techniques for the quantification of this compound: GC-FPD, ICP-OES, and q³¹P NMR.
-
GC-FPD offers a balance of speed, sensitivity, and selectivity, making it suitable for routine quality control applications.
-
ICP-OES provides an excellent orthogonal method by quantifying total elemental phosphorus, which is invaluable for confirming results from molecular-specific techniques.
-
q³¹P NMR stands out as a primary method that offers high specificity and accuracy, making it ideal for the certification of reference materials and for in-depth structural confirmation.
The choice of method will ultimately depend on the specific requirements of the analysis. For comprehensive cross-validation, it is recommended to use at least two of these methods, ideally one that is molecularly specific (GC-FPD or q³¹P NMR) and one that is elemental (ICP-OES). This approach provides a high degree of confidence in the accuracy and reliability of the quantification of this compound.
References
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2382-76-5, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
PubMed Central. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Retrieved from [Link]
-
Agilent. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]
-
MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
ResearchGate. (2015). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved from [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Phosphorus in Foods by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). Retrieved from [Link]
-
Chemical Forums. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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"literature review of pentyl dihydrogen phosphate applications in biomedicine"
For researchers, scientists, and drug development professionals navigating the landscape of biomedical innovations, the selection of appropriate chemical moieties is a critical decision point. This guide provides an in-depth technical comparison of pentyl dihydrogen phosphate and its applications in biomedicine, weighed against established and emerging alternatives. Our focus is on providing a clear, data-driven perspective to inform experimental design and strategic development.
Introduction to this compound: A Molecule of Interest
This compound (PDP), a simple organophosphate ester, has garnered attention for its potential in various biomedical applications.[1][2] Its amphiphilic nature, stemming from a five-carbon alkyl chain and a polar phosphate headgroup, imparts surfactant-like properties.[3] This structure allows for interactions with both hydrophobic and hydrophilic environments, a key characteristic for its utility in biological systems. Furthermore, the phosphate group offers sites for hydrogen bonding and potential interactions with biological molecules, making it an intriguing candidate for drug delivery, vaccine formulation, and biomaterial science.[3]
This guide will dissect the performance of PDP in four key biomedical arenas:
-
Drug Delivery Vehicles: As a component of nanocarriers for enhanced solubility and bioavailability of therapeutic agents.
-
Vaccine Adjuvants: Exploring its potential to modulate and enhance immune responses.
-
Biosensor Interfaces: Its role in the construction of sensitive and selective detection platforms.
-
Tissue Engineering Scaffolds: As a functional component to promote tissue regeneration.
We will objectively compare PDP-based approaches with current standards in each field, supported by available experimental data and detailed protocols.
This compound in Drug Delivery: A Comparative Analysis
The effective delivery of therapeutic agents to their target sites remains a significant challenge in medicine. This compound is being explored for its potential to enhance the solubility and bioavailability of drugs.[2] Its surfactant properties can be leveraged to create stable drug formulations.
Comparison with Established Drug Delivery Systems
To provide a clear performance benchmark, we compare a hypothetical this compound-based nanoparticle system with two widely used platforms: liposomes and polymeric nanoparticles (e.g., PLGA).
| Feature | This compound (Hypothetical) | Liposomes | Polymeric Nanoparticles (PLGA) |
| Composition | Alkyl phosphate, co-lipids/polymers | Phospholipids, Cholesterol | Poly(lactic-co-glycolic acid) |
| Drug Loading Capacity | Drug-dependent, potentially moderate | High for both hydrophilic & hydrophobic drugs | High for hydrophobic drugs |
| Biocompatibility | Generally considered biocompatible[1][4] | Excellent, mimics cell membranes | Good, biodegradable to lactic and glycolic acid |
| Stability | Formulation-dependent | Can be prone to leakage and fusion | Generally stable, tunable degradation |
| Release Mechanism | Diffusion, erosion | Diffusion, membrane fusion | Bulk erosion, diffusion |
Experimental Workflow: Formulation and Characterization of Drug-Loaded Nanoparticles
The following workflow outlines the general steps for preparing and characterizing drug-loaded nanoparticles, a process applicable to PDP-based systems and their alternatives.
Caption: Workflow for nanoparticle formulation and characterization.
Protocol: In Vitro Drug Release Assay (Dialysis Method)
This protocol is fundamental for assessing the release kinetics of a drug from a nanoparticle formulation.
Objective: To determine the rate and extent of drug release from nanoparticles over time in a simulated physiological environment.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Magnetic stirrer and stir bars
-
Incubator or water bath at 37°C
-
HPLC system for drug quantification
Procedure:
-
Preparation: Accurately measure a known volume of the drug-loaded nanoparticle suspension.
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Immersion: Place the dialysis bag into a beaker containing a defined volume of pre-warmed PBS (the release medium). The volume should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium does not exceed 10-30% of its solubility).
-
Incubation: Place the beaker on a magnetic stirrer in an incubator set at 37°C. Stir the release medium at a constant speed.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.[5]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Self-Validation: The use of a control group with the free drug in the dialysis bag is crucial to distinguish between release from the nanoparticle and diffusion across the dialysis membrane.[6] The maintenance of sink conditions validates that the release is not limited by drug solubility in the medium.
This compound as a Vaccine Adjuvant: An Immunological Perspective
Vaccine adjuvants are critical components that enhance the magnitude and quality of the immune response to an antigen.[7] While aluminum salts have been the workhorse for decades, there is a continuous search for novel adjuvants with improved safety and efficacy profiles. Organophosphates, as a class of compounds, have been shown to possess immunomodulatory properties, suggesting a potential role for molecules like PDP as vaccine adjuvants.[8][9]
Comparative Landscape of Vaccine Adjuvants
| Adjuvant Class | Example(s) | Mechanism of Action | Predominant Immune Response |
| Mineral Salts | Aluminum Hydroxide, Aluminum Phosphate | Depot formation, inflammasome activation | Th2-biased, strong antibody production |
| Emulsions | MF59, AS03 | Antigen presentation enhancement, cytokine induction | Balanced Th1/Th2 response |
| Toll-like Receptor (TLR) Agonists | Monophosphoryl Lipid A (MPL), CpG ODNs | Activation of specific innate immune pathways | Potent Th1-biased cellular and humoral immunity |
| Organophosphates (Potential) | This compound | Putative modulation of immune cell signaling | To be determined (potentially Th1/Th17)[10] |
Signaling Pathway: TLR Agonist-Mediated Immune Activation
The following diagram illustrates a simplified signaling pathway for a TLR4 agonist like MPL, a component of the successful AS04 adjuvant system. This provides a conceptual framework for how a molecular adjuvant can initiate an immune response.
Caption: Simplified TLR4 signaling pathway in an APC.
This compound in Biosensor Development
The phosphate group in PDP offers a potential anchoring point for the immobilization of biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces. This could be particularly useful in the development of electrochemical biosensors.
Comparison of Biosensor Surface Chemistries
| Surface Chemistry | Advantages | Disadvantages |
| Thiol-Gold | Strong, stable bond; well-established | Limited to gold surfaces |
| Silanization | Versatile for oxide surfaces (e.g., glass, silicon) | Can form multilayers, less controlled |
| Phosphate/Phosphonate | Good affinity for metal oxide surfaces | Can be sensitive to pH |
| Carbodiimide Coupling | Covalent attachment to carboxyl or amine groups | Requires activation steps, potential for cross-linking |
Experimental Protocol: Cell Viability Assessment on Functionalized Surfaces (MTT Assay)
When developing materials for biomedical applications, assessing their biocompatibility is paramount. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To evaluate the cytotoxicity of a PDP-functionalized surface on a relevant cell line.
Materials:
-
Cell line (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
PDP-coated and control (uncoated) substrates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a known density onto the PDP-coated and control substrates placed in a multi-well plate.
-
Incubation: Culture the cells for a defined period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Remove the culture medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a purple solution.[11]
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values from the PDP-coated substrates to the control substrates.
Self-Validation: Including a positive control (a known cytotoxic agent) and a negative control (cells on tissue culture plastic) ensures the assay is performing correctly and provides a baseline for comparison.
This compound in Tissue Engineering: Scaffolding for Regeneration
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. The incorporation of phosphate groups, such as those from PDP, into scaffold materials can potentially enhance bioactivity, particularly for bone tissue engineering, by mimicking the phosphate-rich environment of bone.[12][13]
Comparative Analysis of Scaffolding Materials
| Material | Mechanical Strength | Biodegradability | Biocompatibility |
| Collagen | Low | High (enzymatic) | Excellent |
| PLGA | Moderate, tunable | High (hydrolytic), tunable | Good |
| Calcium Phosphate Ceramics | High | Slow | Excellent (osteoconductive) |
| PDP-Functionalized Polymer (Hypothetical) | Tunable | Dependent on polymer backbone | Potentially enhanced bioactivity |
Experimental Workflow: Scaffold Fabrication and Evaluation
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Benchmarking the Flame Retardant Properties of Pentyl Dihydrogen Phosphate: A Comparative Guide
In the ever-evolving landscape of material science, the demand for effective and environmentally benign flame retardants is paramount. This guide provides a comprehensive technical comparison of pentyl dihydrogen phosphate, an organophosphate flame retardant, against other common alternatives. We will delve into the underlying mechanisms of action, present supporting experimental data from standardized tests, and provide detailed protocols for researchers and professionals in the field.
Introduction to Phosphorus-Based Flame Retardants
Phosphorus-containing compounds are a cornerstone of halogen-free flame retardancy.[1] Their efficacy stems from their ability to disrupt the combustion cycle through two primary mechanisms: condensed-phase and gas-phase action.[2] In the condensed phase, upon heating, these compounds can form a protective char layer on the surface of the polymer, which acts as a physical barrier to heat and oxygen.[2] In the gas phase, they can release phosphorus-containing radicals that scavenge flammable radicals (H• and OH•), thereby quenching the flame.[3]
This compound (C₅H₁₃O₄P) is an alkyl phosphate ester that is utilized as a flame retardant in various materials.[4][5] Its chemical structure allows it to interrupt the combustion process, making it a potentially effective component in flame-retardant formulations.[4] This guide aims to provide a framework for benchmarking its performance against established flame retardants.
Mechanisms of Action: A Comparative Overview
The flame retardant mechanism of organophosphorus compounds is nuanced and depends on their chemical structure.
-
This compound (Alkyl Phosphate): Alkyl phosphates primarily act in the condensed phase . Upon thermal decomposition, they form phosphoric acid, which catalyzes the dehydration of the polymer matrix, leading to the formation of a stable char layer. This char layer insulates the underlying material from the heat of the flame and prevents the release of flammable volatiles.
-
Ammonium Polyphosphate (APP) (Inorganic Phosphorus): APP is a well-known intumescent flame retardant. When heated, it decomposes to produce ammonia and polyphosphoric acid. The polyphosphoric acid promotes charring of the polymer, while the ammonia acts as a blowing agent, causing the char to swell and form an insulating foamed layer.[6]
-
Triphenyl Phosphate (TPP) (Aryl Phosphate): Aryl phosphates like TPP can act in both the condensed and gas phases . In the condensed phase, they contribute to char formation. In the gas phase, they can release phosphorus-containing radicals that inhibit the combustion process.[7]
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and its Derivatives: DOPO and its derivatives are highly effective in the gas phase . They are known to release PO• radicals, which are very efficient at scavenging flame-propagating radicals.[8]
Caption: Mechanisms of action for different phosphorus flame retardants.
Comparative Performance Data
While extensive, direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance based on the behavior of other short-chain alkyl phosphates and compare it with established flame retardants. The following table summarizes typical performance data for various flame retardants in a common polymer matrix like epoxy resin or polycarbonate.
| Flame Retardant | Polymer Matrix | Loading (%wt) | UL-94 Rating | LOI (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| None | Epoxy | 0 | Fails | ~21 | ~1200 | ~110 |
| This compound (estimated) | Epoxy | 15-20 | V-1 / V-0 | 28-32 | 400-600 | 70-90 |
| Ammonium Polyphosphate (APP) | Epoxy | 15-20 | V-0 | 30-38 | 300-500 | 60-80 |
| Triphenyl Phosphate (TPP) | Polycarbonate | 10 | V-0 | 35 | ~250 | ~50 |
| DOPO-derivative | Epoxy | 10 | V-0 | 32-35 | 350-550 | 65-85 |
Note: The data for this compound is an estimation based on the performance of similar alkyl phosphates. Actual performance will vary depending on the specific polymer, loading level, and formulation.
Experimental Protocols for Benchmarking
To ensure scientific integrity and reproducibility, standardized testing methodologies are crucial. Below are detailed protocols for the key flame retardancy tests.
Sample Preparation
-
Compounding: The polymer matrix (e.g., epoxy resin, polycarbonate pellets) is dried to remove any moisture. The flame retardant (this compound, APP, TPP, or DOPO-derivative) is then melt-blended with the polymer using a twin-screw extruder to ensure homogeneous dispersion.
-
Molding: The compounded material is injection molded or compression molded into specimens of the required dimensions for each test.
-
Conditioning: All specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours before testing, as per ASTM standards.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pentyl Dihydrogen Phosphate
Pentyl dihydrogen phosphate is an organophosphate compound utilized in various industrial and research applications, from its role as a curing agent in paints and plastics to its potential in biomedical fields like drug delivery.[1][2][3] However, its utility is matched by its significant hazardous properties, including high toxicity and corrosivity.[1][4] Improper disposal of this substance poses a severe threat to laboratory personnel and the environment.
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste. Moving beyond a simple checklist, it delves into the scientific rationale behind each procedure, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with the highest degree of safety and regulatory compliance.
Core Principles: Hazard Assessment and Safety Imperatives
Understanding the specific hazards of this compound is the foundation of its safe management. It is classified as a toxic and corrosive substance that can cause severe injury or death through inhalation, ingestion, or skin contact.[1][5][6] The effects of exposure may be delayed, complicating immediate response.[1]
Key Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[4][6][7] It is also corrosive to many metals, a critical consideration for waste containment.[1]
-
Toxicity: As an organophosphate, it can affect the nervous system.[8] Inhalation, ingestion, or skin contact can be highly toxic.[1]
-
Reactivity: Contact with metals can lead to the evolution of flammable hydrogen gas.[1][5] As an organophosphate, it may form highly toxic phosphine gas if exposed to strong reducing agents.[1] Fire may produce irritating, corrosive, and/or toxic gases, including phosphorus oxides.[1][5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the severity of these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5] A comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause severe burns and systemic toxicity.[9] |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against splashes, which can cause severe eye damage.[6][9] |
| Body Protection | Chemical-resistant lab coat. | To protect skin from accidental spills and contamination.[9] |
| Respiratory | Positive pressure self-contained breathing apparatus (SCBA) for major spills or emergencies. | Required for situations with high vapor concentrations where fume hood protection is insufficient.[5] |
Waste Containment and Segregation: The First Step in Disposal
Proper containment is a critical, non-negotiable step. The incorrect choice of container or improper labeling can lead to dangerous chemical reactions, container failure, and regulatory non-compliance.
-
Container Selection: Use only chemically compatible containers, such as those made of glass or high-density polyethylene (HDPE). Crucially, do not use metal containers. this compound is corrosive to metals and can react to produce flammable hydrogen gas.[1][5][10] Ensure the container is leak-proof and has a tightly sealing cap.[10]
-
Waste Segregation: This waste stream must be kept separate from other chemical wastes.[10] Specifically, store it away from:
-
Labeling: The waste container must be clearly and accurately labeled the moment the first drop of waste is added. The label must include:
Disposal Protocol: Preparing for Professional Collection
This compound is not suitable for on-site treatment like neutralization for drain disposal. Its toxicity and classification as an organophosphate mandate that it be disposed of through a licensed hazardous waste management service or your institution's Environmental Health & Safety (EHS) department.[12][13]
Step-by-Step Procedure for Waste Accumulation
-
Preparation: Designate a "Satellite Accumulation Area" (SAA) for the waste container, preferably inside a ventilated cabinet or a secondary containment tray within the fume hood.[11]
-
Don PPE: Before handling the chemical, put on the complete set of required PPE as detailed in the table above.
-
Waste Transfer: Carefully pour the this compound waste from your experimental apparatus into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills.
-
Secure Container: Tightly seal the container cap after each addition of waste. Do not leave it open.
-
Storage: Place the sealed container in the designated SAA. Ensure it is stored away from incompatible materials.[11]
-
Full Container: Once the container is full, mark the "date full" on the label. According to regulations, a full container must be removed from the SAA within three days.[11]
-
Arrange Pickup: Contact your institution's EHS office or a certified hazardous waste contractor to schedule a pickup. Do not attempt to transport the waste yourself.[12]
Disposal Workflow Diagram
Caption: Workflow for the safe accumulation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people away from and upwind of the spill.[6]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Control Ignition Sources: Remove all sparks, flames, and other sources of ignition.[5] Use only spark-proof tools for cleanup.[6]
-
Contain Spill: Build dikes to contain the flow if necessary.[5]
-
Neutralize & Absorb: For small spills, cautiously neutralize the material with a weak base like crushed limestone, soda ash, or lime.[5] Then, absorb the mixture with an inert material such as vermiculite, sand, or earth.[14] Do not use water directly on the material.[5]
-
Collect Waste: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
First Aid for Exposure
-
Inhalation: Immediately move the victim to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[5] Seek immediate emergency medical help.[6]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[5] Flush the affected skin with running water for at least 20 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[6] Continue rinsing and get emergency medical help immediately.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Seek immediate emergency medical help.
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Personal protective equipment for handling Pentyl dihydrogen phosphate
An In-Depth Guide to Personal Protective Equipment for Handling Pentyl Dihydrogen Phosphate
For the diligent researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, a deep and practical understanding of safety protocols is paramount. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when handling this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a holistic approach to laboratory safety that builds trust and confidence in your handling procedures.
This compound (CAS No: 12789-46-7, 2382-76-5) is an organophosphate compound classified as a corrosive substance. The primary hazards, as identified in its Safety Data Sheet (SDS), are severe skin burns and serious eye damage.[1][2][3] Its corrosive nature dictates the stringent need for a comprehensive PPE strategy to prevent all routes of exposure.
Core Principles of Protection: A Risk-Based Approach
Before handling any chemical, the first step is always to consult the Safety Data Sheet (SDS) and perform a risk assessment for your specific procedure. The selection of PPE is not a one-size-fits-all solution; it must be tailored to the task, the quantities being used, and the potential for splashes, aerosolization, or spills.
Level 1: Baseline PPE for All Operations
This is the absolute minimum required PPE for any work involving this compound, including handling closed containers, preparing solutions in a fume hood, or performing routine analyses.
-
Eye and Face Protection: Beyond Standard Safety Glasses
-
Mandatory: Tight-fitting chemical splash goggles are required. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of corrosive liquids.[4][5]
-
Recommended for Splash Risks: When transferring liquids or performing operations outside of a closed system, a full-face shield must be worn in addition to chemical splash goggles.[4][6] The face shield protects the entire face from splashes that could otherwise cause severe burns.[6]
-
-
Hand Protection: Selecting the Right Glove Material
-
Mandatory: Chemical-resistant gloves are essential. Given the corrosive nature of this compound, materials such as nitrile, neoprene, or PVC are generally recommended.[4] However, it is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data against acidic and organophosphate compounds. Always double-glove if there is a significant risk of exposure.
-
-
Body Protection: Shielding Against Accidental Contact
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling scenario.
Caption: PPE Selection workflow for this compound.
Level 2: Enhanced PPE for Specific Operations
Certain procedures increase the risk of exposure and require an escalation in protective measures.
-
Respiratory Protection: When to Use a Respirator
-
Causality: All work with this compound should ideally be conducted within a properly functioning chemical fume hood to minimize inhalation of any mists or vapors.[6][7] The SDS precautionary statement P260 explicitly states, "Do not breathe dust/fume/gas/mist/vapours/spray."[1][2]
-
Requirement: If there is a potential for aerosolization (e.g., through heating, sonicating, or vigorous mixing) or if engineering controls like a fume hood are not available or sufficient, respiratory protection is necessary. The specific type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with NIOSH guidelines.[9]
-
Operational Plan: Safe Handling and Storage
Proper PPE use is complemented by rigorous operational protocols.
-
Handling:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][7]
-
Keep containers tightly closed when not in use.[1]
-
Dispense the smallest quantity needed for the experiment to minimize waste and potential exposure.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][5]
-
Segregate from incompatible materials, particularly alkalies and reactive metals like aluminum or zinc.[10]
-
Ensure storage containers are clearly labeled and in good condition, inspecting regularly for leaks or damage.[5]
-
Emergency and Disposal Plan
Accidents can happen, and a clear, rehearsed plan is critical to mitigating harm.
Emergency Procedures
| Scenario | Immediate Action Steps |
| Minor Skin Contact | Immediately flush the affected area with copious amounts of water for at least 20 minutes.[10] Remove any contaminated clothing while flushing.[11] Seek medical attention if irritation persists. |
| Major Skin Contact | While removing all contaminated clothing, use the safety shower for at least 20 minutes.[11] Have someone call for immediate medical assistance. |
| Eye Contact | Immediately flush eyes with the emergency eyewash station for at least 20 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[1] Seek immediate emergency medical help. [1] |
| Inhalation | Move the affected person to fresh air immediately.[1][2] Seek medical attention. |
| Small Spill (<100 mL) | Alert personnel in the immediate area.[11] Wearing appropriate PPE, contain the spill with a dike of absorbent material.[11][12] Neutralize the acid by gently applying sodium bicarbonate or a commercial acid neutralizer from the outside in.[13][14] Collect the residue using non-sparking tools, place it in a labeled, sealed container for hazardous waste disposal.[11][14] |
| Large Spill | Evacuate the immediate area.[13] Confine the spill area by closing doors and alert your institution's emergency response or Environmental Health & Safety (EHS) department.[13][15] |
Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS plan.[7]
-
Containerization: All waste, including contaminated PPE (gloves, wipes, etc.), must be collected in a robust, leak-proof, and clearly labeled hazardous waste container.[7][13]
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]
By integrating these PPE requirements and operational plans into your daily workflow, you create a self-validating system of safety that protects you, your colleagues, and your research.
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Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. 7
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
